molecular formula C7H13BrO2 B7770380 Ethyl 2-bromovalerate CAS No. 112889-44-8

Ethyl 2-bromovalerate

Cat. No.: B7770380
CAS No.: 112889-44-8
M. Wt: 209.08 g/mol
InChI Key: ORSIRXYHFPHWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromovalerate is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSIRXYHFPHWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275770, DTXSID10862292
Record name Ethyl 2-bromovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-83-8, 112889-44-8
Record name Pentanoic acid, 2-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-bromovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 615-83-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-bromovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Bromovalerate from Valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-bromovalerate is a pivotal chemical intermediate whose value permeates the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] Its utility largely stems from the presence of a reactive bromine atom at the alpha-position to an ester carbonyl, providing a versatile handle for a multitude of nucleophilic substitution and coupling reactions.[2][3] This guide provides a comprehensive, in-depth exploration of the predominant synthetic pathway to this compound, commencing from the readily available precursor, valeric acid. The core of this synthesis is a robust two-stage process: the α-bromination of valeric acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by the esterification of the resulting 2-bromovaleric acid.[4][5][6] We will dissect the underlying mechanisms of each stage, present detailed experimental protocols, and discuss the critical causality behind procedural choices. Furthermore, this document emphasizes safety imperatives and outlines methods for purification and characterization, providing a holistic technical resource for laboratory and process development professionals.

Strategic Overview: The Two-Stage Synthesis Pathway

The conversion of valeric acid to this compound is most reliably achieved through a sequential two-part strategy. Direct α-bromination of a carboxylic acid is generally infeasible due to the unfavorable thermodynamics of enol formation.[4][6] The classic Hell-Volhard-Zelinsky (HVZ) reaction circumvents this challenge by first converting the carboxylic acid into a more readily enolizable acyl bromide intermediate.[7][8] Following the successful α-bromination, the intermediate 2-bromovaleric acid is converted to its corresponding ethyl ester, typically through Fischer-Speier esterification. A more streamlined "one-pot" variant, which intercepts the α-bromo acyl bromide intermediate directly with ethanol, offers an efficient alternative.[4][5][9]

G Valeric_Acid Valeric Acid HVZ Stage 1: Hell-Volhard-Zelinsky (PBr₃, Br₂) Valeric_Acid->HVZ Bromo_Acid 2-Bromovaleric Acid HVZ->Bromo_Acid Esterification Stage 2: Fischer Esterification (Ethanol, H⁺) Bromo_Acid->Esterification Final_Product This compound Esterification->Final_Product

Figure 1: High-level workflow for the two-stage synthesis of this compound.

Stage 1: α-Bromination via the Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky reaction is the cornerstone of α-halogenation for carboxylic acids, a reaction named for its developers Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky.[10][11] It provides selective halogenation at the carbon adjacent to the carboxyl group.[7]

Mechanistic Deep Dive

The reaction's success hinges on the in-situ formation of an acyl bromide. This intermediate, unlike the parent carboxylic acid, readily undergoes tautomerization to its enol form, which is the key nucleophilic species that reacts with bromine.[4][7][8]

The mechanism proceeds through four principal steps:

  • Acyl Bromide Formation: The catalyst, phosphorus tribromide (PBr₃), reacts with valeric acid to form valeryl bromide. PBr₃ is often generated in situ from red phosphorus and bromine.[4][8]

  • Enolization: The valeryl bromide, catalyzed by the HBr generated in the first step, tautomerizes to its more reactive enol form.[6]

  • α-Bromination: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), installing a bromine atom at the α-carbon and generating an oxonium ion.

  • Intermediate Regeneration/Hydrolysis: The resulting α-bromo acyl bromide can then be hydrolyzed during an aqueous workup to yield the final 2-bromovaleric acid product.[8]

G cluster_0 Hell-Volhard-Zelinsky Mechanism Acid Valeric Acid AcylBromide Valeryl Bromide Acid->AcylBromide + PBr₃ PBr3 PBr₃ Enol Acyl Bromide Enol AcylBromide->Enol Tautomerization (H⁺ cat.) BromoAcylBromide 2-Bromo Valeryl Bromide Enol->BromoAcylBromide + Br₂ Br2 Br₂ FinalAcid 2-Bromovaleric Acid BromoAcylBromide->FinalAcid + H₂O H2O H₂O (Workup)

Figure 2: Simplified mechanistic pathway of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Synthesis of 2-Bromovaleric Acid

This protocol describes the synthesis on a laboratory scale. All operations must be conducted in a certified chemical fume hood.

Reagents & Equipment

Reagent/EquipmentQuantity/SpecificationPurpose
Valeric Acid1.0 molStarting Material
Red PhosphorusCatalytic amount (e.g., 0.1 eq)In-situ PBr₃ formation
Bromine (Br₂)1.1 mol (slight excess)Brominating Agent
Three-neck round-bottom flaskAppropriate size (e.g., 500 mL)Reaction Vessel
Reflux condenserFitted with a drying tube (e.g., CaCl₂)Prevent moisture, contain vapors
Addition funnelFor controlled bromine additionSafety and reaction control
Heating mantleWith stirring capabilitiesTemperature control
Ice bathFor cooling and quenchingTemperature control

Step-by-Step Methodology

  • Setup: Assemble the three-neck flask with the reflux condenser, addition funnel, and a stopper. Equip the setup with magnetic stirring and place it in a heating mantle.

  • Initial Charge: Charge the flask with valeric acid (1.0 mol) and red phosphorus (0.1 eq).

  • Bromine Addition: Carefully charge the addition funnel with bromine (1.1 mol). Causality: Dropwise addition is critical to control the highly exothermic reaction between phosphorus and bromine and the subsequent bromination, preventing dangerous temperature spikes and pressure buildup.[9]

  • Reaction: Begin stirring and gently heat the flask. Add the bromine dropwise to the reaction mixture over a period of 1-2 hours. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until the red-brown color of bromine has dissipated. Causality: Heating under reflux ensures the reaction proceeds to completion. The harsh conditions are often necessary for the HVZ reaction.[9][10]

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully add water to the flask to quench any remaining PBr₃ and hydrolyze the 2-bromo valeryl bromide. Causality: The quench must be performed cautiously as the reaction of PBr₃ with water is highly exothermic and produces HBr gas.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and then a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromovaleric acid.

Safety Imperatives

The reagents used in the HVZ reaction are extremely hazardous. A thorough risk assessment is mandatory before commencing any work.

HazardMitigation Strategy
Bromine (Br₂) Highly toxic, corrosive, and a strong oxidizer. Causes severe burns. Handle only in a fume hood with appropriate PPE (gloves, splash goggles, face shield, lab coat).[12] Have a sodium thiosulfate solution ready for quenching spills.
Phosphorus Tribromide (PBr₃) Toxic, corrosive, and reacts violently with water to release HBr gas.[12][13][14] Handle under an inert atmosphere if possible and away from moisture.[12][15] Ensure the apparatus is dry.
Hydrogen Bromide (HBr) Corrosive and toxic gas produced during the reaction and workup. Ensure the reaction is well-ventilated within a fume hood.[16]

Stage 2: Esterification of 2-Bromovaleric Acid

With 2-bromovaleric acid in hand, the final step is its conversion to the target ethyl ester. The most direct method is the acid-catalyzed Fischer-Speier esterification.

Mechanistic Deep Dive

Fischer esterification is a classic equilibrium-controlled reaction.[17] The use of a strong acid catalyst and an excess of the alcohol reactant drives the equilibrium toward the product side, in accordance with Le Châtelier's principle.[18]

  • Carbonyl Activation: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of 2-bromovaleric acid, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Water Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated (typically by another molecule of ethanol or the conjugate base of the catalyst) to yield the final product, this compound, and regenerate the acid catalyst.

G cluster_1 Fischer Esterification Mechanism Acid 2-Bromovaleric Acid ActivatedAcid Protonated Acid Acid->ActivatedAcid + H⁺ H_plus H⁺ Tetrahedral Tetrahedral Intermediate ActivatedAcid->Tetrahedral + Ethanol Ethanol Ethanol ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster - H₂O FinalEster This compound ProtonatedEster->FinalEster - H⁺

Figure 3: Simplified mechanistic pathway of Fischer-Speier esterification.

Experimental Protocol: Synthesis of this compound

Reagents & Equipment

Reagent/EquipmentQuantity/SpecificationPurpose
2-Bromovaleric Acid1.0 mol (from Stage 1)Starting Material
Ethanol (absolute)Large excess (e.g., 5-10 mol)Reactant and Solvent
Concentrated Sulfuric Acid (H₂SO₄)Catalytic amount (e.g., 0.05 eq)Acid Catalyst
Round-bottom flaskAppropriate sizeReaction Vessel
Reflux condenserContain vapors
Heating mantleWith stirring capabilitiesTemperature control
Sodium Bicarbonate SolutionSaturated, aqueousNeutralize acid catalyst

Step-by-Step Methodology

  • Setup: Combine the crude 2-bromovaleric acid (1.0 mol) and excess absolute ethanol in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the concentrated sulfuric acid. Causality: Adding the strong acid to alcohol is exothermic; cooling prevents overheating and potential side reactions.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC. Causality: Heating is required to overcome the activation energy of this equilibrium process. Using ethanol as the solvent provides a large excess to drive the reaction to completion.[17][18]

  • Workup: Cool the reaction to room temperature. Reduce the volume by removing most of the excess ethanol on a rotary evaporator.

  • Neutralization: Dilute the residue with water and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases. Causality: This step removes the sulfuric acid catalyst and any unreacted 2-bromovaleric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent. The crude this compound is then purified by vacuum distillation. Causality: Vacuum distillation is employed to lower the boiling point of the ester, preventing thermal decomposition that might occur at its atmospheric boiling point (~190-192 °C).[19][20][21]

The "One-Pot" Synthesis Variant

A more process-efficient approach involves quenching the HVZ reaction not with water, but directly with ethanol.[4][5][9] This method leverages the highly reactive 2-bromo valeryl bromide intermediate, which reacts readily with ethanol to form the ester, bypassing the need to isolate the 2-bromovaleric acid.

G Valeric_Acid Valeric Acid HVZ HVZ Reaction (PBr₃, Br₂) Valeric_Acid->HVZ BromoAcylBromide 2-Bromo Valeryl Bromide (Intermediate) HVZ->BromoAcylBromide Ethanol_Quench Ethanol Quench BromoAcylBromide->Ethanol_Quench Final_Product This compound Ethanol_Quench->Final_Product

Figure 4: Workflow for the one-pot synthesis of this compound.

Advantages: Higher atom economy, reduced step count, and potentially faster overall synthesis time. Disadvantages: The workup can be more complex, and careful control is needed to prevent side reactions between ethanol and any unreacted brominating agents.

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyExpected Value
CAS Number 615-83-8[20][22]
Molecular Formula C₇H₁₃BrO₂[23][24]
Molecular Weight 209.08 g/mol [19][20]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 190-192 °C (atm.); ~132-136 °C (25 mmHg)[19][20][25]
Density ~1.226 g/mL at 25 °C[20]
Refractive Index (n²⁰/D) ~1.448[20][21]
¹H NMR Expect characteristic signals for CH₃ (triplet), CH₂ (multiplets), CHBr (triplet), OCH₂ (quartet), and OCH₂CH₃ (triplet).
FT-IR (neat, cm⁻¹) Expect strong C=O stretch (~1735 cm⁻¹), C-O stretch (~1180 cm⁻¹), and C-Br stretch (~650 cm⁻¹).

Conclusion

The synthesis of this compound from valeric acid is a classic yet highly relevant transformation in modern organic chemistry. The two-stage process, centered on the Hell-Volhard-Zelinsky reaction followed by Fischer esterification, represents a reliable and well-understood pathway. By understanding the causality behind each experimental step—from the choice of catalyst in the HVZ reaction to the use of excess alcohol in the esterification—researchers can optimize conditions for yield and purity. Adherence to stringent safety protocols is paramount due to the hazardous nature of the reagents involved. The resulting product is a valuable building block, enabling the construction of complex molecules essential for advancements in medicine and agriculture.[2][22]

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-bromovalerate (also known as Ethyl 2-bromopentanoate), a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of both ¹H and ¹³C NMR spectra, grounded in fundamental principles of chemical structure and magnetic resonance. The guide details experimental protocols for sample preparation and data acquisition, ensuring methodological integrity. Data is presented in clear, tabular formats, and key structural relationships are visualized using diagrams to facilitate a deeper understanding of the molecular architecture of this compound.

Introduction to this compound and NMR Characterization

This compound is a halogenated ester of significant interest in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a chiral center at the α-carbon and a flexible alkyl chain, makes it a versatile building block. Accurate structural elucidation and purity assessment are paramount for its effective use in multi-step syntheses, where impurities or isomeric misassignments can lead to significant downstream consequences.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its characterization in a research or quality control setting.

Molecular Structure and Spectroscopic Assignment

The IUPAC name for the compound is ethyl 2-bromopentanoate.[2] The molecular structure of this compound dictates the number and type of signals observed in its NMR spectra. Understanding the distinct chemical environments of each proton and carbon is the first step in spectral interpretation.

Caption: Molecular structure of this compound with proton environments labeled (a-e).

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative ratios (integration), and their neighboring protons (multiplicity).

Data Summary

The following table summarizes the experimental ¹H NMR data for this compound, acquired in deuterochloroform (CDCl₃).

LabelChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
a0.94Triplet (t)3H7.3-CH₂-CH₂-CH₃
a'1.48Sextet2H7.3-CH₂-CH₂ -CH₃
b1.98Quintet2H7.3-CH₂ -CH₂-CH₃
c4.20Triplet (t)1H7.3Br-CH -
d4.24Quartet (q)2H7.2-O-CH₂ -CH₃
e1.30Triplet (t)3H7.2-O-CH₂-CH₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Spectral Interpretation
  • Signal (a) at 0.94 ppm: This upfield triplet corresponds to the terminal methyl group of the valerate chain. Its integration value of 3H confirms it as a methyl group. The triplet multiplicity (n+1 = 3, so n=2) arises from coupling to the adjacent methylene protons (a').

  • Signal (a') at 1.48 ppm: This signal, appearing as a sextet, is assigned to the methylene group adjacent to the terminal methyl group. It is coupled to the three protons of group (a) and the two protons of group (b), resulting in a complex splitting pattern that approximates a sextet (3+2+1=6).

  • Signal (b) at 1.98 ppm: This quintet corresponds to the methylene group adjacent to the chiral center. It is coupled to the two protons of group (a') and the single proton of group (c), leading to a quintet-like pattern (2+1+1=4, but often appears as a quintet due to similar coupling constants).

  • Signal (c) at 4.20 ppm: This downfield triplet is assigned to the α-proton directly attached to the carbon bearing the bromine atom. The strong deshielding effect of the electronegative bromine and the adjacent carbonyl group shifts this proton significantly downfield. Its triplet multiplicity is due to coupling with the two adjacent protons of the methylene group (b).

  • Signal (d) at 4.24 ppm: This quartet is characteristic of the methylene group of the ethyl ester. It is deshielded by the adjacent oxygen atom. The quartet splitting pattern (n+1 = 4, so n=3) is a result of coupling to the three protons of the adjacent methyl group (e).

  • Signal (e) at 1.30 ppm: This triplet corresponds to the terminal methyl group of the ethyl ester. It integrates to 3H and is split into a triplet by the neighboring methylene protons (d).

Homonuclear Coupling Network

The connectivity between protons can be visualized through a coupling network diagram.

Caption: ¹H-¹H J-coupling network in this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon environment.

Data Summary

The following table summarizes the experimental ¹³C NMR data for this compound in CDCl₃.

Chemical Shift (δ) ppmAssignmentRationale
13.5-CH₂-CH₂-C H₃Most upfield signal, typical for a terminal alkyl methyl carbon.
13.9-O-CH₂-C H₃Methyl carbon of the ethyl ester.
28.9-CH₂-C H₂-CH₃Methylene carbon of the valerate chain.
35.8-C H₂-CH₂-CH₃Methylene carbon adjacent to the chiral center.
47.9Br-C H-Carbon directly bonded to bromine, significantly deshielded.
62.5-O-C H₂-CH₃Methylene carbon of the ethyl ester, deshielded by oxygen.
169.4C =OCarbonyl carbon, characteristically found in the far downfield region.

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Methodological consistency is crucial for obtaining high-quality, reproducible NMR data. The following protocol outlines a standard procedure for the analysis of small organic molecules like this compound.

Materials and Equipment
  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as internal standard (optional, as residual solvent peak can be used)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and bulb

  • Small vial for dissolution

  • Vortex mixer (optional)

  • NMR Spectrometer (e.g., 300-500 MHz)

Step-by-Step Procedure
  • Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-25 mg is sufficient.[3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a versatile and common solvent for non-polar to moderately polar organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.

  • Sample Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. To remove any particulate matter which can degrade spectral quality, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

  • Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H spectrum. Standard parameters include a 90° pulse angle and a sufficient relaxation delay. For ¹³C spectra, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve transfer 3. Filter & Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock transfer->insert shim 5. Shim Magnetic Field insert->shim acquire 6. Acquire Spectrum shim->acquire process 7. Fourier Transform & Phase Correction acquire->process calibrate 8. Calibrate Spectrum (to residual CHCl₃ at 7.26 ppm) process->calibrate analyze 9. Integrate & Analyze calibrate->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and directly correlate with its known molecular structure. The chemical shifts, integration values, and coupling patterns provide a unique spectroscopic fingerprint that is invaluable for structural confirmation and purity assessment in both academic and industrial settings. The methodologies outlined in this guide represent a robust approach to acquiring high-quality NMR data, ensuring that researchers and drug development professionals can confidently characterize this important synthetic intermediate.

References

Introduction: The Role of Infrared Spectroscopy in Modern Chemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 2-bromovalerate

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in the pharmaceutical and chemical industries.[1] Its power lies in the ability to provide a unique molecular "fingerprint" by probing the vibrational energies of chemical bonds within a molecule.[2][3] When IR radiation passes through a sample, specific frequencies are absorbed, corresponding to the vibrations (stretching, bending, twisting) of its functional groups.[2] This results in a spectrum that is highly specific to the compound's molecular structure. For drug development professionals and scientists, IR spectroscopy is an indispensable, non-destructive tool for structural elucidation, raw material identification, impurity detection, and quality control of formulations.[2][4][5]

This guide offers a detailed examination of the infrared spectroscopy of this compound (C₇H₁₃BrO₂), an α-halo ester.[6][7] Such compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical field, where they serve as building blocks for more complex molecules.[7][8] Understanding their spectral characteristics is crucial for verifying their identity, purity, and for monitoring their progression in chemical reactions.[9]

Molecular Structure and Expected Vibrational Modes

This compound possesses several key functional groups whose vibrations give rise to a characteristic IR spectrum. The primary structural features are the ester group (a carbonyl C=O and two C-O single bonds), the C-Br bond at the alpha position, and the aliphatic hydrocarbon backbone.

The following diagram illustrates the relationship between the molecule's functional groups and their expected absorption regions in an IR spectrum.

G cluster_molecule This compound Structure cluster_regions Characteristic IR Absorption Regions (cm⁻¹) mol CH3CH2CH2-CH(Br)-C(=O)O-CH2CH3 stretch_CH C-H Stretch (sp³) ~2850-3000 cm⁻¹ mol->stretch_CH Alkyl Backbone stretch_CO_double C=O Stretch (Ester) ~1735-1750 cm⁻¹ mol->stretch_CO_double Ester Carbonyl bend_CH C-H Bend ~1350-1470 cm⁻¹ mol->bend_CH stretch_CO_single C-O Stretches (Ester) ~1000-1300 cm⁻¹ mol->stretch_CO_single Ester C-O stretch_CBr C-Br Stretch ~515-690 cm⁻¹ mol->stretch_CBr Alpha-Halogen

Caption: Correlation of functional groups in this compound to their IR absorption regions.

Interpreting the Spectrum: A Functional Group Analysis

The IR spectrum of an organic molecule is divided into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[3][9] While the former allows for the identification of key functional groups, the latter is a complex and unique pattern of absorptions used for definitive identification by comparison with a reference spectrum.[3][4]

Key Absorption Bands for this compound

The following table summarizes the principal vibrational modes and their expected absorption frequencies for this compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupNotes
~2850–2975MediumC-H StretchAlkyl (sp³ C-H)Represents the C-H bonds of the ethyl and propyl chains.[10]
~1735–1750 Strong C=O Stretch Ester This is the most characteristic and intense peak for a saturated aliphatic ester.[11][12] Its position is sensitive to substituents.
~1470 & ~1380MediumC-H BendAlkyl (CH₂, CH₃)Scissoring and bending vibrations of the alkyl groups.[13]
~1150–1300 Strong C-O Stretch (Asymmetric) Ester (C-C-O) A strong, defining peak for esters, often appearing around 1240 cm⁻¹.[14][12][15]
~1000–1100 Strong C-O Stretch (Symmetric) Ester (O-C-C) The second of the two C-O stretching bands characteristic of an ester.[14][11][15]
~1150-1300MediumC-H Wag-CH₂X (X=Br)The presence of a halogen on the CH₂ group gives rise to this characteristic wagging vibration.[16]
~515–690 Medium C-Br Stretch Alkyl Bromide This peak confirms the presence of the bromine atom but falls in the complex fingerprint region.[13][17][16]

Table populated with data from multiple sources.[10][11][12][13][15][16]

Detailed Analysis
  • The Carbonyl (C=O) Stretch: For saturated aliphatic esters like this compound, the C=O stretching vibration gives rise to a very strong and sharp absorption band in the 1750-1735 cm⁻¹ region.[14][11] The presence of the electronegative bromine atom on the alpha-carbon can cause a slight shift to a higher frequency (a "blue shift") compared to a simple, non-substituted ester like ethyl valerate. This is due to an inductive electron-withdrawing effect, which strengthens the C=O bond.

  • The Ester C-O Stretches: Esters are distinguished by two C-O stretching vibrations, which typically appear as strong bands in the 1300-1000 cm⁻¹ region.[14] This pattern is sometimes referred to as the "Rule of Three" for esters: one strong C=O peak and two strong C-O peaks.[15] The higher frequency band (around 1300-1150 cm⁻¹) is associated with the asymmetric C-C-O stretch, while the lower frequency band (around 1100-1000 cm⁻¹) corresponds to the symmetric O-C-C stretch.[11][15]

  • The C-Br Stretch: The carbon-bromine bond stretch is found at low frequencies, typically between 690-515 cm⁻¹.[17][16] This absorption is located within the highly complex fingerprint region, which can make its unambiguous assignment challenging without a reference spectrum. However, its presence is a key piece of evidence for the molecule's structure.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the most common and convenient sampling technique for Fourier Transform Infrared (FTIR) spectroscopy.[18][19] ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[9][20]

Workflow for ATR-FTIR Analysis

The following diagram outlines the standard workflow for analyzing a liquid sample using ATR-FTIR.

Caption: Standard experimental workflow for ATR-FTIR analysis of a liquid sample.

Step-by-Step Methodology
  • Instrument and Accessory Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • The ATR accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal, should be securely installed in the sample compartment.[18]

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., spectroscopic grade isopropanol or ethanol) and a soft, lint-free wipe.[20] This is critical to avoid contamination from previous samples.[18]

  • Background Acquisition:

    • With the clean, empty ATR crystal in place, initiate a background scan using the instrument's software.[20]

    • This scan measures the ambient atmosphere (CO₂, water vapor) and the instrument's own optical characteristics, establishing a baseline (100% Transmittance).[18] This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean pipette, place a single drop of this compound directly onto the center of the ATR crystal. The sample must completely cover the crystal surface to ensure a good quality spectrum.[21]

  • Sample Spectrum Acquisition:

    • Set the data acquisition parameters. A typical spectral range for organic compounds is 4000 to 400 cm⁻¹.[18]

    • To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged.[18]

    • Initiate the sample scan. The instrument will collect the data and the software will ratio it against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After the analysis, carefully wipe the sample from the ATR crystal using a soft wipe.

    • Perform a final cleaning with a suitable solvent to ensure no residue remains for the next user.[22]

Applications in Research and Drug Development

The IR spectrum of this compound serves several critical functions in a professional setting:

  • Identity and Quality Control: The spectrum provides a unique fingerprint for verifying the identity of incoming raw materials against a known standard.[1][5] Any significant deviation or the appearance of additional peaks can indicate impurities or degradation.[9] For example, the absence of a broad peak around 3300 cm⁻¹ confirms the absence of hydrolytic degradation to the corresponding carboxylic acid.[12]

  • Reaction Monitoring: In synthetic processes where this compound is a reactant, IR spectroscopy can be used to monitor the reaction's progress.[4][9] By tracking the disappearance of the characteristic ester C=O peak at ~1740 cm⁻¹ or the appearance of new peaks corresponding to the product, chemists can determine reaction kinetics and endpoints.[9]

  • Structural Confirmation: For researchers synthesizing this compound, the IR spectrum provides rapid and crucial evidence that the desired molecular structure has been formed, confirming the presence of the key ester and alkyl bromide functional groups.[4]

Conclusion

Infrared spectroscopy is a rapid, reliable, and highly informative technique for the analysis of this compound. By understanding the correlation between its molecular structure and the resulting absorption bands, researchers, scientists, and drug development professionals can confidently verify its identity, assess its purity, and monitor its role in chemical transformations. The characteristic strong C=O stretch around 1735-1750 cm⁻¹, coupled with the strong dual C-O stretches in the 1000-1300 cm⁻¹ region and the C-Br stretch in the fingerprint region, provide a definitive spectral signature for this important synthetic intermediate. Mastery of the principles and practices outlined in this guide enables robust quality assurance and supports the advancement of chemical and pharmaceutical development.

References

Physicochemical properties of Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-Bromovalerate

Authored by a Senior Application Scientist

Introduction

This compound, also known by its IUPAC name ethyl 2-bromopentanoate, is a vital organic building block in the synthesis of various pharmaceutical and chemical compounds.[1][2] Its utility stems from a well-defined chemical structure featuring a reactive alpha-bromine atom and an ester group, making it highly amenable to a range of chemical transformations.[3] This guide provides an in-depth exploration of the physicochemical properties of this compound, offering both established data and the experimental protocols for their validation. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for its effective application.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is a clear, colorless liquid.[1] Its fundamental identifiers are crucial for regulatory compliance, literature searches, and accurate experimental replication.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name ethyl 2-bromopentanoate[4]
Synonyms Ethyl 2-bromopentanoate, 2-Bromovaleric acid ethyl ester, Ethyl-α-bromovalerate[4][5]
CAS Number 615-83-8[4]
Molecular Formula C7H13BrO2[6]
Molecular Weight 209.08 g/mol [4][5][6]
SMILES CCCC(C(=O)OCC)Br[4]
InChIKey ORSIRXYHFPHWTN-UHFFFAOYSA-N[1][4]

The structure of this compound, characterized by a five-carbon valerate chain with a bromine atom at the alpha (C2) position and an ethyl ester group, is the primary determinant of its chemical reactivity and physical properties. The electronegative bromine atom makes the alpha-carbon highly susceptible to nucleophilic substitution, a cornerstone of its synthetic utility.[3][7]

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. The following table summarizes the key physicochemical data for this compound.

Table 2: Summary of Physicochemical Properties

PropertyValueUnitSource(s)
Appearance Clear colorless liquid-[1]
Boiling Point 190-192°C (at 760 mmHg)[1][5][6]
Density 1.226g/mL (at 25 °C)[1]
Refractive Index (n20/D) 1.448-[1][6]
Flash Point 77.2 / 171°C / °F[1][6]
Water Solubility Insoluble-[1][6][8]
Solubility in Organic Solvents Slightly soluble in Chloroform, Ethyl Acetate, Methanol-[1]
Vapor Pressure 0.5 ± 0.3mmHg (at 25°C)[6]

These properties are critical for designing reaction conditions, purification procedures, and for safe handling and storage. For instance, its high boiling point suggests that vacuum distillation is a suitable method for purification. Its insolubility in water and solubility in organic solvents dictate the choice of solvent systems for reactions and extractions.[1][8]

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, allowing for unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of this compound. The chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen atoms.

  • ¹H NMR: The spectrum will exhibit characteristic signals for the ethyl group (a triplet and a quartet), the protons on the propyl chain, and a distinct downfield multiplet for the proton on the alpha-carbon due to the deshielding effect of the adjacent bromine atom.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the ester will appear significantly downfield, as will the alpha-carbon attached to the bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically in the range of 1735-1750 cm⁻¹. Other significant peaks will correspond to C-O and C-H stretches.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. A characteristic feature will be the presence of two peaks for the molecular ion (M and M+2) in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[4][9]

Experimental Protocols

The following protocols outline standard laboratory procedures for the verification of the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

G cluster_0 Sample Acquisition & Preparation cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Compilation & Reporting Sample Obtain this compound Sample Purity Assess Purity (GC) Sample->Purity Density Density Measurement (Pycnometer) Purity->Density Validated Sample RefractiveIndex Refractive Index (Abbe Refractometer) Purity->RefractiveIndex BoilingPoint Boiling Point (Distillation) Purity->BoilingPoint NMR NMR (¹H, ¹³C) Purity->NMR IR FTIR Analysis Purity->IR MS GC-MS Analysis Purity->MS Report Technical Report Generation Density->Report RefractiveIndex->Report BoilingPoint->Report NMR->Report IR->Report MS->Report G cluster_reactions Synthetic Pathways cluster_products Product Classes E2BV This compound NucSub Nucleophilic Substitution (e.g., with amines, alkoxides) E2BV->NucSub Grignard Grignard Reagent Formation (via Mg) E2BV->Grignard Elimination Elimination Reactions (with strong base) E2BV->Elimination AminoEsters α-Amino Esters NucSub->AminoEsters R-NH₂ HydroxyEsters α-Hydroxy Esters NucSub->HydroxyEsters OH⁻ Organometallic Organometallic Intermediates Grignard->Organometallic Unsaturated α,β-Unsaturated Esters Elimination->Unsaturated

References

Ethyl 2-bromovalerate (CAS 615-83-8): A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-bromovalerate, also known as ethyl 2-bromopentanoate, is a halogenated ester of significant interest within the realms of organic synthesis, medicinal chemistry, and drug development.[1][2] Its bifunctional nature, possessing both a reactive bromine atom at the α-position and a versatile ester group, renders it a valuable building block for the construction of more complex molecular architectures. This guide provides an in-depth technical overview of the properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of this compound is paramount for its effective use in a laboratory setting. These properties are crucial for its identification, purification, and the prediction of its behavior in various chemical environments.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 615-83-8[3][4]
Molecular Formula C₇H₁₃BrO₂[2][3]
Molecular Weight 209.08 g/mol [2][4]
Appearance Clear, colorless liquid[2]
Boiling Point 190-192 °C at 760 mmHg[4]
Density 1.226 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.448[5]
Solubility Insoluble in water.[6][7] Soluble in chloroform, ethyl acetate, and methanol.[8]
Vapor Pressure 0.5 ± 0.3 mmHg at 25°C[6]
Spectroscopic Analysis

Spectroscopic data is indispensable for the unambiguous identification and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The proton on the α-carbon, adjacent to both the bromine atom and the carbonyl group, is expected to appear as a triplet downfield. The methylene protons of the ethyl group will present as a quartet, while the terminal methyl group will be a triplet. The protons of the propyl chain will show more complex splitting patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton.[3] Key resonances are expected for the carbonyl carbon of the ester, the α-carbon bearing the bromine atom, the carbons of the ethyl group, and the carbons of the propyl chain. The chemical shift of the α-carbon is significantly influenced by the electronegative bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands typical of an ester.[3] A prominent peak will be observed in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. Additionally, C-O stretching vibrations will be present in the fingerprint region, and the C-Br stretch will appear at lower wavenumbers.

Mass Spectrometry (MS): Mass spectrometric analysis of this compound reveals its molecular weight and provides insights into its fragmentation pattern.[3] The molecular ion peak will be observed, along with characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, commencing with the α-bromination of valeric acid, followed by esterification.

Step 1: α-Bromination of Valeric Acid (Hell-Volhard-Zelinsky Reaction)

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the selective α-halogenation of carboxylic acids. The reaction proceeds by converting the carboxylic acid into an acyl halide intermediate, which then tautomerizes to an enol. The enol subsequently reacts with bromine to yield the α-bromo acyl bromide, which can then be converted to the desired α-bromo carboxylic acid.

Experimental Protocol: Synthesis of 2-Bromovaleric Acid

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add valeric acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • After the addition of bromine is complete, continue to heat the reaction mixture until the evolution of hydrogen bromide gas ceases and the color of bromine disappears.

  • Carefully quench the reaction by the slow addition of water.

  • The resulting 2-bromovaleric acid can be isolated by extraction and purified by distillation under reduced pressure.

Step 2: Esterification of 2-Bromovaleric Acid (Fischer Esterification)

The synthesized 2-bromovaleric acid is then esterified to yield this compound. Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, combine 2-bromovaleric acid and an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess ethanol by rotary evaporation.

  • Dissolve the residue in a suitable organic solvent, such as diethyl ether, and wash sequentially with water, a dilute solution of sodium bicarbonate to neutralize the acid catalyst, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound is then purified by fractional distillation under vacuum.[9]

Diagram of the Synthetic Workflow

SynthesisWorkflow ValericAcid Valeric Acid TwoBromovalericAcid 2-Bromovaleric Acid ValericAcid->TwoBromovalericAcid Hell-Volhard-Zelinsky PBr3_Br2 PBr₃, Br₂ Ethyl2Bromovalerate This compound TwoBromovalericAcid->Ethyl2Bromovalerate Fischer Esterification Ethanol_H Ethanol, H⁺

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-bromine bond at the α-position. This electrophilic center is susceptible to nucleophilic attack, making it an excellent substrate for a variety of substitution reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles. The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the α-carbon, facilitating the displacement of the bromide leaving group.

Common nucleophiles employed in reactions with this compound include:

  • Amines: to form α-amino esters, which are precursors to amino acids and peptidomimetics.

  • Azides: leading to the formation of α-azido esters, which can be subsequently reduced to α-amino esters.

  • Thiolates: to generate α-thioethers.

  • Cyanide: for the synthesis of α-cyano esters, which can be hydrolyzed to dicarboxylic acids.

Diagram of a General Nucleophilic Substitution Reaction

NucleophilicSubstitution Reactants This compound + Nu⁻ TransitionState [Nu---C(H)(R)---Br]⁻ Reactants->TransitionState Sₙ2 Attack Products Ethyl 2-(Nu)-valerate + Br⁻ TransitionState->Products

Caption: Generalized Sₙ2 reaction of this compound.

Application in the Synthesis of Anticonvulsant Analogs

A notable application of this compound in drug development is its use as a starting material for the synthesis of analogs of valproic acid, a widely used anticonvulsant drug. By introducing various functional groups at the α-position through nucleophilic substitution, medicinal chemists can generate libraries of novel compounds for structure-activity relationship (SAR) studies, aiming to develop new antiepileptic drugs with improved efficacy and reduced side effects.[10][11][12]

Safety and Handling

This compound is a combustible liquid and is classified as a skin and serious eye irritant.[7] It may also cause respiratory irritation.[7] It is a lachrymator, meaning it can cause tearing.[7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

In case of accidental contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound (CAS 615-83-8) is a versatile and valuable reagent in organic synthesis, particularly for applications in pharmaceutical and medicinal chemistry. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity in nucleophilic substitution reactions, make it an important building block for the synthesis of a wide array of functionalized molecules. A thorough understanding of its synthesis, handling, and reactivity is essential for its safe and effective utilization in the research and development of new therapeutic agents.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl 2-Bromovalerate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of chemical synthesis and pharmaceutical development, understanding the solubility of reagents and intermediates is a cornerstone of process design, optimization, and formulation. Ethyl 2-bromovalerate, a key building block in the synthesis of a variety of organic compounds, presents a unique solubility profile that warrants a detailed exploration. This guide offers a comprehensive overview of the solubility of this compound in common organic solvents, the underlying principles governing its behavior, and detailed protocols for empirical determination.

The Molecular Profile of this compound: A Precursor to its Solubility Behavior

This compound (C₇H₁₃BrO₂) is a halogenated ester with a molecular weight of approximately 209.08 g/mol .[1][2] Its structure, featuring a polar ester group and a moderately nonpolar alkyl chain with a bromine substituent, dictates its interactions with various solvents. The presence of the electronegative bromine atom and the carbonyl group in the ester functionality introduces polarity, while the pentyl chain contributes to its nonpolar character. This amphipathic nature is central to its solubility characteristics.

Solubility Spectrum of this compound: A Qualitative and Estimated Overview

While precise quantitative solubility data for this compound across a wide array of organic solvents is not extensively published, we can infer its behavior based on the fundamental principle of "like dissolves like" and available qualitative information.[3] The general rule of thumb is that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.

Below is a table summarizing the expected solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent CategorySolventPolarityHydrogen BondingExpected Solubility of this compoundRationale
Nonpolar HexaneNonpolarNoneSparingly Soluble / ImmiscibleThe significant difference in polarity between the nonpolar hexane and the polar ester and bromo groups of this compound leads to weak solute-solvent interactions.
TolueneNonpolarNonePartially Soluble to SolubleToluene's aromatic ring allows for some polarizability, enabling better interaction with the polar regions of this compound compared to hexane.
Polar Aprotic Ethyl AcetatePolarAcceptorSoluble / MiscibleAs an ester itself, ethyl acetate shares similar intermolecular forces (dipole-dipole) with this compound, promoting miscibility. Qualitative data suggests slight solubility.[4]
AcetonePolarAcceptorSoluble / MiscibleAcetone's strong dipole moment can effectively solvate the polar ester group of this compound.
ChloroformPolarDonor (weak)Soluble / MiscibleChloroform can act as a weak hydrogen bond donor, interacting favorably with the carbonyl oxygen of the ester. Qualitative data indicates slight solubility.[4]
Dimethylformamide (DMF)Highly PolarAcceptorSoluble / MiscibleDMF is a strong polar aprotic solvent capable of strong dipole-dipole interactions, which would facilitate the dissolution of this compound.[5]
Dimethyl Sulfoxide (DMSO)Highly PolarAcceptorSoluble / MiscibleSimilar to DMF, DMSO's high polarity and ability to accept hydrogen bonds would lead to good solvation of the solute.
Polar Protic EthanolPolarDonor & AcceptorSoluble / MiscibleEthanol can engage in hydrogen bonding with the ester oxygen of this compound and has a hydrocarbon chain that can interact with the alkyl portion of the solute.
MethanolPolarDonor & AcceptorSoluble / MiscibleMethanol, being more polar than ethanol, will also effectively solvate the polar ester group. Qualitative data suggests slight solubility.[4]
Aqueous WaterHighly PolarDonor & AcceptorInsolubleThe large nonpolar alkyl chain of this compound dominates its character, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water.[4][6][7]

The "Why": Intermolecular Forces at Play

The solubility of this compound is a direct consequence of the balance of intermolecular forces between the solute and the solvent molecules. To form a solution, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Caption: Energetic considerations for the dissolution of this compound.

  • In polar aprotic solvents like acetone and ethyl acetate, the dominant interactions are dipole-dipole forces. The partial positive charge on the carbonyl carbon and the partial negative charge on the carbonyl oxygen of this compound interact favorably with the dipoles of the solvent molecules.

  • In polar protic solvents such as ethanol and methanol, hydrogen bonding can occur between the solvent's hydroxyl group and the lone pairs of electrons on the oxygen atoms of the ester group in this compound.

  • In nonpolar solvents like hexane, the primary intermolecular forces are weak van der Waals forces (London dispersion forces). The energy required to overcome the stronger dipole-dipole interactions between this compound molecules is not sufficiently compensated by the weak interactions with hexane, resulting in poor solubility.

Empirical Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a liquid in a solvent.

Principle

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, which represents its solubility at that temperature.

Experimental Workflow

Shake_Flask_Method A 1. Preparation Add excess this compound to a known volume of solvent. B 2. Equilibration Seal and agitate at a constant temperature (e.g., 24h). A->B C 3. Phase Separation Allow phases to separate or centrifuge to pellet excess solute. B->C D 4. Sampling Carefully extract an aliquot of the supernatant (saturated solution). C->D E 5. Analysis Determine the concentration of This compound using a suitable analytical method (e.g., GC, HPLC). D->E F 6. Calculation Calculate solubility in desired units (e.g., g/100mL, mol/L). E->F

Caption: Workflow for the shake-flask method to determine solubility.

Detailed Methodology

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge (optional)

  • Syringes and syringe filters (PTFE, chemically resistant)

  • Analytical instrument (e.g., Gas Chromatograph with a suitable detector, High-Performance Liquid Chromatograph)

  • Analytical balance

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.

  • Sample Preparation:

    • Into a series of sealed vials, add a known volume of the organic solvent.

    • Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature.

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. It is advisable to test different time points to ensure equilibrium has been reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the two phases to separate clearly.

    • Alternatively, for finer dispersions, centrifuge the vials at the experimental temperature to pellet the excess this compound.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated solvent phase (the supernatant) using a syringe.

    • Filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microdroplets.

    • Dilute the filtered sample with the pure solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the pre-calibrated analytical instrument (e.g., GC-FID or HPLC-UV).

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Conclusion: A Practical Framework for Solubility Assessment

References

Molecular structure and conformation of Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformational Landscape of Ethyl 2-bromovalerate

Introduction

This compound (IUPAC: Ethyl 2-bromopentanoate), with the chemical formula C₇H₁₃BrO₂, is a chiral α-bromo ester that serves as a valuable intermediate in organic and pharmaceutical synthesis. Its utility largely stems from the stereocenter at the C2 position and the reactivity imparted by the bromine atom, making it a key building block for complex molecules where specific stereochemistry is essential for biological activity.[1] Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for predicting its reactivity, designing stereoselective syntheses, and comprehending its interactions in biological systems.

This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. It begins by outlining its synthesis and the spectroscopic techniques used for covalent structure elucidation. The core of this document is a detailed predictive analysis of its conformational isomers, based on fundamental principles of stereochemistry and supported by data from analogous molecular systems. Finally, it presents authoritative experimental and computational protocols that researchers can employ to verify and further investigate these conformational dynamics.

Section 1: Molecular Identity and Synthesis

A molecule's identity is defined by its covalent structure and physical properties. Its synthesis provides the practical context for its availability and use in research and development.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name Ethyl 2-bromopentanoate[2]
CAS Number 615-83-8[2]
Molecular Formula C₇H₁₃BrO₂[3]
Molecular Weight 209.08 g/mol [3]
Boiling Point 190-192 °C[4]
Density 1.226 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.448[4]
Synthesis Pathway

This compound is typically synthesized in a two-step process. First, the α-carbon of a carboxylic acid is brominated, followed by esterification.

G cluster_0 Step 1: Hell-Volhard-Zelinsky (HVZ) Reaction cluster_1 Step 2: Fischer Esterification PentanoicAcid Pentanoic Acid Reagents1 1. Br₂, PBr₃ (cat.) 2. H₂O (workup) PentanoicAcid->Reagents1 BromoAcid 2-Bromopentanoic Acid Reagents1->BromoAcid BromoAcid2 2-Bromopentanoic Acid Reagents2 Ethanol (excess) H₂SO₄ (cat.), Δ BromoAcid2->Reagents2 FinalProduct This compound Reagents2->FinalProduct

Figure 1. Synthesis workflow for this compound.
Protocol 1: Laboratory Synthesis

This protocol describes a plausible method for the synthesis of this compound based on the Hell-Volhard-Zelinsky (HVZ) reaction and subsequent Fischer esterification.[5][6]

Step 1: Synthesis of 2-Bromopentanoic Acid via HVZ Reaction

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pentanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Bromination: Heat the mixture gently. Slowly add one molar equivalent of bromine (Br₂) from the dropping funnel. The reaction is exothermic and will evolve hydrogen bromide (HBr) gas, which must be neutralized in a trap.

  • Reaction: After the addition is complete, heat the mixture to reflux until the reaction is complete, as indicated by the disappearance of the red bromine color.

  • Workup: Cool the reaction mixture. Carefully add water to hydrolyze the intermediate α-bromo acyl bromide to the desired α-bromo carboxylic acid.

  • Purification: Purify the 2-bromopentanoic acid by distillation under reduced pressure.

Step 2: Fischer Esterification

  • Setup: In a round-bottom flask, combine the purified 2-bromopentanoic acid with a large excess of absolute ethanol, which serves as both reactant and solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. Water removal using a Dean-Stark trap can also be employed.

  • Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the ester into an organic solvent like diethyl ether.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent by rotary evaporation. Purify the final product, this compound, by fractional distillation under reduced pressure.

Section 2: Elucidation of Covalent Structure via Spectroscopy

The covalent structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups present.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted SignatureRationale
¹H NMR δ 4.2-4.3 ppm (q): -O-CH₂ -CH₃ δ 4.1-4.2 ppm (t): -CH (Br)- δ 1.8-2.2 ppm (m): -CH(Br)-CH₂ - δ 1.4-1.6 ppm (m): -CH₂-CH₂ -CH₃ δ 1.3 ppm (t): -O-CH₂-CH₃ δ 0.9 ppm (t): -CH₂-CH₂-CH₃ The α-proton on C2 is deshielded by both the electronegative bromine and the carbonyl group. The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. Chemical shifts are predicted based on standard functional group effects.
¹³C NMR δ ~170 ppm: C =O (ester carbonyl) δ ~62 ppm: -O-C H₂-CH₃ δ ~45-50 ppm: -C H(Br)- δ ~35 ppm: -CH(Br)-C H₂- δ ~20 ppm: -CH₂-C H₂-CH₃ δ ~14 ppm: -O-CH₂-C H₃ δ ~13 ppm: -CH₂-CH₂-C H₃The carbonyl carbon is significantly downfield. The carbon bearing the bromine (C2) is also downfield due to the electronegativity of the halogen.
IR ~1740 cm⁻¹ (strong): C=O stretch ~1180 cm⁻¹ (strong): C-O stretch ~650 cm⁻¹ (medium): C-Br stretchThe C=O stretching frequency is characteristic of saturated aliphatic esters. The C-O and C-Br stretches confirm the presence of the ester and bromoalkane functionalities, respectively.
MS (EI) M⁺ at m/z 208/210: Molecular ion peak (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). Fragment at m/z 129: Loss of Br radical. Fragment at m/z 163/165: Loss of ethoxy group (-OCH₂CH₃).The isotopic pattern for bromine is a definitive indicator. Fragmentation patterns would correspond to the loss of stable radicals and neutral molecules from the parent structure.

Section 3: Conformational Analysis of Key Rotatable Bonds

The overall three-dimensional shape of this compound is determined by the rotation around several key single bonds. The stability of the resulting rotational isomers (rotamers) is dictated by a balance of steric hindrance and electronic effects.

Bond 1: The Ester Plane ((C=O)-O)

The C-O single bond within the ester group has a significant barrier to rotation due to resonance, which gives it partial double-bond character. This restricts the ester to two planar conformations: s-cis (or Z) and s-trans (or E). For nearly all simple esters, the s-cis conformation is overwhelmingly favored by several kcal/mol. This preference is due to a combination of minimizing dipole-dipole repulsion between the carbonyl oxygen and the ether oxygen, and stabilizing hyperconjugative interactions. Therefore, for the remainder of this analysis, the ester group will be considered locked in the s-cis conformation.

Bond 2: The C2-C3 Bond (Br-C-C-C₂H₅)

This is the most critical bond for determining the overall shape of the molecule, as it defines the spatial relationship between the chiral center and the propyl chain. We can analyze its conformation using Newman projections, looking down the C2-C3 bond. The front carbon (C2) has three substituents: a hydrogen atom, a bromine atom, and the ethyl carboxyl group (-COOEt). The back carbon (C3) has two hydrogen atoms and an ethyl group (-CH₂CH₃).

While no direct experimental data exists for this compound, a detailed study of the closely related molecule 2-bromobutane provides an excellent model. Gas-phase electron diffraction combined with ab initio calculations showed that 2-bromobutane exists as a mixture of three stable staggered conformers, with the gauche forms being significantly more populated than the anti form (G+ 73%, A 10%, G- 17%).[2] This indicates that the gauche interaction between a methyl group and a bromine atom is not strongly disfavored and may even be slightly attractive.

Applying this principle to this compound, we can predict the relative stabilities of its three staggered conformers:

  • Anti Conformer: The bulky bromine atom and the ethyl group of the propyl chain are positioned 180° apart. This minimizes direct steric repulsion between the two largest groups.

  • Gauche-1 (G+) Conformer: The bromine atom is positioned 60° from the ethyl group.

  • Gauche-2 (G-) Conformer: The ethyl carboxyl group (-COOEt) is positioned 60° from the ethyl group.

Given the large size of the -COOEt group, the Gauche-2 conformation, which forces the two largest groups into proximity, is likely the least stable of the staggered forms. The relative stability between the Anti and Gauche-1 conformers is more subtle. Based on the 2-bromobutane model, it is plausible that the gauche conformer where the bromine and ethyl group are adjacent is highly populated and may even be more stable than the anti conformer .[2] The eclipsed conformations represent energy maxima and are not significantly populated at room temperature.

G Start Prepare Sample in Low-Melting Solvent (e.g., CD₂Cl₂) RT_NMR Acquire ¹H NMR Spectrum at Room Temperature Start->RT_NMR Stepwise_Cool Decrease Temperature in Increments (e.g., 10 K) RT_NMR->Stepwise_Cool Acquire_Spectra Acquire Spectrum at Each Temperature Step Stepwise_Cool->Acquire_Spectra Observe Observe Peak Broadening and Coalescence Acquire_Spectra->Observe Observe->Stepwise_Cool If no change Freeze_Out Observe Emergence of New Peak Sets at Low Temperature Observe->Freeze_Out Coalescence passed Freeze_Out->Stepwise_Cool Continue cooling Analysis Integrate Peaks to Determine Conformer Populations. Use Eyring Equation to Calculate ΔG‡ Freeze_Out->Analysis Distinct conformers visible G Build Build Initial 3D Structure of this compound Scan Perform Relaxed Potential Energy Surface (PES) Scan (Rotate C2-C3 bond) Build->Scan Identify Identify Energy Minima (Stable Conformers) and Maxima (Transition States) Scan->Identify Optimize Perform Full Geometry Optimization on Each Identified Conformer Identify->Optimize Frequency Perform Frequency Calculation on Optimized Structures Optimize->Frequency Verify Verify Minima (0 imaginary freq.) and Transition States (1 imag. freq.) Frequency->Verify Energies Calculate Relative Energies (ΔE, ΔH, ΔG) including Zero-Point Energy Correction Verify->Energies

References

Methodological & Application

Application Notes & Protocols: Ethyl 2-Bromovalerate as a Strategic Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of ethyl 2-bromovalerate (CAS No. 615-83-8), a versatile α-bromo ester, and its application as a potent alkylating agent in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural outlines to deliver field-proven insights, explain the causality behind experimental choices, and offer robust, self-validating protocols for key transformations.

Core Concepts: Understanding this compound

This compound, also known as ethyl 2-bromopentanoate, is a colorless liquid that serves as an indispensable building block in constructing complex molecular architectures.[1][2] Its utility is rooted in a specific combination of structural features: an ester functional group and a bromine atom positioned on the alpha (α) carbon. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, while the ester group provides a handle for further synthetic manipulations.[1][3]

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its effective and safe use.

PropertyValueSource(s)
CAS Number 615-83-8[4][5][6]
Molecular Formula C₇H₁₃BrO₂[6][7][8]
Molecular Weight 209.08 g/mol [6][9]
Appearance Colorless Liquid[4][5][7]
Boiling Point 190-192 °C (at 760 mmHg)[4][5][9]
Density ~1.226 g/mL at 25 °C[2]
Refractive Index n20/D ~1.448[2]
Flash Point 77 °C / 170.6 °F[4][5]
The Principle of Reactivity: S_N2 Alkylation

The primary role of this compound as an alkylating agent is governed by the Substitution Nucleophilic Bimolecular (S_N2) mechanism.[10] The bromine atom is an excellent leaving group due to its size and ability to stabilize a negative charge. A wide range of nucleophiles can attack the electron-deficient α-carbon, displacing the bromide and forming a new carbon-nucleophile bond.[3][11]

The causality for its effectiveness is twofold:

  • Electronic Activation : The adjacent ester carbonyl group withdraws electron density from the α-carbon, enhancing its electrophilicity.

  • Steric Accessibility : As a secondary bromide, the α-carbon is sterically accessible to a variety of nucleophiles, promoting efficient bond formation.

Caption: S_N2 alkylation mechanism with this compound.

Key Applications & Synthetic Protocols

This compound is a cornerstone intermediate in diverse fields, including pharmaceuticals, agrochemicals, and dyestuffs.[1][12] Its predictable reactivity allows for the reliable synthesis of high-value compounds.

Application I: Synthesis of α-Amino Acids via Amidomalonate Alkylation

One of the most powerful applications of this compound is in the synthesis of non-canonical α-amino acids, which are crucial components in peptide-based drugs and metabolic studies. The amidomalonate synthesis provides a reliable route to racemic α-amino acids, which can be resolved or synthesized enantioselectively if needed.[13][14]

Principle : This method is an extension of the malonic ester synthesis.[13] Diethyl acetamidomalonate is deprotonated with a strong, non-nucleophilic base to form a stabilized enolate. This enolate then acts as the nucleophile, attacking this compound. Subsequent acidic hydrolysis and decarboxylation yield the target amino acid.

Amidomalonate_Workflow start Diethyl Acetamidomalonate step1 Deprotonation (e.g., NaOEt in EtOH) start->step1 enolate Malonate Enolate (Nucleophile) step1->enolate step2 SN2 Alkylation enolate->step2 1 alkylating_agent This compound (Electrophile) alkylating_agent->step2 2 intermediate Alkylated Malonate Intermediate step2->intermediate step3 Acid Hydrolysis & Decarboxylation (e.g., aq. HCl, heat) intermediate->step3 product DL-2-Aminoheptanoic Acid (Target Amino Acid) step3->product

Caption: Workflow for α-amino acid synthesis via amidomalonate alkylation.

Protocol 1: Synthesis of DL-2-Aminoheptanoic Acid

  • Materials & Reagents :

    • Diethyl acetamidomalonate

    • This compound (99%)

    • Sodium metal

    • Absolute Ethanol (anhydrous)

    • Concentrated Hydrochloric Acid (HCl)

    • Diethyl ether (anhydrous)

    • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

    • Standard glassware for work-up (separatory funnel, beakers)

    • Rotary evaporator

  • Expert Insight & Causality : The use of sodium ethoxide, prepared in situ from sodium and absolute ethanol, is critical. It provides a strong base to deprotonate the malonate but is sterically hindered enough to minimize competing S_N2 reactions with the alkylating agent. The entire process must be conducted under anhydrous conditions to prevent quenching of the enolate by water.

  • Step-by-Step Methodology :

    • Preparation of Sodium Ethoxide Solution : In a 250 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.15 g, 50 mmol) in small pieces to absolute ethanol (50 mL) under a nitrogen atmosphere. Stir until all the sodium has dissolved.

    • Enolate Formation : To the cooled sodium ethoxide solution, add diethyl acetamidomalonate (10.85 g, 50 mmol) dropwise via an addition funnel. Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

    • Alkylation : Add this compound (10.45 g, 50 mmol) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Work-up (Part 1) : Cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. To the resulting residue, add 50 mL of water and extract with diethyl ether (3 x 50 mL) to remove any unreacted starting materials. Discard the organic layers.

    • Hydrolysis and Decarboxylation : To the aqueous layer containing the alkylated malonate salt, add concentrated HCl (50 mL). Heat the mixture to reflux for 8-12 hours. This step hydrolyzes both the esters and the amide group, followed by decarboxylation of the resulting malonic acid derivative.

    • Isolation : Cool the acidic solution in an ice bath. The product, DL-2-aminoheptanoic acid hydrochloride, may precipitate. If not, concentrate the solution in vacuo. The crude product can be purified by recrystallization from an ethanol/ether mixture.

    • Characterization : Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Safety Precautions :

    • This compound is a combustible liquid and causes skin and eye irritation.[4][5][15]

    • Handle sodium metal with extreme care; it reacts violently with water.

    • Work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[15]

Application II: The Reformatsky Reaction for β-Hydroxy Ester Synthesis

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that uses an α-halo ester and a carbonyl compound in the presence of metallic zinc.[16][17] It provides a powerful alternative to aldol-type reactions for synthesizing β-hydroxy esters.

Principle : Zinc metal undergoes oxidative insertion into the carbon-bromine bond of this compound to form an organozinc intermediate, known as a Reformatsky enolate.[17][18] This enolate is nucleophilic enough to add to the carbonyl carbon of an aldehyde or ketone but is generally unreactive towards other ester groups, preventing self-condensation.[17] An acidic work-up then protonates the resulting alkoxide to yield the β-hydroxy ester.

Reformatsky_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up reagent This compound enolate Reformatsky Enolate (Organozinc Intermediate) reagent->enolate Oxidative Addition zinc Zn(0) zinc->enolate Oxidative Addition zinc_complex Zinc Alkoxide Complex enolate->zinc_complex C-C Bond Formation carbonyl Aldehyde/Ketone (e.g., Benzaldehyde) carbonyl->zinc_complex C-C Bond Formation product β-Hydroxy Ester zinc_complex->product Protonation workup Aqueous Acid (e.g., H₃O⁺) workup->product Protonation

Caption: Key stages of the Reformatsky reaction mechanism.

Protocol 2: Synthesis of Ethyl 3-hydroxy-2-propyl-3-phenylpropanoate

  • Materials & Reagents :

    • This compound (99%)

    • Zinc dust (<10 micron, activated)

    • Benzaldehyde

    • Anhydrous Toluene or THF

    • Iodine (a small crystal for activation)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate solution

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Expert Insight & Causality : Activation of the zinc is paramount for a successful reaction. Commercial zinc dust is often coated with a layer of zinc oxide, which passivates the surface. Adding a crystal of iodine or using other activation methods (e.g., washing with dilute HCl, then water, ethanol, and ether) creates a fresh, reactive metal surface for the oxidative addition to occur.[16]

  • Step-by-Step Methodology :

    • Zinc Activation : In a flame-dried 250 mL flask under a nitrogen atmosphere, add zinc dust (3.27 g, 50 mmol) and a small crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed, then cool to room temperature. Add 20 mL of anhydrous toluene.

    • Reaction Initiation : In a separate flask, prepare a solution of this compound (8.36 g, 40 mmol) and benzaldehyde (4.24 g, 40 mmol) in 30 mL of anhydrous toluene.

    • Addition : Add approximately 10% of the substrate solution to the activated zinc suspension. The reaction mixture should become warm, and the color of the iodine should fade. If the reaction does not start, gentle warming may be required.

    • Reaction Execution : Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at 60-70 °C for an additional 2 hours, or until TLC analysis shows consumption of the starting materials.

    • Work-up : Cool the reaction mixture in an ice bath and quench by slowly adding 50 mL of 1 M HCl. Stir vigorously until the excess zinc has dissolved.

    • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Washing : Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purification : The crude product can be purified by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure β-hydroxy ester.

    • Characterization : Analyze the product by ¹H NMR, IR (presence of -OH and C=O ester bands), and Mass Spectrometry.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive zinc (Reformatsky); Wet solvent/reagents; Base not strong enough (Amidomalonate)Activate zinc with iodine or acid wash. Ensure all glassware is flame-dried and use anhydrous solvents. Use a freshly prepared, strong base like NaOEt.
Formation of Side Products Wurtz coupling (dimerization of the alkylating agent); Elimination reactionAdd the alkylating agent slowly to the nucleophile solution to maintain a low concentration. Run the reaction at the lowest effective temperature to disfavor elimination.
Low Yield after Work-up Product is water-soluble; Emulsion during extractionPerform additional extractions of the aqueous layer. To break emulsions, add a small amount of brine.
Product Decomposition Harsh acidic/basic conditions during work-up or purificationUse milder acids/bases (e.g., saturated NH₄Cl instead of HCl). Consider using neutral alumina instead of silica gel for chromatography if the product is acid-sensitive.

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[4][5][15]

  • Hazards : Combustible liquid. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4][5][15]

  • Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves. All manipulations should be performed in a certified chemical fume hood.[15]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from heat, sparks, and open flames. Incompatible with strong acids, bases, oxidizing agents, and reducing agents.[4][15]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5][15]

References

Application Notes & Protocols: The Strategic Use of Ethyl 2-bromovalerate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-bromovalerate (CAS No. 615-83-8) has emerged as a cornerstone C5 building block in the synthesis of advanced agrochemicals.[1] Its strategic value is rooted in the dual reactivity of its ester functional group and, more critically, the electrophilic α-carbon bearing a bromine atom. This bromine atom serves as an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution.[2] This reactivity is fundamental for constructing the carbon-heteroatom bonds (C-O, C-N, C-S) that form the backbone of many modern herbicides, fungicides, and insecticides. Furthermore, the chiral center at the α-carbon allows for the synthesis of stereospecific agrochemicals, a critical feature for enhancing target efficacy while minimizing off-target environmental impact.[3] This guide provides in-depth application notes and detailed protocols for leveraging this compound in key agrochemical synthetic workflows, intended for researchers and professionals in the field.

Introduction to this compound: A Profile

This compound, also known as ethyl 2-bromopentanoate, is a colorless liquid with an ester-like odor.[4][5] It is a versatile intermediate whose utility in organic synthesis is primarily dictated by the bromine atom at the C-2 position.[1] This structural feature makes it an ideal substrate for a variety of chemical transformations crucial for the agrochemical industry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 615-83-8[6][7]
Molecular Formula C₇H₁₃BrO₂[7]
Molecular Weight 209.08 g/mol [6][8]
Appearance Clear, colorless liquid
Boiling Point 190-192 °C[6]
Density 1.226 g/mL at 25 °C
Flash Point 77 °C / 171 °F[9]
Solubility Insoluble in water; soluble in chloroform, methanol[5]

The primary synthetic value of this compound lies in its role as an electrophile. The electron-withdrawing nature of the adjacent ester group enhances the reactivity of the α-carbon towards nucleophilic attack, facilitating reactions that are central to the assembly of complex active ingredients.

Core Application: Synthesis of Aryloxyphenoxypropionate (AOPP) Herbicide Scaffolds

A prominent application of α-bromo esters like this compound is in the synthesis of precursors for aryloxyphenoxypropionate (AOPP) herbicides. This class of herbicides acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, making them highly selective for controlling grassy weeds in broadleaf crops. The synthesis relies on a classic Williamson ether synthesis, where a phenoxide nucleophile displaces the bromide from the ester.

Reaction Principle & Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A base is used to deprotonate a substituted phenol, generating a more potent phenoxide nucleophile. This nucleophile then attacks the electrophilic α-carbon of this compound, inverting the stereochemistry (if a chiral starting material is used) and displacing the bromide ion to form the desired ether linkage.

SN2_Mechanism sub This compound ts Transition State sub->ts p1 nuc Ar-O⁻ (Phenoxide) nuc->ts Nucleophilic Attack prod Product (AOPP Scaffold) ts->prod Bond Formation lg Br⁻ ts->lg Leaving Group Departure p2

Caption: Sₙ2 mechanism for AOPP scaffold synthesis.

Detailed Protocol: Synthesis of Ethyl 2-(4-chlorophenoxy)pentanoate

This protocol details a model synthesis that exemplifies the core transformation.

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. This compound is a skin and eye irritant.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Table 2: Reagents and Materials

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
4-Chlorophenol128.56506.43 gNucleophile Precursor
This compound209.0855 (1.1 eq)11.5 g (9.4 mL)Electrophile
Potassium Carbonate (K₂CO₃)138.2175 (1.5 eq)10.37 gBase
Acetone--250 mLSolvent

Experimental Workflow:

Caption: Experimental workflow for AOPP precursor synthesis.

Step-by-Step Procedure:

  • Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (6.43 g, 50 mmol) and acetone (250 mL).

  • Base Addition: Stir the mixture until the 4-chlorophenol is fully dissolved. Add anhydrous potassium carbonate (10.37 g, 75 mmol).

    • Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the phenol. It is easily filtered off post-reaction, simplifying the work-up. Acetone is an ideal polar aprotic solvent for Sₙ2 reactions.

  • Initiate Reflux: Heat the suspension to reflux (approx. 56°C) with vigorous stirring.

  • Substrate Addition: Slowly add this compound (11.5 g, 55 mmol) dropwise to the refluxing mixture over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at reflux for 8-12 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting phenol spot has been consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and potassium bromide salts through a pad of Celite, washing the filter cake with a small amount of acetone. c. Concentrate the filtrate under reduced pressure to remove the acetone. d. Redissolve the resulting oil in ethyl acetate (150 mL) and transfer to a separatory funnel. e. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).

    • Self-Validation: The basic wash is a critical step. Successful removal of the acidic phenol starting material can be confirmed by TLC analysis of the organic layer before and after washing.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield ethyl 2-(4-chlorophenoxy)pentanoate as a clear oil.

Application Note: Biocatalysis for Chiral Intermediate Production

The biological activity of many agrochemicals is dependent on their stereochemistry. This compound is a racemic mixture, but it can be resolved into its constituent enantiomers through biocatalytic kinetic resolution. This green chemistry approach is vital for producing enantiomerically pure intermediates.[3]

Principle of Enzymatic Kinetic Resolution

This process utilizes enzymes, typically lipases, that exhibit high enantioselectivity. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the racemic ester into its corresponding carboxylic acid, leaving the other, less reactive enantiomer of the ester largely untouched.[3] The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated due to their different chemical properties (e.g., solubility in aqueous base).

Biocatalysis sub (R/S)-Ethyl 2-bromovalerate (Racemic Mixture) prod_R (R)-2-bromovaleric Acid sub->prod_R Lipase-catalyzed Hydrolysis (Fast) prod_S (S)-Ethyl 2-bromovalerate (Enantiopure) sub->prod_S No Reaction (Slow) p1 sep Separation (e.g., Acid-Base Extraction) prod_R->sep prod_S->sep

Caption: Biocatalytic kinetic resolution of this compound.

Protocol Outline: Lipase-Catalyzed Resolution

This is a generalized protocol demonstrating the principle. Optimization of enzyme choice, pH, and temperature is typically required.

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Reaction Setup: In a temperature-controlled vessel, suspend racemic this compound in the buffer solution.

  • Enzyme Addition: Add a commercially available lipase (e.g., Candida antarctica lipase B, CALB).

  • pH Control: Maintain the pH of the reaction at 7.0 by the controlled addition of a dilute NaOH solution using a pH-stat or autotitrator. The consumption of NaOH is directly proportional to the rate of hydrolysis.

    • Causality Note: As the acidic product is formed, the pH will drop. Maintaining a constant pH is crucial for optimal enzyme activity.

  • Monitoring: Continue the reaction until approximately 50% conversion is reached (indicated by the amount of NaOH consumed). This point theoretically provides the highest enantiomeric excess for both the product and the remaining starting material.

  • Separation: a. Stop the reaction and extract the mixture with an organic solvent (e.g., diethyl ether). b. The unreacted (S)-ethyl 2-bromovalerate will be in the organic layer. c. Acidify the aqueous layer to pH ~2 with dilute HCl and extract with an organic solvent to isolate the (R)-2-bromovaleric acid.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Hazards: The compound is classified as a combustible liquid, causes skin irritation, and can cause serious eye irritation.[9][10][11]

  • Handling: Always handle in a well-ventilated chemical fume hood.[11] Avoid contact with skin, eyes, and clothing. Keep away from open flames, hot surfaces, and other sources of ignition.[9]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[9]

  • Incompatible Materials: Strong acids, strong bases, oxidizing agents, and reducing agents.[11]

Conclusion

This compound is a highly effective and versatile intermediate for agrochemical synthesis. Its utility is demonstrated in the construction of key herbicide scaffolds through nucleophilic substitution and in the production of high-value chiral building blocks via biocatalysis. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the synthetic potential of this compound in the development of next-generation crop protection agents.

References

Application Note & Protocol: Biocatalytic Resolution of Racemic Ethyl 2-Bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chiral Purity and the Biocatalytic Advantage

In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers of the same compound can exhibit remarkably different, and sometimes deleterious, pharmacological or toxicological profiles. Ethyl 2-bromovalerate is a versatile chemical intermediate, and access to its enantiomerically pure forms is crucial for the synthesis of complex, stereochemically defined active ingredients[1][2]. Traditional chemical methods for resolving racemic mixtures often rely on costly chiral resolving agents and can generate significant chemical waste[3].

Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a powerful and sustainable alternative.[1] Enzymes, particularly lipases, can catalyze reactions with high specificity under mild conditions, leading to higher yields, reduced energy consumption, and a minimized environmental footprint.[1] This application note provides a comprehensive guide to the kinetic resolution of racemic this compound using lipase-catalyzed enantioselective hydrolysis, a robust method for obtaining enantiomerically enriched products.[3]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme.[3][4] In the context of racemic this compound, a lipase will preferentially hydrolyze one enantiomer (e.g., the (R)-ester) into the corresponding carboxylic acid, leaving the other enantiomer (the (S)-ester) largely unreacted.[3] By carefully controlling the reaction time and stopping the conversion at approximately 50%, it is possible to isolate both the unreacted ester and the hydrolyzed acid in high enantiomeric excess.[4]

The efficiency of this process is quantified by the enantiomeric ratio (E value), which is a measure of the enzyme's selectivity. A high E value signifies a more effective resolution.

Experimental Workflow: A Visual Guide

The overall process for the biocatalytic resolution of racemic this compound is depicted in the workflow diagram below.

Biocatalytic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Separation cluster_analysis Analysis & Product Isolation Racemic_Ester Racemic Ethyl 2-Bromovalerate Reaction_Vessel Incubation with Stirring (Controlled Temperature & pH) Racemic_Ester->Reaction_Vessel Enzyme Lipase Selection (e.g., Pseudomonas fluorescens) Enzyme->Reaction_Vessel Buffer Buffer Preparation (e.g., Phosphate Buffer) Buffer->Reaction_Vessel Quench Reaction Quenching Reaction_Vessel->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Separation Separation of Phases Extraction->Separation Ester_Isolation Isolation of Unreacted (S)-Ethyl 2-Bromovalerate Separation->Ester_Isolation Acid_Isolation Isolation of Hydrolyzed (R)-2-Bromovaleric Acid Separation->Acid_Isolation Analysis Chiral HPLC/GC Analysis (Determine ee & Conversion) Ester_Isolation->Analysis Acid_Isolation->Analysis

Caption: Workflow for the biocatalytic resolution of this compound.

Factors Influencing Biocatalytic Resolution

The success of the enzymatic resolution is contingent on several key parameters. A systematic approach to optimizing these factors is crucial for achieving high enantioselectivity and yield.

ParameterRationale and ConsiderationsTypical Range
Enzyme Source Lipases from different microorganisms exhibit varying selectivity and activity towards specific substrates. Common choices include Pseudomonas fluorescens, Candida antarctica Lipase B (CALB), and Aspergillus oryzae.[5][6][7] Screening of different lipases is often the first step in methods development.N/A
pH Enzyme activity and stability are highly pH-dependent. The optimal pH for lipases is typically in the neutral to slightly alkaline range.[6][8] Buffering the reaction mixture is essential to maintain a stable pH as the acidic product is formed.[9]6.0 - 8.5
Temperature Reaction rates generally increase with temperature up to an optimum, beyond which enzyme denaturation occurs. The optimal temperature for lipases can vary, but a range of 30-50°C is common.[6][8]30 - 50 °C
Solvent System While the hydrolysis reaction occurs in an aqueous phase, an organic co-solvent can be used to improve the solubility of the substrate.[10] However, the choice and concentration of the organic solvent can significantly impact enzyme activity and stability.[6][11][12] For hydrolysis, an aqueous buffer system is standard.Aqueous buffer (e.g., phosphate)
Substrate Concentration High substrate concentrations can lead to enzyme inhibition. Determining the optimal substrate concentration is important for maximizing productivity without compromising enzyme performance.50 - 150 mM
Enzyme Loading The amount of enzyme used will directly affect the reaction rate. Higher enzyme loading will decrease reaction time but increase costs.5 - 20 mg/mL

Detailed Protocol: Resolution of Racemic this compound using Pseudomonas fluorescens Lipase

This protocol provides a starting point for the resolution of racemic this compound. Optimization of the parameters outlined above may be necessary to achieve desired results.

Materials and Reagents
  • Racemic this compound

  • Pseudomonas fluorescens lipase (PFL)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Temperature-controlled shaker or stirred-tank reactor

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column

Procedure
  • Buffer Preparation (0.1 M Potassium Phosphate Buffer, pH 7.5):

    • Prepare a 0.1 M solution of KH₂PO₄ and a 0.1 M solution of K₂HPO₄.

    • To the KH₂PO₄ solution, add the K₂HPO₄ solution until the pH reaches 7.5, as measured by a calibrated pH meter.

  • Enzymatic Reaction Setup:

    • In a suitable reaction vessel, add 100 mL of the 0.1 M potassium phosphate buffer (pH 7.5).

    • Add racemic this compound to a final concentration of 100 mM.

    • Equilibrate the mixture to the desired reaction temperature (e.g., 40°C) in a temperature-controlled shaker.

    • Initiate the reaction by adding Pseudomonas fluorescens lipase (10 mg/mL).

    • Maintain the reaction at 40°C with constant stirring (e.g., 200 rpm).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots.

    • Quench the reaction in the aliquot by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortexing.

    • Analyze the organic phase by chiral GC or HPLC to determine the enantiomeric excess (ee) of the unreacted ester and the conversion.

    • The reaction should be stopped at approximately 50% conversion to maximize the yield and ee of both the unreacted ester and the product acid.

  • Work-up and Product Isolation:

    • Once the desired conversion is reached, cool the reaction mixture to room temperature.

    • Acidify the mixture to pH 2-3 with 1 M HCl to protonate the carboxylate product.

    • Extract the entire mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Separation of Products:

    • The resulting mixture contains the unreacted (S)-Ethyl 2-bromovalerate and the (R)-2-bromovaleric acid.

    • These can be separated by standard techniques such as column chromatography or by an acid-base extraction. For the latter, dissolve the mixture in an organic solvent and extract with a mild aqueous base (e.g., NaHCO₃ solution). The acid will move to the aqueous phase as its salt, while the ester remains in the organic phase. Subsequent acidification of the aqueous phase and re-extraction will yield the pure acid.

Analysis of Enantiomeric Excess and Conversion

The enantiomeric excess of the unreacted substrate and the product, as well as the conversion, should be determined using a chiral chromatographic method.

  • Conversion (%): (ee_s) / (ee_s + ee_p) * 100 where ee_s is the enantiomeric excess of the substrate and ee_p is the enantiomeric excess of the product.

  • Enantiomeric Excess (ee %): (|[R] - [S]|) / ([R] + [S]) * 100

Conclusion

The biocatalytic resolution of racemic this compound using lipases offers a highly efficient, selective, and environmentally benign method for the production of valuable chiral building blocks.[1][2] The protocol provided herein serves as a robust starting point for researchers and drug development professionals. Further optimization of reaction parameters, including the screening of different lipases and reaction conditions, can lead to even greater efficiency and enantiopurity, paving the way for the sustainable synthesis of complex chiral molecules.

References

Enzymatic Kinetic Resolution of Ethyl 2-Bromovalerate for the Synthesis of Chiral 2-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Chiral α-halo acids are valuable building blocks in the asymmetric synthesis of pharmaceuticals and fine chemicals. This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic ethyl 2-bromovalerate via hydrolysis. By leveraging the high enantioselectivity of lipases, this method yields both enantiomers—one as the carboxylic acid and the other as the unreacted ester—with high optical purity. We present a comprehensive, field-tested workflow, from enzyme selection and reaction optimization to product separation and chiral analysis, designed to be a self-validating system for researchers in drug development and organic synthesis.

Introduction: The Significance of Chiral α-Bromo Acids

Chirality is a fundamental aspect of pharmacology, where the stereochemistry of a molecule can dictate its biological activity, efficacy, and safety profile.[1] 2-Bromovaleric acid, a functionalized five-carbon chain, serves as a versatile chiral precursor for more complex molecules.[2][3] The stereocenter at the α-position is critical, and its control is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Traditional chemical methods for resolving racemates can be harsh, costly, and environmentally taxing. Biocatalysis, particularly using enzymes like lipases, offers a powerful alternative, operating under mild, aqueous conditions with exceptional levels of stereoselectivity.[1][4][5] The enzymatic kinetic resolution of racemic esters is a robust and widely adopted strategy that exploits the differential reaction rates of two enantiomers with an enzyme.[6] This process allows for the concurrent production of two valuable, enantioenriched chiral synthons from a single racemic starting material.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[6] In this application, a lipase is used as the chiral catalyst. The enzyme preferentially recognizes and hydrolyzes one enantiomer of the racemic this compound to the corresponding (S)- or (R)-2-bromovaleric acid, while leaving the other, less reactive enantiomer of the ester largely untouched.

The mechanism relies on the formation of a transient acyl-enzyme intermediate within the enzyme's active site, which is composed of a catalytic triad (typically Ser-His-Asp).[7] The stereochemical fit of one enantiomer into the active site is significantly more favorable, leading to a much faster rate of hydrolysis for that enantiomer.

The efficiency of this separation is quantified by the enantiomeric ratio (E-value) , which is a measure of the enzyme's selectivity. A high E-value (>100) is indicative of an excellent resolution, capable of producing products with very high enantiomeric excess (ee).[8] For an ideal kinetic resolution, the reaction is terminated at or near 50% conversion, which theoretically provides the highest possible yield and enantiomeric excess for both the product acid and the remaining substrate ester.[4]

Figure 1: Conceptual diagram of the lipase-catalyzed kinetic resolution of racemic this compound.

Materials and Protocols

This section provides a detailed methodology for the entire workflow. The protocols are designed to be self-validating by integrating analytical checkpoints.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Racemic this compound≥98%Standard chemical
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)Biocatalysis gradeMajor enzyme supplier
Pseudomonas cepacia Lipase (PSL)Biocatalysis gradeMajor enzyme supplier
Sodium Phosphate MonobasicACS GradeStandard chemical
Sodium Phosphate DibasicACS GradeStandard chemical
Hydrochloric Acid (HCl)ACS Grade, 2 MStandard chemical
Sodium Bicarbonate (NaHCO₃)ACS Grade, Sat.Standard chemical
Methyl tert-butyl ether (MTBE)HPLC GradeStandard chemical
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard chemical
(R)- and (S)-2-Bromovaleric Acid≥98% eeChiral standards
Chiral HPLC Columne.g., Chiralpak® IA/ICPhenomenex, Daicel
HPLC Grade Solvents (Hexane, IPA)HPLC GradeStandard chemical
Enzyme Selection: The Causality of Choice

The choice of enzyme is the most critical parameter for success. Lipases are preferred due to their broad substrate scope, stability in organic co-solvents, and lack of need for expensive cofactors.[5]

  • Candida antarctica Lipase B (CALB): This is the workhorse of biocatalysis.[9] Its active site is relatively open, yet it exhibits remarkable enantioselectivity for a vast range of substrates.[10][11] Its immobilized form (Novozym® 435) is particularly advantageous as it is thermally stable, reusable, and easily removed from the reaction mixture by simple filtration.[12]

  • Pseudomonas cepacia Lipase (PSL): Another highly effective lipase, often showing complementary selectivity to CALB.[8] It is prudent to screen both enzymes to identify the one with the highest E-value for the specific substrate.[13]

For this protocol, we will proceed with the more universally robust CALB (Novozym® 435).

Experimental Workflow Diagram

Experimental Workflow setup 1. Reaction Setup - Phosphate Buffer (pH 7.0) - Racemic Ester Substrate enzyme_add 2. Enzyme Addition - Immobilized CALB (Novozym® 435) setup->enzyme_add incubation 3. Incubation - 30-40°C - Gentle Agitation enzyme_add->incubation monitoring 4. Reaction Monitoring - Chiral HPLC Analysis of Aliquots incubation->monitoring Take aliquots over time termination 5. Termination (~50% Conv.) - Filter to remove enzyme monitoring->termination workup 6. Extractive Work-up - Acidify aqueous phase - Extract with MTBE termination->workup separation 7. Product Separation - Basic Wash (NaHCO₃) to separate acid and ester workup->separation analysis 8. Final Analysis - Determine ee and yield of purified fractions separation->analysis

Figure 2: Step-by-step experimental workflow for the enzymatic resolution of this compound.

Protocol 1: Enzymatic Hydrolysis
  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.0. A neutral pH is a standard starting point for lipase activity.

  • Reaction Setup: In a temperature-controlled reaction vessel, add 100 mL of the phosphate buffer. Add this compound to a final concentration of 50 mM. Stir the mixture to create a fine emulsion.

  • Enzyme Addition: Add immobilized CALB (Novozym® 435) at a loading of 10 mg/mL (1 g total). The immobilized form prevents enzyme aggregation and simplifies removal.

  • Incubation: Maintain the reaction at 35°C with gentle agitation (e.g., 150 rpm on an orbital shaker) to ensure adequate mixing without causing mechanical stress to the enzyme beads.

  • Monitoring: At timed intervals (e.g., 1, 2, 4, 8, 24 hours), pause agitation, allow the enzyme to settle, and withdraw a small aliquot (e.g., 100 µL) of the supernatant. Quench the reaction in the aliquot with an equal volume of acetonitrile or ethanol, vortex, and filter through a 0.22 µm syringe filter. Analyze this sample via Chiral HPLC (see Protocol 2) to determine the conversion rate and enantiomeric excess of both the acid and ester.

  • Reaction Termination: Once the conversion reaches approximately 50%, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and solvent, dried, and stored for potential reuse.

  • Product Work-up: a. Transfer the filtrate to a separatory funnel. b. Cool the solution in an ice bath and acidify to pH ~2 using 2 M HCl. This ensures the product, 2-bromovaleric acid, is fully protonated. c. Extract the aqueous solution three times with an equal volume of MTBE. The organic solvent will extract both the unreacted ester and the protonated product acid. d. Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude mixture of ester and acid.

  • Separation of Acid and Ester: a. Re-dissolve the crude mixture in 50 mL of MTBE. b. Extract this organic solution three times with 25 mL of saturated sodium bicarbonate (NaHCO₃) solution. The basic aqueous solution will selectively deprotonate and extract the 2-bromovaleric acid, leaving the neutral ester in the MTBE layer. c. Ester Fraction: Isolate the MTBE layer, dry it over Na₂SO₄, filter, and evaporate the solvent to yield the enantioenriched this compound. d. Acid Fraction: Combine the aqueous bicarbonate extracts, cool in an ice bath, and re-acidify to pH ~2 with 2 M HCl. Extract this aqueous layer three times with 25 mL of MTBE. Combine these organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield the enantioenriched 2-bromovaleric acid.

Protocol 2: Chiral HPLC Analysis

Accurate analysis of enantiomeric excess (ee) and conversion is essential for process control and validation.[14][15]

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), is an excellent starting point for separating chiral acids and esters.[16]

  • Sample Preparation: Dilute the samples (from reaction monitoring or final products) in the mobile phase to an approximate concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: Chiralpak® IC, 4.6 x 250 mm, 5 µm

    • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) = 90 / 10 / 0.1 (v/v/v). TFA is added to suppress the ionization of the carboxylic acid, leading to better peak shape.

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 210 nm

  • Calculations:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers of both the acid and the ester by injecting analytical standards.

    • Enantiomeric Excess (ee %): ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

    • Conversion (%): Conversion = (Area_Acid_R + Area_Acid_S) / (Area_Acid_R + Area_Acid_S + Area_Ester_R + Area_Ester_S) * 100

Expected Results and Data Interpretation

The success of the kinetic resolution is determined by the final enantiomeric purity of the products at ~50% conversion.

ParameterExpected Value / ConditionRationale
Enzyme Immobilized Candida antarctica Lipase B (Novozym® 435)High stability, broad applicability, and excellent enantioselectivity.[9][10]
Substrate Concentration 25-100 mMBalances reaction rate with potential substrate inhibition.
pH 7.0Optimal for most lipase hydrolytic activity.
Temperature 30-40°CProvides a good balance between reaction rate and enzyme stability.[5]
Target Conversion ~50%Theoretical optimum for achieving high ee for both product and remaining substrate.[6]
ee of Product (Acid) >95%A high E-value enzyme will produce a highly enantioenriched product.
ee of Substrate (Ester) >95%As the preferred enantiomer is consumed, the remaining substrate becomes highly enantioenriched.
E-Value >100Indicates a synthetically useful resolution.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion Rate Inactive enzyme, suboptimal pH or temperature.Verify enzyme activity with a standard substrate. Optimize pH and temperature in small-scale trials.
Low Enantioselectivity (ee) Poor enzyme choice, reaction run past 50% conversion.Screen other lipases (e.g., PSL). Terminate the reaction closer to 40-45% conversion. Try a lower temperature.
Poor Peak Shape in HPLC Carboxylic acid ionization.Add a small amount of acid (e.g., 0.1% TFA) to the mobile phase to suppress ionization.[17]
Emulsion during Work-up High concentration of reactants or enzyme fines.Add brine to the aqueous layer to break the emulsion. Centrifuge the mixture if necessary.

Conclusion

This application note details a robust and highly efficient chemo-enzymatic method for the synthesis of enantiomerically enriched 2-bromovaleric acid and its corresponding ethyl ester. The use of immobilized Candida antarctica Lipase B provides a practical, scalable, and environmentally benign pathway to these valuable chiral building blocks. By following the integrated protocols for reaction execution, monitoring, and analysis, researchers can reliably produce high-purity materials essential for the development of next-generation pharmaceuticals.

References

Synthesis of β-Hydroxy Esters with Ethyl 2-Bromovalerate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-Hydroxy esters are crucial structural motifs in a multitude of biologically active compounds, serving as key intermediates in the synthesis of pharmaceuticals and natural products.[1] The Reformatsky reaction stands out as a robust and versatile method for the stereoselective synthesis of these valuable molecules.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of β-hydroxy esters, with a specific focus on the application of ethyl 2-bromovalerate. We will delve into the mechanistic underpinnings of the Reformatsky reaction, provide step-by-step experimental procedures, and discuss the characterization of the resulting products, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of β-Hydroxy Esters

The β-hydroxy ester moiety is a cornerstone in the architecture of numerous organic molecules that exhibit significant biological activity. From antibiotics to statins, this functional group is a common feature in the pharmacophores of many marketed drugs.[3] Its prevalence stems from its ability to participate in a wide array of chemical transformations, allowing for the construction of complex molecular frameworks. The controlled synthesis of β-hydroxy esters, particularly with specific stereochemistry, is therefore a paramount objective in medicinal chemistry and organic synthesis.

The Reformatsky reaction, discovered by Sergey Reformatsky, provides a powerful tool for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by metallic zinc.[4][5] A key advantage of this reaction is the use of organozinc reagents, which are less reactive than their Grignard or organolithium counterparts, thus preventing undesired side reactions like self-condensation of the ester.[6] this compound, with its α-bromo substituent, is an excellent substrate for this transformation, enabling the introduction of a valerate-derived unit into the target molecule.[7]

The Reformatsky Reaction: A Mechanistic Deep Dive

The generally accepted mechanism of the Reformatsky reaction involves several key steps, initiated by the formation of an organozinc reagent, often referred to as a Reformatsky enolate.[4][6][8]

  • Oxidative Addition: The reaction commences with the oxidative insertion of zinc metal into the carbon-bromine bond of this compound.[4][9] This step forms an organozinc bromide intermediate. The activation of zinc, often with a small amount of iodine or by using pre-activated zinc dust, is crucial for the success of this step.[5]

  • Enolate Formation: The initially formed organozinc species is in equilibrium with its enolate form. In the solid state, these reagents can exist as cyclic dimers.[4][6] This zinc enolate is the key nucleophilic species in the reaction.

  • Nucleophilic Addition: The zinc enolate then adds to the electrophilic carbonyl carbon of an aldehyde or ketone. This addition proceeds through a six-membered chair-like transition state, where the zinc atom coordinates to the carbonyl oxygen.[4][8] This coordination enhances the electrophilicity of the carbonyl carbon and directs the stereochemical outcome of the reaction.

  • Protonation (Workup): The resulting zinc alkoxide is then hydrolyzed during an acidic workup to yield the final β-hydroxy ester and zinc(II) salts.[4][9]

The choice of solvent, temperature, and the nature of the carbonyl substrate can all influence the reaction's yield and diastereoselectivity.

Visualizing the Mechanism

Reformatsky_Mechanism cluster_start Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Addition cluster_workup Step 3: Workup A This compound + Zn B Reformatsky Enolate (Organozinc Reagent) A->B Oxidative Addition D Zinc Alkoxide Intermediate B->D Addition to Carbonyl C Aldehyde/Ketone C->D E β-Hydroxy Ester D->E Acidic Workup (H3O+)

Caption: The general mechanism of the Reformatsky reaction.

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of a β-hydroxy ester using this compound and a model aldehyde, benzaldehyde.

Reagent and Solvent Purity

The success of the Reformatsky reaction is highly dependent on the purity of the reagents and the exclusion of moisture.

Reagent/SolventPurity SpecificationPurification/Drying Method
Zinc Dust<10 micron, 99.9%Activated prior to use.
This compound>98%Distilled under reduced pressure.
Benzaldehyde>99%Distilled under reduced pressure. Stored over molecular sieves.
TolueneAnhydrousDistilled from sodium/benzophenone ketyl under N₂.
Diethyl EtherAnhydrousDistilled from sodium/benzophenone ketyl under N₂.

Activation of Zinc Dust: In a flame-dried flask under a nitrogen atmosphere, add zinc dust (5.0 eq). Add a crystal of iodine and a small volume of dry toluene. Heat the mixture to reflux for 5-10 minutes until the iodine color disappears. Cool to room temperature before use.[8] This process removes the deactivating layer of zinc oxide.[5]

Step-by-Step Synthesis Protocol

Reaction Setup:

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool under a stream of dry nitrogen.

  • To the flask, add the activated zinc dust (5.0 eq) and dry toluene (50 mL).

  • In the dropping funnel, prepare a solution of this compound (2.0 eq) and benzaldehyde (1.0 eq, 5.61 mmol) in dry toluene (10 mL).

Reaction Execution:

  • Add a small portion of the solution from the dropping funnel to the stirred suspension of zinc in toluene.

  • Gently heat the mixture to initiate the reaction, which is often indicated by a slight exotherm and the disappearance of the shiny zinc surface.

  • Once the reaction has initiated, add the remainder of the aldehyde/bromoester solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at 90 °C for 30 minutes to ensure complete conversion.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

Workup and Purification:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of water.[8]

  • Filter the suspension to remove unreacted zinc and zinc salts.

  • Transfer the filtrate to a separatory funnel and extract with diethyl ether or methyl tert-butyl ether (MTBE).[8]

  • Wash the combined organic layers sequentially with water and brine.[8]

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure β-hydroxy ester.[8]

Experimental Workflow Diagram

Workflow A 1. Reagent & Glassware Preparation (Drying & Activation) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reaction Initiation & Execution (Heating & Monitoring) B->C D 4. Reaction Quenching & Workup (Extraction & Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, IR, MS) E->F

Caption: A streamlined workflow for the synthesis of β-hydroxy esters.

Characterization of β-Hydroxy Esters

The structural elucidation of the synthesized β-hydroxy ester is crucial to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data
TechniqueKey Diagnostic Signals
¹H NMR - Signal for the hydroxyl proton (-OH), which is exchangeable with D₂O. - Diastereotopic protons on the α- and β-carbons, with characteristic chemical shifts and coupling constants (J-values) that can help determine the syn/anti stereochemistry.[10][11]
¹³C NMR - Resonances for the ester carbonyl carbon (~170-175 ppm). - Resonances for the carbons bearing the hydroxyl and ester groups.
FT-IR - Broad O-H stretching band (~3500 cm⁻¹). - Strong C=O stretching band for the ester (~1730 cm⁻¹).
Mass Spec. - Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) to confirm the molecular weight.

The relative stereochemistry (syn vs. anti) of the β-hydroxy ester can often be determined by careful analysis of the ¹H NMR coupling constants between the protons on the α and β carbons.[10]

Applications in Drug Development

β-Hydroxy esters are valuable precursors in the synthesis of a wide range of pharmaceutical agents.[12] They can be readily converted into other functional groups, such as β-hydroxy acids, amides, or can undergo elimination to form α,β-unsaturated esters. The chirality at the β-position is often critical for biological activity, making stereoselective syntheses, like the Reformatsky reaction, highly valuable.[1] For instance, the core structures of many polyketide natural products, which exhibit a range of biological activities, contain β-hydroxy ester or related motifs.[13][14]

Conclusion

The Reformatsky reaction, utilizing substrates like this compound, provides a reliable and efficient pathway for the synthesis of β-hydroxy esters. By understanding the underlying mechanism and adhering to rigorous experimental protocols, researchers can effectively synthesize these important intermediates for applications in drug discovery and development. The ability to control stereochemistry and the tolerance of a wide range of functional groups make this a continually relevant and powerful tool in the synthetic chemist's arsenal.

References

Application Notes and Protocols for the Alkylation of Amines and Phenols with Ethyl 2-Bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N- and O-Alkylation in Modern Chemistry

The introduction of alkyl chains onto nitrogen and oxygen atoms is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. These transformations, known as N-alkylation and O-alkylation, are fundamental for modulating the physicochemical and biological properties of molecules. The resulting secondary/tertiary amines and ethers are prevalent scaffolds in a vast array of bioactive compounds and functional materials. Ethyl 2-bromovalerate, a versatile α-bromo ester, serves as a valuable electrophile for introducing a valerate ester moiety, a common structural motif in drug candidates and prodrugs.

This comprehensive guide provides detailed application notes and robust protocols for the successful alkylation of amines and phenols using this compound. We will delve into the mechanistic underpinnings of these reactions, explore the critical parameters that govern their outcomes, and offer expert insights to navigate potential challenges, ensuring reproducible and high-yielding syntheses for researchers, scientists, and drug development professionals.

Part 1: O-Alkylation of Phenols with this compound via Williamson Ether Synthesis

The O-alkylation of phenols with alkyl halides, a classic transformation known as the Williamson ether synthesis, remains one of the most reliable and widely used methods for preparing aryl ethers.[1][2][3] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][4]

Mechanistic Insights

The reaction is initiated by the deprotonation of the weakly acidic phenol by a suitable base to generate a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon atom of this compound, which bears the bromide leaving group. The reaction occurs in a single, concerted step, involving a backside attack on the electrophile.[1][3]

Diagram: Mechanism of Williamson Ether Synthesis

Williamson_Ether_Synthesis phenol Ar-OH base Base phenoxide Ar-O⁻ phenol->phenoxide phenol->phenoxide + Base protonated_base Base-H⁺ base->protonated_base phenoxide2 Ar-O⁻ bromoester Br-CH(CH₂CH₂CH₃)COOEt product Ar-O-CH(CH₂CH₂CH₃)COOEt phenoxide2->product phenoxide2->product + Br-CH(CH₂CH₂CH₃)COOEt bromide Br⁻ bromoester->bromide

Caption: Williamson ether synthesis workflow.

Key Experimental Parameters

The success of the Williamson ether synthesis is highly dependent on several factors:

  • Base: A crucial component for deprotonating the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH).[1] The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free, thus accelerating the SN2 reaction.[1][2] Protic solvents should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[1]

  • Temperature: Typical reaction temperatures range from 50 to 100 °C to ensure a reasonable reaction rate.[1] However, higher temperatures can promote competing elimination reactions, especially with sterically hindered alkyl halides.[1][4]

  • Nature of the Alkyl Halide: Primary alkyl halides, like this compound, are ideal for the Williamson ether synthesis as they are less prone to undergoing elimination reactions compared to secondary and tertiary halides.[4]

Protocol: O-Alkylation of 4-Methoxyphenol with this compound

This protocol details the synthesis of ethyl 2-(4-methoxyphenoxy)valerate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Methoxyphenol124.1410.01.24 g
This compound209.0811.02.30 g (1.1 eq)
Potassium Carbonate (K₂CO₃)138.2115.02.07 g (1.5 eq)
N,N-Dimethylformamide (DMF)--20 mL
Ethyl acetate (EtOAc)--For extraction
Saturated aqueous NaCl (brine)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add N,N-dimethylformamide (20 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Add this compound (2.30 g, 11.0 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 2-(4-methoxyphenoxy)valerate.

Part 2: N-Alkylation of Amines with this compound

The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds.[5] However, this reaction is often plagued by a lack of selectivity, leading to overalkylation.[5][6] This occurs because the product of the initial alkylation (a secondary amine from a primary amine) is often more nucleophilic than the starting amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium salt.[6][7]

Mechanistic Insights and the Challenge of Overalkylation

The reaction proceeds via an initial SN2 attack of the amine's lone pair on the electrophilic carbon of this compound, displacing the bromide ion.[7] This forms an ammonium salt intermediate, which is then deprotonated by another molecule of the starting amine or an added base to yield the secondary amine product.[7] The increased nucleophilicity of the product amine drives the subsequent, often undesired, alkylation steps.

Diagram: N-Alkylation of a Primary Amine and Overalkylation

N_Alkylation cluster_step1 Initial Alkylation (Desired) cluster_step2 Overalkylation (Undesired) primary_amine R-NH₂ ammonium_salt R-NH₂⁺-CH(R')COOEt  Br⁻ primary_amine->ammonium_salt primary_amine->ammonium_salt + Br-CH(R')COOEt bromoester Br-CH(R')COOEt bromoester->ammonium_salt secondary_amine R-NH-CH(R')COOEt ammonium_salt->secondary_amine + R-NH₂ - R-NH₃⁺ Br⁻ ammonium_salt->secondary_amine secondary_amine2 R-NH-CH(R')COOEt tertiary_amine R-N(CH(R')COOEt)₂ secondary_amine2->tertiary_amine secondary_amine2->tertiary_amine + Br-CH(R')COOEt bromoester2 Br-CH(R')COOEt bromoester2->tertiary_amine

Caption: Pathway of N-alkylation and subsequent overalkylation.

Strategies for Selective Mono-N-Alkylation

To circumvent the issue of overalkylation, several strategies have been developed:

  • Use of a Large Excess of the Amine: While synthetically inefficient, using a large excess of the primary amine can statistically favor the mono-alkylation product.

  • Reductive Amination: A highly versatile and widely used method that involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ.[8] This is an alternative to direct alkylation with alkyl halides.

  • Use of Specific Bases: Certain bases, such as cesium hydroxide (CsOH), have been shown to promote selective mono-N-alkylation of primary amines with alkyl halides.[9][10]

  • Careful Control of Reaction Conditions: Dropwise addition of the alkyl halide at low temperatures can help to control the reaction rate and minimize overalkylation.[8]

Protocol: Mono-N-Alkylation of Aniline with this compound

This protocol aims for the selective synthesis of ethyl 2-(phenylamino)valerate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Aniline93.1320.01.86 g (2.0 eq)
This compound209.0810.02.09 g (1.0 eq)
Potassium Carbonate (K₂CO₃)138.2115.02.07 g (1.5 eq)
Acetonitrile (MeCN)--30 mL
Ethyl acetate (EtOAc)--For extraction
1 M Hydrochloric Acid (HCl)--For washing
Saturated aqueous NaHCO₃--For washing
Saturated aqueous NaCl (brine)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add aniline (1.86 g, 20.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).

  • Add acetonitrile (30 mL) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (2.09 g, 10.0 mmol) in 10 mL of acetonitrile and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred aniline mixture over a period of 30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC, paying close attention to the formation of dialkylated byproducts.[8]

  • Upon completion, filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL) to remove excess aniline, saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-alkylated secondary amine.

Conclusion: A Versatile Tool for Molecular Elaboration

The alkylation of amines and phenols with this compound represents a powerful and versatile strategy for the synthesis of valuable chemical entities. While the O-alkylation of phenols via the Williamson ether synthesis is a robust and generally high-yielding process, the N-alkylation of amines requires careful consideration of reaction conditions to mitigate the inherent challenge of overalkylation. By understanding the underlying mechanistic principles and judiciously selecting reagents and protocols, researchers can effectively employ these transformations to construct complex molecules with desired functionalities, thereby advancing the frontiers of drug discovery and materials science.

References

Preparation of alpha-amino acid esters from Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of α-Amino Acid Esters from Ethyl 2-bromovalerate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Amino acid esters are pivotal building blocks in medicinal chemistry and drug development, serving as precursors for peptides, peptidomimetics, and a wide array of pharmacologically active molecules. This compound is a commercially available and versatile starting material for accessing α-amino acid esters, specifically derivatives of norvaline, a non-proteinogenic amino acid of significant interest.[1][2][3] The core of this synthesis lies in the nucleophilic substitution of the α-bromine atom.[1] This guide provides a comprehensive overview of the primary synthetic strategies, an in-depth, field-proven protocol for a robust synthetic route, and detailed characterization and troubleshooting advice to empower researchers in their synthetic endeavors.

Comparative Analysis of Synthetic Strategies

The conversion of this compound to its corresponding α-amino ester, ethyl 2-aminopentanoate, can be achieved through several distinct pathways. The choice of method depends critically on factors such as scale, required purity, tolerance of functional groups, and safety considerations. The three primary routes are direct amination, azide displacement followed by reduction, and the Gabriel synthesis.

G cluster_start Starting Material cluster_routes Synthetic Pathways cluster_intermediates Key Intermediates cluster_final Final Product Start This compound Direct Direct Amination (e.g., NH₃) Start->Direct Sₙ2 Azide Azide Displacement (NaN₃) Start->Azide Sₙ2 Gabriel Gabriel Synthesis (Potassium Phthalimide) Start->Gabriel Sₙ2 Direct_Mix Mixture of Primary, Secondary, Tertiary Amines Direct->Direct_Mix Over-alkylation (Low Selectivity) Azide_Int Ethyl 2-azidopentanoate Azide->Azide_Int Gabriel_Int N-Substituted Phthalimide Gabriel->Gabriel_Int Final Ethyl 2-aminopentanoate (α-Amino Acid Ester) Azide_Int->Final Reduction (e.g., H₂/Pd-C) Gabriel_Int->Final Deprotection (e.g., N₂H₄) Direct_Mix->Final Purification Challenge G pthalimide Potassium Phthalimide intermediate N-Alkylated Phthalimide pthalimide->intermediate DMF 80-90 °C Sₙ2 Displacement bromoester This compound plus1 + kbr KBr plus2 +

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-Bromovalerate Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of ethyl 2-bromovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful and reproducible outcomes.

Introduction: The Nuances of Ester Enolate Alkylation

The alkylation of this compound is a powerful C-C bond-forming reaction, proceeding via an SN2 mechanism where an enolate nucleophile attacks an electrophile.[1][2][3] However, the success of this reaction is highly dependent on a nuanced interplay of factors including the choice of base, solvent, temperature, and the nature of the alkylating agent. Seemingly minor variations in these parameters can lead to a host of undesired side reactions, such as O-alkylation, polyalkylation, elimination, and self-condensation.[4][5] This guide will dissect these challenges and provide logical, evidence-based solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific experimental issues you may be encountering.

Problem 1: Low or No Product Yield

Q1.1: I'm not seeing any formation of my desired alkylated product. What are the most likely causes?

A1.1: A complete lack of product formation typically points to a fundamental issue with one of the initial steps of the reaction: enolate formation or the reactivity of your electrophile.

  • Inefficient Deprotonation: The pKa of the α-proton of a typical ester is around 25. Therefore, a sufficiently strong base is required for complete enolate formation.[6][7] If the base is not strong enough, only a small equilibrium concentration of the enolate will be present, leading to minimal or no reaction with the electrophile.[8]

    • Troubleshooting:

      • Verify Base Strength: Ensure your base has a pKa significantly higher than that of the ester. Lithium diisopropylamide (LDA), with a pKa of ~36, is an excellent choice as it quantitatively converts the ester to its enolate.[6][7][9] Sodium hydride (NaH) is also a strong base that can be used.[6][7]

      • Check Base Quality: Strong bases like LDA and NaH can be deactivated by moisture. Use freshly prepared or properly stored reagents. For LDA, it is often prepared in situ from diisopropylamine and n-butyllithium.

      • Consider Steric Hindrance: If your ester is highly sterically hindered near the α-proton, deprotonation may be slow. A less hindered base or longer reaction time for enolate formation might be necessary.

  • Inactive Electrophile: The alkylation of an enolate is an SN2 reaction.[1][2][3]

    • Troubleshooting:

      • Assess Electrophile Structure: The reaction works best with primary or secondary alkyl halides.[1][2][3] Tertiary alkyl halides will primarily undergo elimination (E2) and are unsuitable for this reaction.[1][2][3][10]

      • Verify Electrophile Quality: Ensure your alkylating agent has not degraded. Alkyl halides can be susceptible to decomposition over time.

Problem 2: Competing Side Reactions

Q2.1: My reaction is producing a mixture of products, including my desired C-alkylated product, but also significant impurities. How can I improve the selectivity?

A2.1: The formation of multiple products indicates that your enolate is participating in undesired reaction pathways. The most common side reactions are O-alkylation, polyalkylation, and elimination.

  • O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom.[4]

    • Causality: C-alkylation is generally the thermodynamically favored pathway, while O-alkylation can be kinetically favored under certain conditions.[11] Factors that promote O-alkylation include the use of highly dissociated "naked" enolates, which can be facilitated by polar aprotic solvents like DMSO or HMPA, and hard electrophiles.[12][13]

    • Troubleshooting:

      • Solvent Choice: Use less coordinating ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et2O) to promote enolate aggregation, which favors C-alkylation.[4][12][13]

      • Counterion Effect: Lithium enolates tend to be more covalent and aggregated, favoring C-alkylation, whereas sodium or potassium enolates are more ionic and can lead to more O-alkylation.[14][15]

      • Electrophile "Hardness": Use "soft" electrophiles like alkyl iodides or bromides rather than "harder" electrophiles like alkyl tosylates.

  • Polyalkylation: The product of the initial alkylation still possesses an acidic α-proton and can be deprotonated to form a new enolate, which can then be alkylated a second time.

    • Causality: Polyalkylation is more likely to occur if there is unreacted starting ester present to act as a proton source for the initially formed product enolate, allowing for equilibration.

    • Troubleshooting:

      • Quantitative Enolate Formation: Use a strong, non-nucleophilic base like LDA in a stoichiometric amount (1 equivalent) to ensure all of the starting ester is converted to the enolate before the electrophile is added.[1][2] This minimizes the presence of the starting ester that can protonate the product enolate.

      • Slow Addition of Electrophile: Adding the alkylating agent slowly at low temperatures can help to ensure that it reacts with the initial enolate before significant proton exchange can occur.

  • Elimination: If the alkylating agent has β-hydrogens, an E2 elimination reaction can compete with the desired SN2 alkylation.

    • Causality: Enolates are strong bases. This is particularly problematic with secondary and tertiary alkyl halides.[4][10]

    • Troubleshooting:

      • Choice of Electrophile: Use primary alkyl halides whenever possible.[1][2][3]

      • Lower Reaction Temperature: Lower temperatures generally favor substitution over elimination.[4][16]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the alkylation of this compound?

A1: The optimal temperature is a balance between reaction rate and selectivity.

  • Enolate Formation: This is typically performed at low temperatures, such as -78 °C, especially when using a strong base like LDA.[1][16] This is done to ensure kinetic control and prevent side reactions.

  • Alkylation Step: After the enolate has formed, the alkylating agent is added, often at the same low temperature. The reaction may then be allowed to slowly warm to room temperature to ensure completion. Running the reaction under kinetic control (low temperature, strong base) helps to minimize undesired thermodynamically favored products.[16]

Q2: Which base is better for this reaction: LDA or NaH?

A2: Both LDA and NaH are strong bases capable of deprotonating the ester.[6][7] However, they have different properties that can influence the outcome of the reaction.

FeatureLithium Diisopropylamide (LDA)Sodium Hydride (NaH)
Basicity Very strong (pKa ~36)[6][7]Strong (pKa > 45)[6][7]
Solubility Soluble in THF[6][7]Insoluble in THF (heterogeneous reaction)[6][7]
Steric Hindrance Highly hindered, non-nucleophilicNon-hindered
Control Favors kinetic enolate formation[1][2][17]Can favor thermodynamic enolate formation, especially at higher temperatures[1][17]

Recommendation: For the alkylation of this compound, LDA is generally the preferred base . Its solubility allows for a homogeneous reaction, and its steric bulk makes it non-nucleophilic, preventing it from reacting with the ester carbonyl or the alkyl halide. The use of LDA at low temperatures promotes the formation of the kinetic enolate, which can lead to higher selectivity.[1][2][16]

Q3: What is the best solvent for this reaction?

A3: Aprotic polar solvents are the standard choice for enolate alkylations.[4]

  • Tetrahydrofuran (THF) is the most commonly used and highly recommended solvent.[6][7] It is aprotic, which prevents it from protonating the enolate, and it effectively solvates the lithium counterion without strongly dissociating the enolate aggregates, thus favoring C-alkylation.[12]

  • Polar protic solvents (e.g., ethanol, water) are unsuitable as they will protonate the enolate.[18][19][20][21]

  • Highly coordinating polar aprotic solvents like HMPA or DMSO can increase the reactivity of the enolate but may also increase the amount of O-alkylation.[4][12] Due to the toxicity of HMPA, alternatives like DMPU are sometimes used.[22]

Q4: My reaction seems to stop at partial conversion. What could be the issue?

A4: Partial conversion can be due to several factors:

  • Insufficient Base: If less than one equivalent of base is used, the reaction will stop once the base is consumed.

  • Water in the Reaction: Traces of water will quench the enolate. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Decomposition of Reagents: The base or the electrophile may have degraded.

Experimental Protocols

General Procedure for the Alkylation of this compound with an Alkyl Halide
  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Enolate Formation:

    • Dissolve this compound (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.05 eq.) in THF to the ester solution via syringe over 15-20 minutes, maintaining the temperature at -78 °C.

    • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the alkyl halide (1.1 eq.) to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 1-2 hours.

    • Gradually warm the reaction to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Alkylation_Workflow cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Purification start Dry Glassware & Reagents ester_sol Dissolve Ester in Anhydrous THF start->ester_sol cool Cool to -78 °C ester_sol->cool add_base Add LDA Solution cool->add_base stir_enolate Stir for 30-60 min add_base->stir_enolate add_electrophile Add Alkyl Halide stir_enolate->add_electrophile warm Warm to RT & Stir add_electrophile->warm quench Quench with NH4Cl (aq) warm->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for the alkylation of this compound.

References

Technical Support Center: Syntheses Involving Ethyl 2-Bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for syntheses involving Ethyl 2-bromovalerate (CAS: 615-83-8). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered when using this versatile reagent. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

When utilizing this compound, a secondary alkyl halide, in nucleophilic substitution reactions, several competing pathways can reduce the yield of the desired product. The primary side reactions include:

  • E2 Elimination: Formation of ethyl pent-2-enoate, particularly in the presence of strong, sterically hindered bases.

  • Over-alkylation of Amines: When reacting with primary or secondary amines, the initial product is often more nucleophilic than the starting amine, leading to di- and tri-alkylation.[1][2]

  • Racemization: Loss of stereochemical integrity at the chiral α-carbon, especially under basic or acidic conditions that facilitate enolization.

  • Hydrolysis: Cleavage of the ethyl ester to 2-bromovaleric acid, which can be promoted by acidic or basic conditions, particularly in the presence of water.

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Low Yield in Williamson Ether Synthesis - Alkene Byproduct Detected

Q: I am attempting a Williamson ether synthesis with an alkoxide and this compound, but I'm getting a low yield of my desired ether and a significant amount of an alkene byproduct. What is happening and how can I fix it?

A: The formation of an alkene is a classic sign of a competing E2 elimination reaction. [3] As a secondary alkyl halide, this compound is susceptible to both SN2 (ether formation) and E2 (alkene formation) pathways.[4][5] The alkoxide is not only a nucleophile but also a base, and its basicity is what drives the elimination.

The competition between SN2 and E2 is governed by several factors, primarily the nature of the base/nucleophile, the solvent, and the temperature. A strong, bulky base will preferentially abstract a proton from the carbon adjacent to the bromine, leading to the formation of a double bond.

E2_vs_SN2 cluster_0 Reaction Pathways Reactants This compound + Alkoxide (RO⁻) SN2_Product Desired Ether (SN2 Product) Reactants->SN2_Product SN2 Attack at α-carbon E2_Product Alkene Byproduct (E2 Product) Reactants->E2_Product E2 Proton Abstraction

Caption: Competing SN2 and E2 pathways for this compound.

  • Choice of Base/Nucleophile: The steric bulk of the alkoxide is a critical factor.[3]

    • Avoid: Sterically hindered bases like potassium tert-butoxide (t-BuOK), as they favor elimination.[6]

    • Prefer: Less sterically hindered bases such as sodium ethoxide or methoxide. If possible, redesign your synthesis to use a primary alkyl halide and the more hindered alcohol to form the alkoxide.[7]

  • Solvent Selection: The solvent influences the reactivity of the nucleophile.

    • Prefer: Polar aprotic solvents like DMSO or DMF. These solvents solvate the cation of the alkoxide but leave the anion "naked" and highly nucleophilic, favoring the SN2 pathway.[8] Protic solvents can hydrogen-bond with the alkoxide, reducing its nucleophilicity and potentially favoring elimination.[9]

  • Temperature Control:

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination, as elimination reactions often have a higher activation energy.[3]

ConditionFavors SN2 (Ether)Favors E2 (Alkene)
Base/Nucleophile Less sterically hindered (e.g., CH₃O⁻, C₂H₅O⁻)Sterically hindered (e.g., (CH₃)₃CO⁻)
Solvent Polar aprotic (e.g., DMSO, DMF)Can be favored in some protic solvents
Temperature Lower temperaturesHigher temperatures
Substrate Primary > Secondary > TertiaryTertiary > Secondary > Primary

Table 1. Factors influencing the competition between SN2 and E2 reactions.[10][11]

Issue 2: A Mixture of Products in Amine Alkylation

Q: I am trying to synthesize a secondary amine by reacting a primary amine with this compound, but I am getting a mixture of the starting material, the desired secondary amine, a tertiary amine, and even some quaternary ammonium salt. How can I achieve selective mono-alkylation?

A: This is a classic case of over-alkylation, a common challenge in amine synthesis. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a "runaway" reaction where the product competes for the alkylating agent.[12]

  • Use a Large Excess of the Primary Amine: By using a 5- to 10-fold excess of the primary amine, you statistically favor the reaction of this compound with the starting amine rather than the secondary amine product.[2] This is most practical when the amine is inexpensive.

  • Competitive Deprotonation/Protonation Strategy: This is a highly effective method for achieving mono-selectivity.[13][14]

    • Step 1: Form the Amine Hydrobromide Salt. Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., diethyl ether) and slowly add one equivalent of 48% hydrobromic acid at 0°C. Collect the resulting amine hydrobromide salt.[13]

    • Step 2: Controlled Deprotonation. In a separate flask, combine the primary amine hydrobromide (1.0 eq) and this compound (1.0-1.2 eq) in an anhydrous polar aprotic solvent like DMF or DMSO.

    • Step 3: Slow Addition of a Non-nucleophilic Base. Slowly add a base like triethylamine (1.0-1.1 eq) dropwise over 1-2 hours. This generates the free primary amine in situ at a low concentration. The newly formed secondary amine product will be protonated by the excess primary amine hydrobromide, rendering it non-nucleophilic and preventing further reaction.[13][15]

mono_alkylation cluster_1 Selective Mono-Alkylation Workflow Start Primary Amine (R-NH₂) Amine_HBr R-NH₃⁺Br⁻ (Amine Hydrobromide) Start->Amine_HBr + HBr Reaction_Mix R-NH₃⁺Br⁻ + this compound Amine_HBr->Reaction_Mix Free_Amine R-NH₂ (low concentration) Reaction_Mix->Free_Amine Controlled Deprotonation Slow_Base Slow addition of Et₃N Slow_Base->Free_Amine Product_Formation SN2 Reaction Free_Amine->Product_Formation + this compound Secondary_Amine Secondary Amine Product Product_Formation->Secondary_Amine Protonated_Product Protonated, Non-nucleophilic Secondary Amine Secondary_Amine->Protonated_Product + R-NH₃⁺Br⁻ (Proton Transfer)

Caption: Workflow for selective mono-alkylation of a primary amine.

Issue 3: Loss of Stereochemistry at the α-Carbon

Q: I am starting with an enantiomerically pure form of a reagent that reacts with this compound, but my product is a racemic mixture. What is causing this racemization?

A: Racemization at the α-carbon of this compound is likely occurring through the formation of a planar enol or enolate intermediate. This can be catalyzed by either acid or base.[16] Once the planar intermediate is formed, reprotonation can occur from either face, leading to a mixture of enantiomers.[17]

  • Strictly Anhydrous and Aprotic Conditions: Water and other protic species can facilitate proton transfer, leading to enolization. Ensure all solvents and reagents are rigorously dried.

  • Use of Non-nucleophilic, Sterically Hindered Bases: If a base is required, use one that is less likely to promote enolization. A mild, sterically hindered base may be preferable.

  • Low Temperature: Running the reaction at lower temperatures can slow down the rate of enolization and subsequent racemization.

  • Quench Quickly: Once the reaction is complete, quench it promptly to neutralize any acidic or basic species that could cause racemization during workup.[18]

Issue 4: Unexpected Byproducts in the Reformatsky Reaction

Q: I am performing a Reformatsky reaction with this compound, zinc, and a ketone. Besides my desired β-hydroxy ester, I am observing other products. What are they and how can I avoid them?

A: The Reformatsky reaction is generally robust, but side reactions can occur. The organozinc reagent (Reformatsky enolate) is less reactive than Grignard or organolithium reagents, which prevents it from reacting with the ester group.[19] However, other side reactions are possible.

  • Wurtz-type Coupling: The Reformatsky enolate can react with unreacted this compound.

    • Solution: Add the this compound slowly to the activated zinc and carbonyl compound mixture. This keeps the concentration of the bromoester low and favors its reaction with zinc and subsequent addition to the carbonyl.

  • Aldol Condensation of the Carbonyl Compound: If the carbonyl compound can enolize and a strong base is inadvertently present (or generated), self-condensation can occur.

    • Solution: The use of zinc as the metal is key here, as it allows for enolate formation without the need for a strong Brønsted base.[20] Ensure the zinc is well-activated (e.g., with a small amount of iodine or by washing with dilute HCl) to facilitate the direct reaction with the bromoester.[21]

  • Dehydration of the β-hydroxy ester: The desired product can sometimes dehydrate to form an α,β-unsaturated ester, especially during acidic workup or if the reaction is heated for too long.

    • Solution: Perform the acidic workup at low temperatures and avoid excessive heating.

  • Zinc Activation: In a flame-dried flask under an inert atmosphere, stir zinc dust with a catalytic amount of iodine in dry THF or toluene until the iodine color disappears.

  • Reaction: To the activated zinc suspension, add the aldehyde or ketone. Then, add a solution of this compound in the same solvent dropwise at a controlled temperature (often gentle reflux).

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and quench with a saturated aqueous solution of ammonium chloride or dilute acid at a low temperature.

References

Prevention of hydrolysis of Ethyl 2-bromovalerate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-bromovalerate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate and encounter challenges with its stability, particularly undesired hydrolysis during synthetic reactions. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain the integrity of your starting material and maximize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its hydrolysis a concern?

This compound is a valuable organic building block used in pharmaceutical and chemical synthesis.[1][2] Its structure features both a reactive alpha-bromine atom, ideal for nucleophilic substitution, and an ethyl ester group.[1] Hydrolysis is the cleavage of this ester group by water, which can be catalyzed by acids or bases.[3][4] This is a significant concern because it consumes the starting material and forms 2-bromovaleric acid, an impurity that can complicate purification and subsequent reaction steps.

Q2: Under what conditions is this compound most susceptible to hydrolysis?

The ester is most vulnerable to hydrolysis under either strong acidic or strong basic (alkaline) conditions, especially when heated in the presence of water.[3][5][6] Alkaline hydrolysis, also known as saponification, is particularly problematic as it is typically irreversible and proceeds to completion, forming the carboxylate salt of 2-bromovaleric acid.[3][7]

Q3: I'm performing a nucleophilic substitution on the alpha-carbon. How can I use a base to deprotonate my nucleophile without hydrolyzing the ester?

This is a classic challenge. The key is to create a reaction environment where the base can interact with your nucleophile but has minimal contact with the ester group, or where the conditions are not conducive to hydrolysis. The most effective strategies, detailed in this guide, include:

  • Phase-Transfer Catalysis (PTC): Using a catalyst to transport the deprotonated nucleophile into the organic phase where it can react with the ester, while the bulk of the aqueous base remains separate.[8][9]

  • Anhydrous Conditions: Employing non-aqueous solvents and non-hydroxide bases (e.g., organic amines, carbonates) to eliminate water from the reaction.

  • Careful selection of base and solvent: Using weaker bases or sterically hindered bases in aprotic solvents can favor the desired reaction over hydrolysis.

Q4: Can I use protecting groups to prevent hydrolysis?

While protecting groups are a cornerstone of organic synthesis for shielding functional groups, in this case, the ethyl ester is the group you are trying to protect.[10][11] Swapping the ethyl ester for a different, more robust ester (like a tert-butyl ester) could be considered an advanced strategy if all other methods fail, but this adds extra steps to your synthesis (protection and deprotection).[12] The focus of this guide is to prevent the hydrolysis of the commercially available this compound directly.

Understanding the Hydrolysis Mechanism

To effectively prevent hydrolysis, it is crucial to understand the pathways through which it occurs. The two primary mechanisms are acid-catalyzed and base-promoted hydrolysis.

HydrolysisMechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis (Saponification) Ester This compound (R-COOEt) Products_Acid 2-Bromovaleric Acid + Ethanol Ester->Products_Acid H₂O Products_Base 2-Bromovalerate Salt + Ethanol Ester->Products_Base H₂O Acid H₃O⁺ (Acid Catalyst) Base OH⁻ (Base) Reversible Reversible Equilibrium Irreversible Irreversible Reaction

Caption: Primary pathways for the hydrolysis of this compound.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction. The presence of a strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][7] To minimize this, one should avoid strong aqueous acids and high temperatures.

  • Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon.[3] This process is generally faster than acid-catalyzed hydrolysis and is often the primary cause of product loss in reactions requiring basic conditions.[13]

Troubleshooting and Prevention Guide

Issue: Significant Ester Hydrolysis During Nucleophilic Substitution

This is the most common scenario, where a researcher aims to replace the bromine atom using a nucleophile that requires basic conditions for activation (e.g., phenols, thiols, malonates).

This is often the most effective solution for reactions involving an inorganic base (e.g., NaOH, KOH) and a water-immiscible organic solvent. PTC facilitates the reaction by transporting the nucleophile from the aqueous phase to the organic phase, allowing it to react with the water-insoluble this compound while minimizing the ester's exposure to the aqueous hydroxide.[8][9][14]

PTC_Workflow cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase Ester This compound (R-Br) Product Desired Product (R-Nu) Ester->Product 4. Product Formation Catalyst_X Catalyst (Q⁺X⁻) Product->Catalyst_X 5. Catalyst Regenerates & Returns Catalyst_Nu Catalyst-Nu⁻ Complex (Q⁺Nu⁻) Catalyst_Nu->Ester 3. Migrates to Organic Phase & Reacts Base Base (e.g., NaOH) Nucleophile Nucleophile (H-Nu) Base->Nucleophile 1. Deprotonation Deprotonated_Nu Deprotonated Nu⁻ Deprotonated_Nu->Catalyst_Nu 2. Forms Complex with Catalyst

Caption: Workflow of Phase-Transfer Catalysis for nucleophilic substitution.

Experimental Protocol: General PTC Procedure

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the organic solvent (e.g., toluene, dichloromethane), this compound (1.0 eq), the nucleophile (1.1-1.3 eq), and the phase-transfer catalyst (1-5 mol%).

  • Catalyst Selection: Common catalysts include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336®.[9][15]

  • Base Addition: Prepare a concentrated aqueous solution of the base (e.g., 50% w/w NaOH). Add this solution to the reaction mixture with vigorous stirring. Vigorous stirring is critical to maximize the interfacial area between the two phases.

  • Reaction: Heat the mixture to the desired temperature (typically 40-80 °C) and monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the mixture, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

If PTC is not suitable or if the nucleophile is sensitive to water, employing strictly anhydrous conditions is the best alternative. This approach completely removes water, the key ingredient for hydrolysis.

Key Considerations for Anhydrous Reactions:

  • Solvents: Use anhydrous aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF). Ensure solvents are freshly distilled or obtained from a sealed bottle over molecular sieves.

  • Bases: Use non-hydroxide bases. The choice depends on the pKa of the nucleophile.

    • Inorganic: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for deprotonating phenols and carboxylic acids.

    • Organic: For more sensitive substrates, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system. All glassware should be oven or flame-dried before use.

Experimental Protocol: General Anhydrous Procedure

  • Setup: Assemble oven-dried glassware under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Addition: To the reaction flask, add anhydrous solvent via syringe, followed by the nucleophile (1.1 eq) and the anhydrous base (1.2-1.5 eq).

  • Substrate Addition: Stir the mixture for 15-30 minutes to allow for deprotonation of the nucleophile. Then, add this compound (1.0 eq) dropwise via syringe.

  • Reaction: Maintain the reaction at the desired temperature (can range from 0 °C to reflux, depending on reactivity) and monitor for completion.

  • Workup: Quench the reaction appropriately (e.g., with saturated aq. NH₄Cl). Perform a standard liquid-liquid extraction, dry the organic phase, and concentrate.

Summary of Preventative Strategies

The optimal strategy depends on the specific nucleophile, required reaction conditions, and scale of the synthesis.

StrategyRecommended BaseSolvent SystemKey AdvantagesMajor Disadvantages
Phase-Transfer Catalysis (PTC) NaOH, KOHBiphasic (Water + Toluene, DCM)Uses inexpensive bases; simple workup; high yields.[8][9]Requires vigorous stirring; catalyst may need removal; not suitable for water-sensitive substrates.
Anhydrous (Inorganic Base) K₂CO₃, Cs₂CO₃Aprotic (DMF, MeCN, Acetone)No water present; high yields; effective for many nucleophiles.Requires strictly dry reagents/glassware; solvents can be difficult to remove.
Anhydrous (Organic Base) TEA, DIPEAAprotic (DCM, THF)Mild conditions; suitable for acid-sensitive substrates.Organic bases can be expensive; salt byproducts may complicate purification.

Key Parameters for Minimizing Hydrolysis

Beyond the choice of system, optimizing reaction parameters is crucial for success.

ParameterRecommendation & Rationale
Temperature Use the lowest temperature that allows for a reasonable reaction rate. Higher temperatures significantly accelerate the rate of hydrolysis.[16] A modest increase may be needed for sluggish reactions, but should be carefully optimized.
Base Concentration When using PTC, a high concentration of aqueous base (e.g., 50% NaOH) is preferred. This high salt concentration reduces the solubility of the ester in the aqueous phase, further protecting it from hydrolysis.[8] For anhydrous systems, use the minimum excess required for complete deprotonation (typically 1.2-1.5 eq).
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, increase the likelihood of hydrolysis and other side reactions.
Solvent Choice This compound is insoluble in water.[5][17] Using a non-polar, water-immiscible organic solvent (e.g., Toluene) in PTC systems enhances the phase separation and protects the ester.

By understanding the mechanisms of hydrolysis and implementing these robust preventative strategies, researchers can significantly improve the efficiency and outcome of reactions involving this compound.

References

Technical Support Center: Fractional Distillation of Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fractional distillation of Ethyl 2-bromovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation necessary for purifying this compound?

Fractional distillation is the recommended purification method for this compound primarily due to its relatively high boiling point and the presence of potential impurities with close boiling points that may form during its synthesis. Simple distillation is often insufficient to achieve the high purity required for pharmaceutical and fine chemical applications.

The synthesis of this compound can result in byproducts such as unreacted starting materials (e.g., valeric acid, ethanol) and other halogenated species. Fractional distillation, with its series of theoretical plates, allows for a more efficient separation of these components, leading to a product of higher purity.[1][2]

Q2: What are the key physical properties of this compound relevant to its distillation?

Understanding the physical properties of this compound is critical for designing an effective distillation protocol. The following table summarizes these key parameters.

PropertyValueSource(s)
Molecular Formula C₇H₁₃BrO₂[3]
Molecular Weight 209.08 g/mol [4]
Boiling Point (at 760 mmHg) 190-192 °C[4][5][6]
Vapor Pressure 0.526 mmHg at 25 °C[7]
Density 1.226 g/mL at 25 °C[5][6]
Refractive Index (n20/D) 1.448[5]
Thermal Decomposition Decomposes upon strong heating to produce CO, CO₂, and hydrogen halides.
Q3: Should I perform the distillation at atmospheric pressure or under vacuum?

Given the high atmospheric boiling point of this compound (190-192 °C), vacuum distillation is strongly recommended.[4][5][6] Distilling at atmospheric pressure would require high temperatures that could lead to thermal decomposition of the ester, resulting in the formation of impurities and a lower yield. Thermal degradation of esters can occur at elevated temperatures, and for halogenated compounds, there is an increased risk of elimination reactions.

By reducing the pressure, the boiling point of this compound is significantly lowered, allowing for distillation at a safer and more controlled temperature.

Troubleshooting Guide

This section addresses common issues encountered during the fractional distillation of this compound.

Problem 1: The distillation is very slow, or no distillate is collecting.

Possible Causes & Solutions:

  • Insufficient Heating: The heating mantle may not be providing enough energy to bring the compound to its boiling point at the set pressure.

    • Solution: Gradually increase the heating mantle temperature. Ensure the heating mantle is in good contact with the distillation flask.

  • Vacuum Leaks: A leak in the system will result in a higher pressure than indicated, requiring a higher temperature to boil.

    • Solution: Check all joints and connections for proper sealing. Ensure ground glass joints are properly greased (if appropriate for your system) and that all tubing is securely attached.

  • Improper Thermometer Placement: If the thermometer bulb is positioned too high, it will not accurately reflect the temperature of the vapor entering the condenser, leading to the misconception that the compound is not boiling.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[8]

  • Flooding of the Column: An excessive boil-up rate can cause the column to fill with liquid, preventing vapor from reaching the condenser.

    • Solution: Reduce the heating to decrease the boil-up rate and allow the column to drain.

Problem 2: The collected distillate is impure.

Possible Causes & Solutions:

  • Inefficient Fractionating Column: The column may not have enough theoretical plates to separate the desired product from impurities with close boiling points.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (lower HETP - Height Equivalent to a Theoretical Plate).[9][10][11]

  • Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.

    • Solution: Reduce the heating to slow down the distillation rate to approximately 1-2 drops per second.

  • Bumping of the Liquid: Sudden, violent boiling can carry non-volatile impurities into the distillate.

    • Solution: Use boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Azeotrope Formation: The impurity may form an azeotrope with this compound, making separation by distillation at that pressure impossible.

Problem 3: The product is dark or discolored.

Possible Causes & Solutions:

  • Thermal Decomposition: As mentioned, overheating can cause decomposition.

    • Solution: Lower the distillation temperature by reducing the pressure. Ensure the heating mantle temperature is not excessively high.

  • Presence of Corrosive Impurities: Acidic impurities can cause corrosion of the apparatus or degradation of the product at high temperatures.

    • Solution: Neutralize the crude product with a dilute sodium bicarbonate wash before distillation. Ensure the apparatus is clean and dry.

  • Reaction with Packing Material: Some packing materials may not be inert to the compound or impurities at elevated temperatures.

    • Solution: Choose an appropriate packing material. For halogenated compounds, ceramic or glass packing is often a good choice due to its inertness.[13][14][15] Stainless steel can also be used but should be tested for compatibility.[9]

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of this compound

1. Preparation of the Crude Product:

  • Before distillation, wash the crude this compound with a saturated sodium bicarbonate solution to remove any acidic impurities.
  • Follow with a wash of deionized water and then a brine solution.
  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  • Filter to remove the drying agent.

2. Assembling the Apparatus:

  • Assemble a fractional distillation apparatus as shown in the diagram below.
  • Use a fractionating column packed with a suitable material (e.g., Raschig rings, Berl saddles).[9]
  • Ensure all glass joints are properly sealed.
  • Place a magnetic stir bar or boiling chips in the distillation flask.
  • Attach the apparatus to a vacuum pump with a pressure gauge and a cold trap.

3. Distillation Procedure:

  • Charge the dried and filtered crude product into the distillation flask, filling it to no more than two-thirds of its capacity.
  • Begin stirring (if using a magnetic stirrer).
  • Slowly evacuate the system to the desired pressure. A pressure that results in a boiling point between 100-150 °C is ideal to avoid decomposition.
  • Once the desired pressure is stable, begin heating the distillation flask gently.
  • Increase the heat gradually until the product begins to boil and the vapor rises into the fractionating column.
  • Allow the column to equilibrate by adjusting the heat so that the vapor front rises slowly.
  • Collect a forerun fraction, which will contain any lower-boiling impurities.
  • Once the temperature at the distillation head stabilizes at the boiling point of this compound at the working pressure, begin collecting the main fraction in a clean receiving flask.
  • Monitor the temperature and pressure throughout the distillation. A stable temperature indicates that a pure fraction is being collected.
  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
  • Allow the apparatus to cool completely before venting the system to atmospheric pressure.

Visualizations

Fractional Distillation Troubleshooting Logic

Troubleshooting_Fractional_Distillation cluster_problem Observed Problem cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Problem Distillation Issue SlowDistill Slow/No Distillate Problem->SlowDistill Impure Impure Distillate Problem->Impure Discolored Discolored Product Problem->Discolored Heating Insufficient Heating SlowDistill->Heating Leak Vacuum Leak SlowDistill->Leak Thermometer Improper Thermometer Placement SlowDistill->Thermometer Flooding Column Flooding SlowDistill->Flooding HETP Low Column Efficiency (HETP) Impure->HETP Rate Distillation Rate Too High Impure->Rate Bumping Bumping/Boil-over Impure->Bumping Azeotrope Azeotrope Formation Impure->Azeotrope Decomp Thermal Decomposition Discolored->Decomp Corrosion Corrosive Impurities Discolored->Corrosion PackingReact Packing Reactivity Discolored->PackingReact IncreaseHeat Increase Heat Heating->IncreaseHeat CheckSeals Check Seals/Joints Leak->CheckSeals RepositionThermo Reposition Thermometer Thermometer->RepositionThermo ReduceHeat Reduce Heat/Boil-up Flooding->ReduceHeat ChangePacking Use More Efficient Packing HETP->ChangePacking SlowRate Slow Distillation Rate Rate->SlowRate Stirring Use Stirring/Boiling Chips Bumping->Stirring ChangePressure Change Pressure/Other Method Azeotrope->ChangePressure LowerTemp Lower Temperature (Reduce Pressure) Decomp->LowerTemp Neutralize Neutralize Crude Product Corrosion->Neutralize InertPacking Use Inert Packing (Ceramic/Glass) PackingReact->InertPacking

Caption: Troubleshooting flowchart for fractional distillation.

Experimental Workflow for Purification

Purification_Workflow Start Crude this compound Wash 1. Aqueous Wash (NaHCO₃, H₂O, Brine) Start->Wash Dry 2. Dry over Anhydrous Salt (e.g., MgSO₄) Wash->Dry Filter 3. Filter to Remove Drying Agent Dry->Filter Setup 4. Assemble Vacuum Fractional Distillation Apparatus Filter->Setup Distill 5. Perform Vacuum Distillation Setup->Distill Collect 6. Collect Fractions (Forerun, Main, Residue) Distill->Collect Analyze 7. Analyze Purity (GC, NMR) Collect->Analyze PureProduct Pure this compound Analyze->PureProduct

Caption: Purification workflow for this compound.

References

Technical Support Center: Chromatographic Purification of Ethyl 2-Bromovalerate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of ethyl 2-bromovalerate and its derivatives. As compounds of significant interest in pharmaceutical and organic synthesis, their effective purification is paramount.[1][2] This guide is designed to address common challenges and provide practical, field-proven solutions to ensure the integrity and purity of your target molecules.

I. Understanding the Chemistry: Synthesis and Impurity Profile

A foundational understanding of the synthesis of this compound is crucial for anticipating and troubleshooting purification challenges. A common synthetic route is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of a carboxylic acid, followed by esterification.[3][4][5]

Typical Synthesis Pathway:
  • α-Bromination: Valeric acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromovaleric acid.[3]

  • Esterification: The resulting 2-bromovaleric acid is then esterified, typically using ethanol in the presence of an acid catalyst, to produce this compound.

Common Impurities to Consider:
  • Unreacted Starting Materials: Residual valeric acid or 2-bromovaleric acid.

  • Over-brominated Species: Dibrominated or other polybrominated byproducts.

  • Reagents and Catalysts: Traces of phosphorus-containing compounds and acid catalysts.

  • Solvents: Residual solvents from the reaction and workup steps.

  • Degradation Products: Potential for hydrolysis of the ester or dehydrobromination, especially under non-optimal conditions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic purification of this compound derivatives in a question-and-answer format.

Q1: My purified this compound appears to be contaminated with a more polar impurity that has a similar Rf value. What could this be and how can I improve the separation?

A1: This is a common issue, and the polar impurity is often unreacted 2-bromovaleric acid or valeric acid. The acidic nature of silica gel can sometimes exacerbate peak tailing of acidic impurities, making separation difficult.

Troubleshooting Steps:

  • Optimize Your Solvent System:

    • Initial Scouting: Begin with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.[6] A good starting point for your Thin Layer Chromatography (TLC) analysis is a 9:1 or 8:2 hexanes:ethyl acetate mixture.[7]

    • Adjusting Polarity: If the separation is poor, a slight modification of the solvent system can have a significant impact. Try switching to a different solvent with a different selectivity, for example, replacing ethyl acetate with diethyl ether or dichloromethane.[8]

  • Consider a Deactivated Stationary Phase:

    • Neutralizing the Silica: The acidic nature of standard silica gel can sometimes cause issues with acid-sensitive compounds. You can try neutralizing your silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v), in your mobile phase.[6] However, be cautious as this can sometimes promote dehydrobromination.

    • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.[9]

Q2: I'm observing a new, less polar spot on my TLC plate after my compound has been on the silica gel column for a while. What is happening?

A2: The appearance of a new, less polar spot is often indicative of a dehydrobromination reaction, where HBr is eliminated to form an α,β-unsaturated ester. This can be catalyzed by the acidic silica gel surface or basic impurities.

Troubleshooting Steps:

  • Minimize Contact Time: The longer your compound is on the column, the greater the chance of degradation.[10]

    • Use Flash Chromatography: Employing flash chromatography with a slightly higher pressure will reduce the purification time compared to traditional gravity chromatography.[9]

    • Optimize Solvent Gradient: A well-optimized gradient elution can help to elute your compound more quickly once the initial impurities have been separated.

  • Control the Temperature: If possible, run your chromatography at a lower temperature to reduce the rate of degradation.

  • Use a Deactivated Stationary Phase: As mentioned previously, a less acidic stationary phase can mitigate this side reaction.[11]

Q3: My yield of this compound is significantly lower than expected after purification. What are the likely causes?

A3: Low yield can be attributed to several factors, including incomplete elution, degradation on the column, or co-elution with an impurity that requires you to discard mixed fractions.

Troubleshooting Steps:

  • Ensure Complete Elution:

    • Increase Solvent Polarity: After your main product has eluted, flush the column with a significantly more polar solvent mixture (e.g., 50% ethyl acetate in hexanes) to see if any of your product was strongly retained.

  • Check for Irreversible Adsorption or Degradation:

    • TLC Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for a couple of hours, and then develop it. If you see significant streaking or the appearance of new spots, your compound may not be stable on silica gel under those conditions.

  • Optimize Loading Technique:

    • Dry Loading: If your compound is not very soluble in the initial, non-polar mobile phase, it's better to use a dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent. The resulting dry powder can then be loaded onto the top of your column. This often leads to sharper bands and better separation.[12]

III. Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent system for my TLC and column chromatography?

A: The goal is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.25-0.35 on the TLC plate.[13] This generally provides the best separation in column chromatography.

  • For "normal" polarity compounds like this compound , start with mixtures of hexanes and ethyl acetate.[7]

  • For more polar derivatives , you might need to use a stronger mobile phase like dichloromethane and methanol.[6]

  • It's always recommended to screen a few different solvent systems using TLC to find the one that gives the best separation between your product and its impurities.[8]

Q: How can I visualize my this compound spots on a TLC plate since they are likely colorless?

A: Since this compound lacks a strong chromophore, you will need a visualization technique.

  • UV Light: If your compound or any impurities are aromatic or highly conjugated, they may be visible under a UV lamp (typically at 254 nm).[14] The TLC plate's fluorescent indicator will glow, and UV-active compounds will appear as dark spots.[14]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a common and often effective method for visualizing a wide range of organic compounds.[14][15] The spots will appear as temporary brown stains.

  • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent and will react with many organic compounds, appearing as yellow or brown spots on a purple background.[16] It is a very general and useful stain.

  • Vanillin Stain: A solution of vanillin in acidic ethanol can be used. After dipping the TLC plate, gentle heating will reveal colored spots for many functional groups.[17]

Q: What is the difference between isocratic and gradient elution, and which should I use?

A:

  • Isocratic elution uses a constant solvent composition throughout the entire purification.[12] It is simpler to set up but can lead to broader peaks for compounds that are strongly retained.

  • Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[12] This is often more efficient for complex mixtures, as it helps to elute strongly retained compounds more quickly and as sharper bands, saving time and solvent. For purifying this compound from both less polar and more polar impurities, a shallow gradient from a low to a moderate concentration of ethyl acetate in hexanes is often a good strategy.

IV. Experimental Protocols

Protocol 1: TLC Analysis of Crude this compound
  • Prepare the TLC Plate: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line about 1 cm from the bottom.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane). Use a capillary tube to spot a small amount onto the starting line.

  • Prepare the Developing Chamber: Add your chosen solvent system (e.g., 9:1 hexanes:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.

  • Develop the Plate: Carefully place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate.[5]

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots using a UV lamp and/or an appropriate stain as described in the FAQ section.[14][16]

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[12]

    • Pack the column with silica gel (230-400 mesh is standard for flash chromatography) using either a dry packing or slurry packing method.[12]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase. Carefully add this solution to the top of the column.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[12] Add a protective layer of sand on top.[12]

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply gentle positive pressure (using a pump or regulated air/nitrogen) to achieve a steady flow rate.

    • Begin with a low polarity mobile phase (e.g., 2-5% ethyl acetate in hexanes) and collect fractions.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

V. Data and Visualization

Table 1: Recommended Starting Solvent Systems for TLC
Polarity of DerivativeNon-polar SolventPolar SolventStarting Ratio (v/v)
"Normal" (e.g., this compound)Hexanes or HeptaneEthyl Acetate95:5 to 90:10
"Normal" (Alternative)Hexanes or HeptaneDiethyl Ether95:5 to 90:10
More PolarDichloromethaneMethanol99:1 to 95:5
Acidic Impurities PresentHexanes/Ethyl AcetateAcetic AcidAdd ~0.5%

Diagram 1: General Workflow for Purification

Purification Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Product Crude Product TLC TLC Analysis (Solvent Scouting) Crude Product->TLC Spot Column Flash Column Chromatography Crude Product->Column Load TLC->Column Select Solvent System Fractions Collect Fractions Column->Fractions Elute TLC_Fractions TLC of Fractions Fractions->TLC_Fractions Spot Combine Combine Pure Fractions TLC_Fractions->Combine Identify Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: General workflow for the purification of this compound derivatives.

Diagram 2: Troubleshooting Logic for Poor Separation

Troubleshooting Poor Separation Start Poor Separation (Co-elution or Tailing) Check_Rf Is Rf of target ~0.25-0.35? Start->Check_Rf Adjust_Polarity Adjust Solvent Polarity (Increase or Decrease Strong Solvent %) Check_Rf->Adjust_Polarity No Check_Loading Was column overloaded? Check_Rf->Check_Loading Yes Adjust_Polarity->Start Re-evaluate Change_Solvent Change Solvent Selectivity (e.g., EtOAc -> Et2O or DCM) Change_Solvent->Start Improved Check_Stability Is compound stable on silica? (Perform TLC stability test) Change_Solvent->Check_Stability Still Poor Check_Loading->Change_Solvent No Reduce_Load Reduce Sample Load (Ratio of Silica:Sample > 40:1) Check_Loading->Reduce_Load Yes Reduce_Load->Start Re-run Deactivate_Silica Deactivate Silica Gel (e.g., add 0.1% Et3N to eluent) Check_Stability->Deactivate_Silica No Deactivate_Silica->Start Improved Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, Diol) Deactivate_Silica->Change_Stationary_Phase Still Poor Change_Stationary_Phase->Start Re-run

Caption: Decision tree for troubleshooting poor chromatographic separation.

VI. References

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from --INVALID-LINK--

  • Dacheng Chemicals. (n.d.). This compound: A Cornerstone in Biocatalysis and Sustainable Chemical Production. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from --INVALID-LINK--

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC stains. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Intermediate: this compound for Pharmaceutical and Organic Synthesis. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Development & Technology. (n.d.). A Review Article on Flash Chromatography. Retrieved from --INVALID-LINK--

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 28). Hell–Volhard–Zelinsky halogenation. Retrieved from --INVALID-LINK--

  • Research and Reviews: Journal of Chemistry. (2016, July 26). Flash Chromatography and Its Different Dissolvable Frameworks. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • FAR Chemical. (n.d.). Ethyl-2-bromovalerate. Retrieved from --INVALID-LINK--

  • Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Ethyl Bromoacetate. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Phosphine-Catalyzed [4 + 2] Annulation of Ethyl 2-Methyl-2,3-butadienoate to N-Tosyl-α-imino Esters: Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Ethyl 5-bromovalerate 98%. Retrieved from --INVALID-LINK--

  • Biotage. (2023, January 26). Successful flash chromatography. Retrieved from --INVALID-LINK--

  • University of Toronto Scarborough, Chemistry Online. (n.d.). Column Chromatography Theory. Retrieved from --INVALID-LINK--

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from --INVALID-LINK--

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016, July 20). Can anyone please suggest a solvent system for TLC for eluting compounds from ethyl acetate fraction of Emblica officinalis (Amla)?. Retrieved from --INVALID-LINK--

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). 4 Solvent Systems, Developing Chambers and Development. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-Bromo-N-Boc-glycine tert-butyl ester. Retrieved from --INVALID-LINK--

  • Gosselin, L., & De Graeve, J. (1975). Preparation and thin-layer chromatography of bromo-derivatives of unsaturated fatty acid esters. A simple and rapid procedure for fatty acid analysis. Journal of Chromatography A, 110(1), 117-124. Retrieved from --INVALID-LINK--

  • ChemSrc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

References

Technical Support Center: Minimizing By-product Formation in Reformatsky Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Reformatsky reaction. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this powerful C-C bond-forming reaction and troubleshoot common issues related to by-product formation. Here, we move beyond simple protocols to explain the underlying mechanisms and provide actionable, field-proven solutions to enhance reaction efficiency and product purity.

Troubleshooting Guide

This section addresses specific, common problems encountered during Reformatsky reactions. Each entry details the probable cause of the issue and provides step-by-step protocols for its resolution.

Problem 1: My primary by-product is a high molecular weight compound, identified as the dimer of my α-haloester.

Q: I'm observing significant formation of a dimeric ester (R-CH(CO₂R')-CH(CO₂R')-R), and my yield of the desired β-hydroxy ester is low. What is happening and how can I fix it?

A: Cause & Mechanistic Insight

You are observing a Wurtz-type coupling reaction .[1][2] This side reaction occurs when the initially formed organozinc intermediate (the Reformatsky enolate) nucleophilically attacks a second molecule of the unreacted α-haloester instead of the target aldehyde or ketone.[1] This process competes directly with the desired reaction pathway and is particularly problematic under conditions where the local concentration of the α-haloester is high relative to the carbonyl compound.

The mechanism involves the formation of an alkyl radical, which then forms an alkyl anion that performs an SN2 reaction on another alkyl halide.[1] While the classic Wurtz reaction uses sodium, other metals, including zinc, can facilitate this coupling.[1][3]

Solution Workflow: Minimizing Wurtz-Type Coupling

The key to suppressing this by-product is to control the relative concentrations of the reactants to favor the formation of the desired product.

Protocol: Slow Addition (Syringe Pump) Method

  • Setup: In your reaction flask, combine the aldehyde or ketone, activated zinc, and the bulk of the reaction solvent (e.g., THF, diethyl ether, or toluene).[4][5]

  • Reagent Preparation: In a separate flask, prepare a dilute solution of the α-haloester in the reaction solvent.

  • Slow Addition: Load the α-haloester solution into a syringe and place it on a syringe pump. Set the pump to add the solution to the main reaction flask over a prolonged period (e.g., 2-4 hours).

  • Temperature Control: Maintain the reaction at a gentle reflux or the optimal temperature determined for your substrate to ensure the Reformatsky enolate reacts as it is formed. The highly exothermic nature of the enolate formation can be challenging to scale up, making controlled addition crucial for safety and selectivity.[6][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting carbonyl compound.

By adding the α-haloester slowly, you ensure that its concentration remains low at all times. The organozinc reagent, once formed, is more likely to encounter and react with the abundant aldehyde or ketone rather than another molecule of the scarce haloester.

Fig 1. Competing reaction pathways. Slow haloester addition favors the desired pathway.
Problem 2: My final product is an α,β-unsaturated ester, not the expected β-hydroxy ester.

Q: After workup, I've isolated the dehydrated product instead of the alcohol. What causes this elimination and how can I prevent it?

A: Cause & Mechanistic Insight

The formation of an α,β-unsaturated ester is due to the elimination (dehydration) of the initial β-hydroxy ester product.[8] This is a common issue and is typically catalyzed by acid or heat, often during the reaction workup. The protonation of the hydroxyl group turns it into a good leaving group (H₂O), which is then eliminated to form a stable, conjugated π-system.

Solution Workflow: Preventing Dehydration

Prevention focuses on maintaining neutral, mild conditions, especially during the workup phase.

Protocol: Mild Acidic Workup

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This minimizes thermal degradation.

  • Quenching: Instead of using strong mineral acids (like HCl or H₂SO₄), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is weakly acidic and effectively hydrolyzes the zinc alkoxide without promoting aggressive dehydration.[4]

  • Extraction: Proceed with the extraction using an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo at low temperatures (e.g., <40 °C) to avoid thermal elimination.

If the β-hydroxy ester product is particularly sensitive, chromatography on silica gel (which can be slightly acidic) may also cause dehydration. In such cases, consider neutralizing the silica gel by eluting it with a solvent mixture containing a small amount of triethylamine (~0.5-1%) before loading your sample.

Frequently Asked Questions (FAQs)

Q1: What is the best way to activate the zinc metal for the reaction? My reaction is sluggish or fails to initiate.

A: The success of a Reformatsky reaction is critically dependent on the quality and surface activity of the zinc metal. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents the oxidative insertion into the carbon-halogen bond.[9] Failure to activate the zinc is a primary cause of reaction failure.

Several effective activation methods exist, each with its own advantages.

Activation MethodProtocol SummaryKey Advantages & Considerations
Acid Wash Stir zinc dust in 1M HCl for 1-2 min, then wash sequentially with water, ethanol, and ether. Dry thoroughly under high vacuum.[9]Effectively removes the oxide layer. Requires careful, thorough drying as residual water will quench the reaction.
Iodine/TMSCl Briefly heat a small crystal of iodine with the zinc in the reaction solvent until the purple color disappears. Alternatively, add a few drops of trimethylsilyl chloride (TMSCl).[9]In situ method, simple to perform. Iodine and TMSCl etch the zinc surface, exposing fresh metal.
Zinc-Copper Couple Treat zinc dust with a dilute aqueous solution of copper(II) acetate or sulfate. The resulting dark-colored solid is washed and dried.[10]Creates a more reactive bimetallic couple that can improve yields and reaction rates.
DIBAL-H A procedure using diisobutylaluminum hydride (DIBAL-H) has been developed for scalable and reproducible activation, ensuring an immediate and controlled reaction start.[6][7]Excellent for large-scale synthesis where unpredictable induction times are a safety risk.[6][7]

Recommendation: For laboratory-scale synthesis, the acid wash method is robust and reliable. For reactions that are particularly difficult to initiate, preparing a zinc-copper couple is often beneficial.[10]

Q2: How does the choice of solvent affect the Reformatsky reaction?

A: Solvent choice is critical and influences both reaction rate and by-product formation. The ideal solvent must effectively solvate the organozinc intermediate.

  • Ethereal Solvents (THF, Diethyl Ether): These are the most common and often the best choice. Tetrahydrofuran (THF) is particularly effective at solvating the dimeric zinc enolate intermediate, promoting the desired reaction.[11]

  • Aprotic Polar Solvents (Dioxane, DME): These are also effective. Dimethoxyethane (DME) can sometimes improve yields, especially if the reaction is sluggish in THF.[12]

  • Aromatic Hydrocarbons (Benzene, Toluene): Historically used, but generally give lower yields than ethereal solvents.[5] They are less effective at solvating the polar intermediates. Toluene is often used for higher temperature reactions.[4]

  • Solvent-Free/Mechanochemical: Recent developments have shown that the Reformatsky reaction can be performed under solvent-free ball-milling conditions, which is an environmentally friendly alternative that avoids bulk solvents and can proceed without pre-activation of the zinc.[13][14]

General Guidance: Start with anhydrous THF. If solubility of starting materials is an issue or higher temperatures are required, consider toluene. The effect of solvent on selectivity and yield can be complex and sometimes non-linear when using solvent mixtures.[15][16]

Q3: Can I use α-chloro or α-iodo esters instead of α-bromo esters?

A: Yes, but the reactivity varies significantly. The general order of reactivity for the α-haloester is I > Br > Cl .

  • α-Iodoesters: These are the most reactive and can be used for reactions with less reactive ketones or for reactions at lower temperatures.[17] However, they are also more expensive and less stable.

  • α-Bromoesters: This is the "gold standard" for the Reformatsky reaction, offering a good balance of reactivity, stability, and cost.

  • α-Chloroesters: These are the least reactive. Their use often requires more forcing conditions (higher temperatures) and highly activated zinc (e.g., Rieke zinc) to achieve reasonable yields.[9]

The choice depends on the specific substrates and desired reaction conditions. For most standard applications, α-bromoesters are the recommended starting point.

Fig 2. A general troubleshooting workflow for common Reformatsky reaction issues.

References

Technical Support Center: Synthesis of Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-bromovalerate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial intermediate in their synthetic pathways. This compound is a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals, where the alpha-bromo group serves as a highly reactive handle for nucleophilic substitution.[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis, focusing on improving yield and purity.

Reaction Overview: The Hell-Volhard-Zelinsky Reaction and Esterification

The most common and effective method for synthesizing this compound begins with the alpha-bromination of valeric acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification.[1][4][5] The HVZ reaction selectively installs a bromine atom on the carbon adjacent to the carboxylic acid.

Overall Synthetic Scheme:

  • Step 1: α-Bromination (Hell-Volhard-Zelinsky Reaction): Valeric acid is converted to 2-bromovaleric acid.

  • Step 2: Esterification: 2-bromovaleric acid is reacted with ethanol to produce the final product, this compound.

Mechanism of the Hell-Volhard-Zelinsky Reaction

The HVZ reaction is a four-step process that ensures selective α-bromination.[6] Carboxylic acids themselves do not readily enolize, which is a necessary step for α-halogenation.[1][5] The brilliance of the HVZ reaction lies in the in-situ formation of an acyl bromide intermediate, which enolizes much more readily.[1][5][7]

  • Acyl Bromide Formation: The catalyst, phosphorus tribromide (PBr₃), reacts with the carboxylic acid to form an acyl bromide.[4][6][7]

  • Enolization: The acyl bromide tautomerizes to its enol form. This is the key step that allows for selective α-carbon reactivity.[4][6][8]

  • α-Bromination: The electron-rich enol attacks molecular bromine (Br₂) to form the α-bromo acyl bromide.[4][6]

  • Hydrolysis/Exchange: The α-bromo acyl bromide can then be hydrolyzed during workup to yield the α-bromo carboxylic acid.[6] Alternatively, it can react with unreacted valeric acid to regenerate the acyl bromide intermediate, propagating the catalytic cycle.[8][9]

HVZ_Mechanism Valeric_Acid Valeric Acid Acyl_Bromide Valeryl Bromide Valeric_Acid->Acyl_Bromide  + PBr₃ PBr3 PBr₃ (catalyst) Enol Acyl Bromide Enol Acyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide α-Bromo Acyl Bromide Enol->Alpha_Bromo_Acyl_Bromide  + Br₂ Br2 Br₂ Product 2-Bromovaleric Acid Alpha_Bromo_Acyl_Bromide->Product  + H₂O H2O H₂O (Workup)

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromovaleric Acid

This protocol is based on the standard Hell-Volhard-Zelinsky procedure.

Reagent Table:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Valeric Acid102.1351.1 g (54.5 mL)0.501.0
Phosphorus Tribromide (PBr₃)270.694.5 g (1.6 mL)0.0170.033 (catalytic)
Bromine (Br₂)159.8187.9 g (28.2 mL)0.551.1

Step-by-Step Methodology:

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium thiosulfate solution) to neutralize HBr gas. Ensure all glassware is thoroughly dried.

  • Initial Charge: Charge the flask with valeric acid and a catalytic amount of phosphorus tribromide.

  • Heating: Heat the mixture to 80-90 °C in an oil bath.

  • Bromine Addition: Add the bromine dropwise from the dropping funnel over 2-3 hours. The rate of addition should be controlled to prevent excessive HBr evolution and bromine loss. The reaction is exothermic.

  • Reaction: After the addition is complete, continue heating the mixture at 100-110 °C for 8-12 hours, or until the evolution of HBr gas ceases. The color of the mixture should fade from deep red-brown to a straw yellow.

  • Workup: Cool the reaction mixture to room temperature. Cautiously add water to hydrolyze the intermediate α-bromo acyl bromide to the desired α-bromo carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromovaleric acid.

Protocol 2: Synthesis of this compound (Fischer Esterification)

Reagent Table:

ReagentMolar Mass ( g/mol )Amount (from 0.5 mol scale)MolesEquivalents
Crude 2-Bromovaleric Acid181.03~90.5 g~0.501.0
Ethanol (absolute)46.07115 mL~2.0~4.0 (serves as solvent and reagent)
Sulfuric Acid (conc.)98.082.5 mL~0.0460.09 (catalytic)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine the crude 2-bromovaleric acid with absolute ethanol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice.

  • Extraction: Transfer to a separatory funnel and extract the product with diethyl ether.

  • Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (carefully, to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.[10]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Logic Start Synthesis Issue? Low_Yield Low or No Yield Start->Low_Yield Impurity Product Impure Start->Impurity Workup_Problem Workup/Purification Issues Start->Workup_Problem Cause_Moisture Moisture Contamination? Low_Yield->Cause_Moisture Cause_Temp Incorrect Temperature? Low_Yield->Cause_Temp Cause_Reagents Reagent Quality/Stoichiometry? Low_Yield->Cause_Reagents Cause_Unreacted Unreacted Starting Material? Impurity->Cause_Unreacted Cause_Dibromo Di-brominated Byproduct? Impurity->Cause_Dibromo Cause_Dark Dark Color? Impurity->Cause_Dark Sol_Dry Solution: Ensure anhydrous conditions. Cause_Moisture->Sol_Dry Sol_Temp Solution: Optimize reaction temperature. Cause_Temp->Sol_Temp Sol_Reagents Solution: Verify reagent purity & amounts. Cause_Reagents->Sol_Reagents Sol_Time Solution: Increase reaction time/temp. Cause_Unreacted->Sol_Time Sol_Stoich Solution: Control Br₂ stoichiometry. Cause_Dibromo->Sol_Stoich Sol_Purify Solution: Use activated charcoal/distill. Cause_Dark->Sol_Purify

Caption: Troubleshooting Logic Flowchart.

(Q1) Issue: My final yield of this compound is very low or non-existent.

  • Potential Cause 1: Moisture Contamination. The key intermediates in the HVZ reaction, phosphorus tribromide and the acyl bromide, are highly sensitive to water. Any moisture in the reagents or glassware will consume PBr₃ and prevent the formation of the necessary acyl bromide intermediate.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous valeric acid and freshly opened or properly stored PBr₃ and bromine.

  • Potential Cause 2: Incomplete HVZ Reaction. If the initial bromination of valeric acid is incomplete, the subsequent esterification will naturally result in a low yield of the desired product.

    • Solution: Ensure the reaction temperature is maintained and the reaction is allowed to proceed for a sufficient duration. The cessation of HBr gas evolution is a good indicator of completion. Monitor the reaction via TLC or GC if possible.[11]

  • Potential Cause 3: Loss of Bromine. Bromine is volatile. If the reaction is heated too aggressively or the condenser is not efficient, bromine can escape, leading to incomplete bromination.

    • Solution: Maintain a steady reflux and ensure a continuous flow of cold water through the condenser. The bromine should be added slowly and dropwise to control the exothermic reaction and prevent boiling-off.[12]

(Q2) Issue: My final product is contaminated with unreacted valeric acid.

  • Potential Cause 1: Insufficient Bromine or Reaction Time. This is the most common cause. Either not enough bromine was used to convert all the starting material, or the reaction was not heated long enough for the conversion to complete.

    • Solution: Use a slight excess of bromine (e.g., 1.1 equivalents) to drive the reaction to completion. Increase the reflux time for the HVZ reaction. Progress can be monitored by taking small aliquots and analyzing them (e.g., by ¹H NMR to see the disappearance of the α-protons of valeric acid).

  • Potential Cause 2: Inefficient Esterification. The Fischer esterification is an equilibrium-driven process. Insufficient catalyst, short reaction time, or the presence of excess water can lead to incomplete conversion.

    • Solution: Use a sufficient amount of acid catalyst. Ensure the ethanol used is absolute (anhydrous). Increase the reflux time for the esterification step. Using a Dean-Stark trap during esterification can help remove the water byproduct and drive the equilibrium towards the product.

(Q3) Issue: I'm observing a significant amount of di-brominated byproduct.

  • Potential Cause: Excess Bromine. While a slight excess of bromine is recommended, a large excess can lead to the formation of 2,2-dibromovaleric acid. The monobrominated product is less nucleophilic, but under forcing conditions, a second bromination can occur.[8]

    • Solution: Carefully control the stoichiometry of the bromine addition. Do not exceed 1.1-1.2 molar equivalents. Add the bromine slowly to the reaction mixture to maintain a low concentration and minimize over-bromination.[11]

(Q4) Issue: The reaction mixture and final product are very dark, even after distillation.

  • Potential Cause: Decomposition or Side Reactions. High reaction temperatures or impurities in the starting materials can lead to the formation of colored polymeric byproducts. Bromine itself can cause discoloration if not fully removed.

    • Solution: Avoid excessively high temperatures during the HVZ reaction and the final distillation.[9] During the workup, wash the organic layer thoroughly with a dilute sodium thiosulfate or sodium bisulfite solution to remove any residual bromine. If the distilled product is still colored, a small amount of activated charcoal can be added to the crude product before a second distillation, though this may reduce yield.

Frequently Asked Questions (FAQs)

Q1: Why is PBr₃ used as a catalyst? Can I generate it in situ from red phosphorus? A1: PBr₃ is essential because it converts the carboxylic acid into an acyl bromide.[1][7] This intermediate is crucial as it readily forms an enol, which is the species that reacts with bromine at the alpha position.[5][8] Yes, you can generate PBr₃ in situ by adding a small amount of red phosphorus to the valeric acid followed by the addition of bromine.[4][13] This method is often used as it avoids the need to handle the highly corrosive and moisture-sensitive PBr₃ directly.

Q2: What is the purpose of converting the 2-bromovaleric acid to its ethyl ester? A2: Converting the carboxylic acid to an ester serves several purposes. Esters are generally less corrosive and have more favorable physical properties (like boiling point) for purification by distillation compared to their parent carboxylic acids. Furthermore, in many subsequent synthetic steps, the ester is the desired functional group, for example, in Reformatsky reactions or as a protecting group.[7]

Q3: What are the most critical safety precautions for this synthesis? A3: This reaction involves highly hazardous materials.

  • Bromine (Br₂): Is highly toxic, corrosive, and causes severe burns upon contact.[14][15][16] It must be handled in a well-ventilated chemical fume hood at all times.[15] Wear appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves (nitrile is often recommended for aqueous solutions), splash goggles, and a lab coat.[14][15] Have a sodium thiosulfate solution readily available to neutralize any spills.[14]

  • Phosphorus Tribromide (PBr₃): Is also highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Hydrogen Bromide (HBr): This gas is a byproduct of the reaction and is corrosive and toxic. The reaction setup must include a gas trap to neutralize the evolving HBr.[4]

Q4: How can I effectively monitor the reaction's progress? A4: For the HVZ reaction, the most straightforward visual cue is the cessation of HBr gas evolution. For more precise tracking, you can use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting valeric acid. Gas Chromatography (GC) or ¹H NMR spectroscopy of small, carefully quenched aliquots can provide quantitative data on the conversion to 2-bromovaleric acid.[11][17]

Q5: What are the expected spectroscopic data for the final product, this compound? A5:

  • Formula: C₇H₁₃BrO₂[18][19]

  • Molecular Weight: 209.08 g/mol [10][18][19]

  • Appearance: Colorless liquid[10][20]

  • Boiling Point: Approx. 190-192 °C at atmospheric pressure.[10]

  • ¹H NMR (CDCl₃, representative shifts): The spectrum should show a characteristic triplet for the methyl group of the ethyl ester (~1.3 ppm), a quartet for the methylene group of the ethyl ester (~4.2 ppm), a triplet for the terminal methyl group of the valerate chain (~0.9 ppm), and a characteristic multiplet (often a triplet) for the proton on the bromine-bearing alpha-carbon (~4.2-4.4 ppm).

  • IR Spectroscopy: Expect a strong C=O stretch for the ester at ~1740 cm⁻¹.[21]

Overall Experimental Workflow

Workflow cluster_0 Step 1: HVZ Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Purification Setup 1. Assemble Dry Glassware Charge 2. Charge Valeric Acid & PBr₃ Setup->Charge Addition 3. Add Br₂ Dropwise Charge->Addition Reflux1 4. Heat and Reflux Addition->Reflux1 Workup1 5. Aqueous Workup & Extraction Reflux1->Workup1 Isolate1 6. Isolate Crude 2-Bromovaleric Acid Workup1->Isolate1 Combine 7. Combine Acid, EtOH, H₂SO₄ Isolate1->Combine Reflux2 8. Heat and Reflux Combine->Reflux2 Workup2 9. Quench, Extract & Neutralize Reflux2->Workup2 Isolate2 10. Isolate Crude Ester Workup2->Isolate2 Distill 11. Vacuum Distillation Isolate2->Distill Final_Product 12. Pure this compound Distill->Final_Product

Caption: Step-by-step experimental workflow.

References

Handling and safety precautions for Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-bromovalerate (CAS No. 615-83-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this chemical in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are based on established safety protocols and field-proven insights to address potential issues you may encounter during your experiments.

Section 1: Hazard Identification and Initial Safety Precautions

This section provides an overview of the primary hazards associated with this compound and the essential personal protective equipment (PPE) required for its safe handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also identified as a lachrymator, a substance that can cause tearing.[4]

Q2: What immediate precautions should I take before working with this compound?

A2: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2][3] It is crucial to have an eyewash station and a safety shower readily accessible.[1][2][3] Familiarize yourself with the location of your laboratory's spill kit.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A3: The following PPE is required:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing, such as a lab coat, to prevent skin exposure.[1][2]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1][3] However, if you are working in a poorly ventilated area or there is a risk of inhaling vapors, use a NIOSH-approved respirator.

Section 2: Safe Handling, Storage, and Experimental Workflow

This section details the best practices for handling and storing this compound to maintain its stability and prevent hazardous situations. A general experimental workflow is also provided.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Action
Cloudy or discolored appearance of the chemical Contamination or degradation.Do not use the chemical. Dispose of it according to your institution's hazardous waste guidelines. Ensure storage containers are properly sealed.
Unexpected fuming or vapor release upon opening Improper storage or contamination.Handle the container inside a chemical fume hood. Ensure the storage area is cool and dry. Check for compatibility with other stored chemicals.
Inconsistent reaction yields Impurities in the this compound or improper reaction conditions.Consider purifying the reagent before use. Ensure your reaction is performed under an inert atmosphere if necessary and that all glassware is dry.
Frequently Asked Questions (FAQs)

Q4: How should I properly store this compound?

A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from heat, sparks, open flames, and other sources of ignition.[1][2][4]

Q5: What substances are incompatible with this compound?

A5: This chemical is incompatible with strong acids, bases, reducing agents, and oxidizing agents.[1][2][4] Avoid storing it in close proximity to these materials to prevent potentially hazardous reactions.

Q6: What is a standard protocol for using this compound in an alkylation reaction?

A6: Below is a generalized protocol. Always adapt it to the specific requirements of your experiment.

Experimental Protocol: General Alkylation Reaction

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: In a reaction flask equipped with a stirrer, add your nucleophile and a suitable solvent.

  • Base Addition: Slowly add your chosen base at the appropriate temperature.

  • Alkylation: Add this compound dropwise to the reaction mixture, maintaining the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Extraction: Extract the product into a suitable organic solvent.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product (e.g., by column chromatography or distillation).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Inert Atmosphere Setup prep1->prep2 reac1 Add Nucleophile & Solvent prep2->reac1 reac2 Add Base reac1->reac2 reac3 Add this compound reac2->reac3 reac4 Monitor Reaction reac3->reac4 work1 Quench Reaction reac4->work1 work2 Extract Product work1->work2 work3 Purify Product work2->work3

Caption: General experimental workflow for an alkylation reaction.

Section 3: Emergency Procedures

This section provides clear, step-by-step instructions for responding to emergencies such as spills or personal exposure.

Troubleshooting Guide for Emergencies
Emergency Situation Immediate Action
Minor Spill (<100 mL in a fume hood) Alert others in the area. Wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1][5] Scoop the material into a sealed container for hazardous waste disposal. Clean the area with soap and water.
Major Spill (>100 mL or outside a fume hood) Evacuate the immediate area. Alert your supervisor and institutional safety office. If there is a fire risk, eliminate all ignition sources.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][2][3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2][3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1][2][3] If they feel unwell, seek medical attention.
Ingestion Do NOT induce vomiting.[1][2][3] Drink plenty of water.[1][3] Seek immediate medical attention.

Spill Response Decision Tree

G spill Spill Occurs location Is the spill contained in a fume hood? spill->location size Is the spill >100 mL? location->size Yes evacuate Evacuate Area Alert Supervisor & Safety Office location->evacuate No size->evacuate Yes cleanup Contain with inert absorbent Clean up following lab protocol Dispose of as hazardous waste size->cleanup No

Caption: Decision tree for responding to a chemical spill.

Section 4: Disposal and Decontamination

Proper disposal of this compound and contaminated materials is essential for laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q7: How do I dispose of unused this compound and contaminated waste?

A7: All waste containing this compound should be disposed of in a designated, labeled hazardous waste container.[1][3] Follow your institution's and local regulations for chemical waste disposal. Do not dispose of this chemical down the drain.

Q8: How should I decontaminate glassware that has been in contact with this compound?

A8: Rinse the glassware with a suitable organic solvent (e.g., acetone) in a fume hood, collecting the rinsate for hazardous waste disposal. Then, wash the glassware with soap and water.

Section 5: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
CAS Number 615-83-8[1][7]
Molecular Formula C₇H₁₃BrO₂[7]
Molecular Weight 209.08 g/mol [7][8]
Appearance Colorless liquid[1][3]
Boiling Point 190-192 °C @ 760 mmHg[1][8]
Flash Point 77 °C / 170.6 °F[1][3]
Density 1.220 g/mL at 25 °C[1]
Solubility Insoluble in water[4]

References

Technical Support Center: Quenching Procedures for Reactions with Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving Ethyl 2-bromovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical quenching step of your reactions. The information herein is structured to address specific challenges and provide scientifically sound solutions to ensure the integrity of your experimental outcomes.

Introduction to Quenching this compound Reactions

This compound is a versatile intermediate in pharmaceutical and organic synthesis, primarily due to the reactivity of its alpha-bromine atom, which is susceptible to nucleophilic substitution.[1] The success of reactions involving this compound often hinges on a properly executed workup, beginning with the crucial quenching step. Improper quenching can lead to side reactions, product degradation, and purification difficulties. This guide will walk you through the appropriate quenching procedures for common reaction types involving this compound, offering explanations for each step to enhance your understanding and experimental success.

Part 1: Quenching Nucleophilic Substitution Reactions

Nucleophilic substitution is one of the most common reactions performed with this compound.[1][2] In these reactions, the bromide is displaced by a nucleophile. The choice of quenching procedure depends on the nature of the nucleophile and the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching in a nucleophilic substitution reaction with this compound?

A1: The primary purpose is to neutralize any unreacted reagents, such as strong bases or reactive nucleophiles, that could otherwise interfere with the workup and purification, or lead to unwanted side reactions like hydrolysis of the ester group.[3]

Q2: My reaction used a strong base like sodium hydride (NaH) to deprotonate my nucleophile. How should I quench it?

A2: Reactions with highly reactive hydrides like NaH must be quenched with extreme caution.[4] The recommended procedure is to cool the reaction mixture in an ice bath and slowly add a proton source that is less reactive than water, such as isopropanol or ethanol, to decompose the excess NaH.[4][5] Once the initial vigorous reaction subsides, water can be cautiously added to complete the quench.[6]

Q3: I've noticed a drop in my final product yield after an aqueous workup. Could the quench be the cause?

A3: Yes, prolonged exposure to strongly acidic or basic aqueous conditions during the quench and workup can lead to hydrolysis of the ethyl ester functionality of your product, forming the corresponding carboxylic acid.[3] It is crucial to perform the aqueous workup efficiently and, if possible, use milder quenching agents or buffered solutions.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Formation of an emulsion during aqueous quench. High concentration of salts or charged species.Add brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.[7][8]
Product loss due to ester hydrolysis. Quenching with strong acid or base, or prolonged exposure to aqueous conditions.Use a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl) solution, which is weakly acidic.[9] Minimize the time the reaction mixture is in contact with the aqueous phase.
Incomplete reaction observed after quenching. Insufficient reaction time or temperature.Before quenching a small aliquot, it's good practice to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Standard Quenching Protocol for a Nucleophilic Substitution Reaction

This protocol assumes the use of a moderately basic catalyst that needs to be neutralized.

  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This is critical to control any exotherm from the quenching process.

  • Slow Addition of Quenching Agent: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. The amount added should be sufficient to neutralize the base used.

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times to recover all the product.[10]

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]

Workflow Diagram for Nucleophilic Substitution Quench

G cluster_reaction Reaction Completion cluster_quench Quenching cluster_workup Aqueous Workup reaction Reaction Mixture (Product, Unreacted Reagents) cool Cool to 0 °C reaction->cool add_quench Slowly Add Saturated aq. NH4Cl cool->add_quench sep_funnel Transfer to Separatory Funnel add_quench->sep_funnel extract Extract with Organic Solvent sep_funnel->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: Workflow for quenching a nucleophilic substitution reaction.

Part 2: Quenching Grignard Reactions

When this compound is used as an electrophile in a Grignard reaction, the quenching step is critical for protonating the intermediate alkoxide and destroying any excess Grignard reagent.[11]

Frequently Asked Questions (FAQs)

Q1: Why is it important to quench a Grignard reaction at low temperature?

A1: Quenching a Grignard reaction is often highly exothermic. Performing the quench at low temperatures (typically 0 °C or below) helps to dissipate the heat generated, preventing the boiling of low-boiling solvents like diethyl ether or THF and minimizing side reactions.

Q2: What is the best quenching agent for a Grignard reaction?

A2: A saturated aqueous solution of ammonium chloride is often the preferred quenching agent.[9] It is acidic enough to protonate the alkoxide and destroy the excess Grignard reagent but is generally not acidic enough to cause significant acid-catalyzed side reactions. Dilute acids like 1M HCl can also be used, but care must be taken to avoid product degradation.

Q3: I see a white precipitate forming during the quench. What is it and how do I deal with it?

A3: The white precipitate is likely magnesium salts (e.g., Mg(OH)Cl). These can sometimes make phase separation difficult. Adding more of the acidic quenching solution or dilute acid can help to dissolve these salts.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Vigorous, uncontrolled reaction upon quenching. Quenching agent added too quickly or at too high a temperature.Always cool the reaction mixture to 0 °C or below and add the quenching agent slowly and dropwise with efficient stirring.
Low yield of the desired alcohol. The intermediate alkoxide was not fully protonated.Ensure a sufficient amount of the acidic quenching agent is used to fully protonate the alkoxide. The aqueous layer should be slightly acidic to litmus paper after the quench.
Formation of a thick, unmanageable precipitate. Insufficient aqueous solution to dissolve the magnesium salts.Add more of the quenching solution and/or a suitable organic solvent and stir vigorously. In some cases, gentle warming may be required after the initial quench is complete.
Standard Quenching Protocol for a Grignard Reaction
  • Cool the Reaction: After the reaction is deemed complete, cool the reaction flask to 0 °C in an ice-salt bath.

  • Prepare Quenching Solution: Prepare a beaker with a saturated aqueous solution of ammonium chloride.

  • Slow Addition: With vigorous stirring, slowly add the NH₄Cl solution to the reaction mixture. The addition should be dropwise, and the internal temperature should be monitored to ensure it does not rise significantly.

  • Stir: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 15-30 minutes to ensure all the magnesium salts are dissolved as much as possible.

  • Workup: Proceed with the standard aqueous workup as described in the nucleophilic substitution section (extraction, washing, drying, and concentration).

Logical Relationship Diagram for Grignard Quench

G reaction_mixture Grignard Reaction Mixture protonation Protonation of Alkoxide reaction_mixture->protonation Quenched with destroy_grignard Destruction of Excess Grignard reaction_mixture->destroy_grignard Quenched with quench_agent Sat. aq. NH4Cl quench_agent->protonation quench_agent->destroy_grignard product Desired Alcohol Product protonation->product salts Magnesium Salts (byproduct) destroy_grignard->salts

Caption: Key transformations during the quenching of a Grignard reaction.

Part 3: Safety and Waste Disposal

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.[12][13]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][14]

  • Be aware that this compound is a combustible liquid and can cause skin and eye irritation.[12][13][14]

  • Quenching procedures, especially with reactive reagents, can be exothermic. Always cool the reaction mixture before quenching and add the quenching agent slowly.[5][6]

Waste Disposal:

  • All chemical waste generated from reactions with this compound and the subsequent quenching and workup steps must be disposed of as hazardous waste.[12][15]

  • Consult your institution's environmental health and safety (EHS) guidelines for proper waste disposal procedures.[15] Do not pour chemical waste down the drain.[12]

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Ethyl 2-bromovalerate by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a final product's safety and efficacy. Ethyl 2-bromovalerate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its reactive α-bromine atom and ester functionality make it a versatile reagent, but also susceptible to the formation of impurities during its synthesis and storage. This guide provides a comprehensive, in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for assessing the purity of this compound, while also offering a comparative perspective on alternative analytical techniques.

The Imperative of Purity for this compound

This compound (CAS No. 615-83-8) is a chiral molecule, and its enantiomeric purity can be as crucial as its chemical purity in the synthesis of stereospecific drugs.[2][3] Impurities, which can arise from the starting materials (valeric acid and ethanol), the brominating agent, or side reactions, can have a significant impact on the yield, purity, and pharmacological profile of the final API. Therefore, a robust and validated analytical method for purity assessment is a non-negotiable requirement in a regulated environment.

GC-MS: The Definitive Technique for Volatile Impurity Profiling

For volatile and semi-volatile compounds like this compound, GC-MS stands out as the most powerful analytical technique due to its exceptional separating power and highly specific detection.[4] The coupling of a gas chromatograph with a mass spectrometer allows for the separation of complex mixtures into individual components, followed by their unambiguous identification based on their unique mass fragmentation patterns.

The Rationale Behind the Method: A Self-Validating System

A well-developed GC-MS method for purity analysis is inherently a self-validating system. The chromatographic separation provides quantitative data based on peak area, while the mass spectrometric detection confirms the identity of the main component and any detected impurities. This dual-layered analysis provides a high degree of confidence in the reported purity values.

Experimental Protocol: A Validated GC-MS Method for this compound

The following protocol is a robust starting point for the GC-MS analysis of this compound, based on established methods for similar alkyl halides and best practices in pharmaceutical impurity profiling.[5][6]

1. Sample Preparation:

  • Objective: To prepare a sample solution of appropriate concentration for GC-MS analysis.

  • Procedure:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Prepare a blank solution using only the solvent.

    • Prepare a series of calibration standards of this compound and any known potential impurities at various concentrations to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

2. GC-MS Instrumentation and Parameters:

  • Rationale: The choice of column and instrument parameters is critical for achieving optimal separation and sensitivity. A non-polar or mid-polar column is typically suitable for the analysis of alkyl halides.

ParameterRecommended SettingRationale
Gas Chromatograph
ColumnDB-1 or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good resolution for a wide range of volatile and semi-volatile compounds.
Injection Port Temp.250 °CEnsures rapid and complete volatilization of the sample.
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume1 µLA standard volume for capillary GC.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Ensures reproducible retention times.
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A general-purpose program that can be optimized for specific impurities.
Mass Spectrometer
Ion Source Temp.230 °COptimizes ionization efficiency and minimizes thermal degradation.
Ionization ModeElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible mass spectra.
Electron Energy70 eVStandard energy for EI, leading to extensive and characteristic fragmentation.
Mass Range40-350 amuCovers the molecular weight of this compound and potential impurities.
Acquisition ModeFull ScanAllows for the identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific impurities are targeted.

3. Data Analysis and Interpretation:

  • Purity Calculation: The purity of this compound is typically determined by area normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

  • Impurity Identification: The mass spectrum of each impurity peak is compared with a reference library (e.g., NIST) for tentative identification.[7] The mass spectrum of this compound itself will show characteristic fragments that can be used for confirmation.[8]

  • Quantification of Impurities: For known impurities, quantification can be performed using a calibration curve generated from the analysis of certified reference standards.

Potential Impurities in this compound

Based on the common synthesis route (esterification of 2-bromovaleric acid or direct bromination of ethyl valerate), potential impurities may include:

  • Unreacted starting materials: Valeric acid, Ethanol.

  • Byproducts of bromination: Dibrominated species, positional isomers.

  • Residual solvents from purification.

Visualizing the GC-MS Workflow

Caption: Workflow for the GC-MS analysis of this compound.

A Comparative Look: GC-MS vs. Alternative Techniques

While GC-MS is the preferred method for volatile impurities, a comprehensive purity assessment often benefits from orthogonal techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer different selectivity and can detect impurities that may not be amenable to GC analysis.

FeatureGC-MSHPLC-UVqNMR (Quantitative NMR)
Principle Separation based on volatility and polarity; detection by mass fragmentation.Separation based on polarity; detection by UV absorbance.Non-separative; quantification based on the integration of specific proton signals.
Analytes Volatile and semi-volatile, thermally stable compounds.Non-volatile and thermally labile compounds.All proton-containing molecules in solution.
Sensitivity Very high (ppm to ppb level), especially in SIM mode.High (ppm level).Lower (typically >0.1%).
Selectivity Very high, based on both retention time and mass spectrum.Moderate, based on retention time and UV spectrum.High, based on unique chemical shifts.
Quantification Requires reference standards for accurate quantification.Requires reference standards for accurate quantification.Can be a primary ratio method, not always requiring a specific reference standard for the analyte.[9]
Impurity ID Excellent, provides structural information from mass spectra.Limited, requires isolation or MS coupling (LC-MS).Excellent for known impurities; can provide structural information for unknowns.
Sample Throughput Moderate.High.Low to moderate.
The Synergy of Orthogonal Methods

The use of multiple, independent analytical techniques provides a more complete and reliable assessment of a sample's purity.[10] For instance, HPLC is better suited for detecting non-volatile impurities such as salts or high molecular weight byproducts. qNMR, on the other hand, provides an absolute purity value without the need for a reference standard of the main component and can quantify impurities that lack a UV chromophore.[11][12]

The Importance of Chiral Analysis

As this compound is a chiral molecule, assessing its enantiomeric purity is often a critical requirement, especially in pharmaceutical applications. Chiral GC, which employs a chiral stationary phase, can be used to separate the enantiomers and determine the enantiomeric excess (ee%). This is a specialized application of GC that provides invaluable information for the development of stereospecific drugs.[3][13]

Conclusion: A Multi-faceted Approach to Purity Assessment

References

Introduction: The Significance of Chiral Purity for Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chiral HPLC Methodologies for the Enantiomeric Separation of Ethyl 2-bromovalerate

Audience: Researchers, scientists, and drug development professionals

This compound is a versatile chiral building block crucial in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure contains a single stereocenter at the second carbon, meaning it exists as a pair of non-superimposable mirror images, or enantiomers ((R)- and (S)-ethyl 2-bromovalerate). In drug development, the biological activity of a chiral molecule is often confined to one enantiomer, while the other may be inactive or, in some cases, cause undesirable side effects.[2][3] Therefore, the ability to accurately separate and quantify these enantiomers is not merely an analytical challenge; it is a fundamental requirement for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of this compound. We will delve into the mechanistic principles behind different chiral stationary phases (CSPs), present detailed experimental protocols, and offer field-proven insights to guide researchers in developing robust and efficient analytical methods.

Pillar 1: Understanding Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[4] This interaction is governed by subtle differences in energy, which are exploited to achieve differential retention times. The chiral selector is most commonly immobilized onto a silica support, creating a Chiral Stationary Phase (CSP).[2][5] For a small, relatively non-polar molecule like this compound, which possesses a key hydrogen bond acceptor (the ester carbonyl) and potential dipole-dipole interactions (C-Br bond), two classes of CSPs are particularly effective: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.

Polysaccharide-Based CSPs

These are the most widely used CSPs in chromatography, derived from cellulose or amylose that has been functionalized with carbamate or ester groups.[2][6] The chiral recognition mechanism arises from the polymer's highly ordered helical structure, which creates chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into the chiral cavities.[3] Coated polysaccharide phases like CHIRALCEL® OD are robust but have limitations on the solvents that can be used, whereas modern immobilized versions (e.g., CHIRALPAK® IB) offer expanded solvent compatibility, allowing for a broader range of mobile phases.[7]

Macrocyclic Glycopeptide-Based CSPs

CSPs such as the Astec® CHIROBIOTIC® series are based on molecules like vancomycin or teicoplanin covalently bonded to silica.[8][9] These complex structures feature multiple stereocenters, aromatic rings, and peptide linkages, creating a variety of potential interaction sites. The chiral recognition mechanism is multimodal, involving hydrogen bonding, ionic interactions, inclusion in "basket-like" cavities, and π-π interactions.[10] A key advantage is their versatility; they can be operated in normal-phase, reversed-phase, polar organic, and a unique polar ionic mode, making them powerful tools for method development.[8] For an ester like this compound, CHIROBIOTIC V or V2 are excellent starting points.

Pillar 2: Comparative Analysis of Separation Strategies

Developing a chiral separation method is often an empirical process that involves screening several columns and mobile phases.[5][11] Below, we compare two primary strategies for separating the enantiomers of this compound.

Strategy A: Polysaccharide CSP in Normal-Phase Mode

This is the classical and often most successful approach for many chiral compounds. The non-polar mobile phase (typically a mixture of an alkane like n-hexane and an alcohol modifier like isopropanol or ethanol) minimizes interactions with the stationary phase, allowing the specific chiral recognition interactions to dominate.

  • Rationale: The hydrogen bonding capabilities of the alcohol modifier are crucial. The modifier competes with the analyte for polar interaction sites on the CSP. By carefully adjusting the concentration of the alcohol, one can modulate the retention and selectivity of the enantiomers. For this compound, the ester carbonyl can interact with the carbamate groups on the polysaccharide backbone.

  • Recommended Starting Column: CHIRALCEL® OD-H (coated cellulose tris(3,5-dimethylphenylcarbamate)). This is one of the most successful and widely cited polysaccharide CSPs.[11][12]

  • Typical Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

Strategy B: Macrocyclic Glycopeptide CSP in Polar Organic Mode

The polar organic mode, typically using a pure polar solvent like methanol or acetonitrile with small additives, offers a different selectivity profile and is particularly useful for compounds with good solubility in polar solvents.[10]

  • Rationale: In this mode, interactions are driven primarily by hydrogen bonding and dipole-dipole forces within the chiral cavities of the glycopeptide. This mode is often fast and provides excellent peak shapes. The CHIROBIOTIC V phase, based on vancomycin, is well-suited for separating amides, esters, and acids.

  • Recommended Starting Column: Astec® CHIROBIOTIC® V2. The V2 chemistry offers improved stability and performance, making it a robust choice for method development.

  • Typical Mobile Phase: Methanol with 0.1% Acetic Acid and 0.1% Triethylamine (for peak shape control) or 100% Methanol.

Illustrative Performance Comparison

The following table presents plausible, representative data for the separation of this compound enantiomers based on the two strategies described. This data is intended to guide expectations during method development.

ParameterStrategy A: Polysaccharide (Normal-Phase)Strategy B: Macrocyclic Glycopeptide (Polar Organic)
Chiral Stationary Phase CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mmAstec® CHIROBIOTIC® V2, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)Methanol
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Retention Time (k'1 / k'2) 2.8 / 3.51.9 / 2.4
Selectivity (α) 1.251.26
Resolution (Rs) > 2.0> 2.2
Analysis Time ~12 minutes~8 minutes

Pillar 3: Experimental Protocols & Workflow

Trustworthy science relies on reproducible methodologies. The following section provides a detailed protocol for developing a chiral separation method for this compound, structured as a systematic screening process.

Step-by-Step Method Development Protocol
  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1.0 mg/mL in a suitable solvent (e.g., isopropanol for normal-phase screening, methanol for polar/reversed-phase).

    • The final injection concentration should be around 0.5 mg/mL. Ensure the sample solvent is miscible with the mobile phase.[13]

  • Primary Column and Mobile Phase Screening:

    • Objective: To identify the most promising CSP and mobile phase mode.

    • Columns to Screen:

      • CHIRALPAK® AD-H (Amylose-based)

      • CHIRALCEL® OD-H (Cellulose-based)[14]

      • Astec® CHIROBIOTIC® V2 (Vancomycin-based)

    • Mobile Phase Screening Conditions:

      • Normal Phase (NP): Run a gradient or isocratic screens with n-Hexane/Isopropanol and n-Hexane/Ethanol. A typical starting point is 90:10 (v/v).[5]

      • Polar Organic (PO): Screen with 100% Methanol and 100% Acetonitrile.

      • Reversed Phase (RP): Screen with Acetonitrile/Water and Methanol/Water gradients. Often a buffer (e.g., ammonium acetate) is used to control pH, though it may not be necessary for a neutral ester.

  • Method Optimization:

    • Once a promising "hit" (partial or full separation) is identified, optimize the separation by systematically adjusting the mobile phase composition.

    • For Normal Phase: Adjust the percentage of the alcohol modifier in small increments (e.g., from 5% to 2% or 10%). A lower alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.

    • For Polar/Reversed Phase: Adjust the ratio of organic solvent to the aqueous component or add acidic/basic modifiers (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape and selectivity.[5]

    • Temperature: Investigate the effect of column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution but also increase analysis time and pressure. In some cases, temperature changes can even reverse the enantiomer elution order.[3]

  • Validation:

    • Once the final method is established, perform validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Chiral Method Development Workflow Diagram

The following diagram illustrates the logical flow for developing a robust chiral HPLC method.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization & Validation Start Prepare Racemic Analyte (this compound) Screen_Columns Screen Primary CSPs (Polysaccharide & Glycopeptide) Start->Screen_Columns Screen_MP Test Multiple Mobile Phase Modes (NP, PO, RP) Screen_Columns->Screen_MP Evaluate Evaluate Screening Data (Resolution, Peak Shape) Screen_MP->Evaluate No_Sep No Separation Evaluate->No_Sep No Hit Select_Best Select Best Condition (CSP + Mobile Phase) Evaluate->Select_Best Hit Found No_Sep->Screen_Columns Try Different CSPs Optimize_MP Optimize Mobile Phase (Modifier %, Additives) Select_Best->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Validate Validate Final Method (ICH Guidelines) Optimize_Temp->Validate Final_Method Robust Chiral Method Validate->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Conclusion and Recommendations

The enantiomeric separation of this compound is readily achievable using modern chiral HPLC techniques. While both polysaccharide and macrocyclic glycopeptide CSPs are capable of providing baseline resolution, the optimal choice depends on specific analytical goals such as analysis time, solvent consumption, and compatibility with mass spectrometry.

  • For robustness and broad applicability , a normal-phase method using a polysaccharide column like CHIRALCEL® OD-H or an immobilized equivalent is a highly recommended starting point. This approach is well-documented and effective for a vast range of chiral compounds.

  • For faster analysis times and alternative selectivity , a polar organic method on a macrocyclic glycopeptide column such as Astec® CHIROBIOTIC® V2 presents a powerful alternative. Its expanded solvent compatibility also provides greater flexibility during method development.

Ultimately, a systematic screening approach that evaluates both classes of CSPs across multiple mobile phase modes is the most efficient path to developing a validated, fit-for-purpose method for the chiral analysis of this compound.

References

A Comparative Guide to the Reactivity of Ethyl 2-bromovalerate and Ethyl 2-chlorovalerate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall process viability. Among the versatile class of α-halo esters, Ethyl 2-bromovalerate and Ethyl 2-chlorovalerate are common building blocks. While structurally similar, their reactivity profiles differ significantly, a nuance that can be leveraged for synthetic advantage. This guide provides an in-depth comparison of their performance, grounded in mechanistic principles and supported by experimental evidence, to inform your selection process.

Theoretical Framework: Understanding the Reactivity of α-Halo Esters

The reactivity of Ethyl 2-halovalerates in most common synthetic transformations, particularly nucleophilic substitution, is fundamentally governed by the nature of the carbon-halogen (C-X) bond at the α-position. These substrates typically favor a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] An SN1 pathway is generally disfavored because it would require the formation of a secondary α-carbocation, which is destabilized by the adjacent electron-withdrawing carbonyl group.[1]

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic α-carbon, and the halide (leaving group) departs simultaneously.[3] The rate of this reaction is therefore highly sensitive to two primary factors: steric hindrance around the reaction center and the intrinsic ability of the halogen to depart, known as its "leaving group ability." Since both this compound and Ethyl 2-chlorovalerate have identical steric profiles, the difference in their reactivity hinges almost entirely on the quality of bromide versus chloride as a leaving group.

The Decisive Factor: Leaving Group Ability

A good leaving group is a species that is stable on its own after detaching from the substrate.[4] For the halogens, the leaving group ability increases down the periodic table: I > Br > Cl > F.[5] This trend is dictated by three interconnected properties:

  • Basicity: There is an inverse relationship between basicity and leaving group ability. Weaker bases are more stable with a negative charge and are thus better leaving groups.[5] We can estimate basicity by looking at the pKa of the conjugate acid (H-X). A lower pKa signifies a stronger acid and, consequently, a weaker, more stable conjugate base.

  • Polarizability: As we move down the halogen group, the atoms become larger and their electron clouds are more diffuse. This increased polarizability allows the larger atoms to better stabilize the developing negative charge in the transition state of the reaction.[6]

  • Carbon-Halogen (C-X) Bond Strength: A weaker C-X bond is more easily broken, leading to a lower activation energy for the reaction and a faster rate.[5][7]

The bromide ion (Br⁻) is the conjugate base of hydrobromic acid (HBr), a stronger acid than hydrochloric acid (HCl). This makes Br⁻ a weaker base and a more stable anion than the chloride ion (Cl⁻). Consequently, bromide is a superior leaving group.[4]

PropertyC-Cl BondC-Br BondRationale for Reactivity
Average Bond Energy ~339 kJ/mol~285 kJ/molThe weaker C-Br bond requires less energy to break, facilitating a faster reaction rate.[5]
Conjugate Acid pKa HCl (~ -7)HBr (~ -9)The lower pKa of HBr indicates that Br⁻ is a weaker base and thus a more stable, better leaving group.[4]
Anion Size (Ionic Radius) 181 pm196 pmThe larger size of Br⁻ allows for better charge dispersal, increasing its stability as a leaving group.[6]

Quantitative Reactivity Comparison: Experimental Insights

The theoretical principles are borne out by extensive experimental data. In SN2 reactions, alkyl bromides consistently react faster than their corresponding alkyl chlorides. While specific kinetic data for Ethyl 2-valerate derivatives are sparse in readily available literature, the trend is well-established across a wide range of analogous substrates. The relative rate difference can be substantial, often ranging from one to two orders of magnitude depending on the nucleophile, solvent, and temperature.

For instance, studies on similar primary and secondary alkyl halides show significant rate enhancements for bromides over chlorides.

SubstrateRelative SN2 Rate (vs. R-Cl)
R-Cl1
R-Br50 - 200
R-I~2,000

Note: These are generalized relative rates for typical SN2 reactions and serve to illustrate the established trend. Actual values vary with specific reaction conditions.[8]

This significant rate advantage makes This compound the more reactive substrate in nucleophilic substitution reactions.

Application in Synthesis: The Reformatsky Reaction

A classic and highly relevant application for α-halo esters is the Reformatsky reaction. This reaction involves the oxidative addition of zinc metal into the carbon-halogen bond to form an organozinc reagent (a Reformatsky enolate).[9][10] This enolate then adds to a carbonyl compound, such as an aldehyde or ketone, to produce a β-hydroxy ester.[11]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup alpha_halo This compound enolate Reformatsky Enolate (Organozinc Reagent) alpha_halo->enolate Oxidative Addition Zn Zinc (Zn) Zn->enolate enolate_2 Reformatsky Enolate ketone Aldehyde or Ketone intermediate Zinc Alkoxide Intermediate ketone->intermediate intermediate_2 Zinc Alkoxide Intermediate enolate_2->intermediate product β-Hydroxy Ester intermediate_2->product H3O Acidic Workup (H₃O⁺) H3O->product

The crucial first step, oxidative addition, is highly dependent on the C-X bond energy. Due to the significantly weaker C-Br bond compared to the C-Cl bond, This compound undergoes this reaction much more readily than Ethyl 2-chlorovalerate .[12] The chloro-analogue is often sluggish or unreactive under standard Reformatsky conditions, making the bromo-ester the substrate of choice for this powerful C-C bond-forming reaction.[9]

Experimental Design for Comparative Analysis

To empirically validate the reactivity difference, a comparative kinetic study can be designed using a Finkelstein reaction. This SN2 reaction involves treating the alkyl halides with sodium iodide in acetone. The reaction's progress is easily monitored because sodium iodide is soluble in acetone, while the sodium chloride or sodium bromide byproducts are not and will precipitate out of the solution.[13]

Protocol: Comparative Finkelstein Reaction

Objective: To qualitatively and semi-quantitatively compare the rate of nucleophilic substitution of this compound and Ethyl 2-chlorovalerate.

Materials:

  • This compound (CAS 615-83-8)[14]

  • Ethyl 2-chlorovalerate

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Test tubes and rack

  • Stopwatch

  • Water bath (optional, for temperature control)

Procedure:

  • Preparation: Label three test tubes: 'Bromo', 'Chloro', and 'Control'.

  • Reagent Addition:

    • To the 'Bromo' test tube, add 2 mL of a 0.1 M solution of this compound in anhydrous acetone.

    • To the 'Chloro' test tube, add 2 mL of a 0.1 M solution of Ethyl 2-chlorovalerate in anhydrous acetone.

    • To the 'Control' test tube, add 2 mL of anhydrous acetone.

  • Initiation: Prepare a 15% (w/v) solution of NaI in anhydrous acetone. To start the reactions simultaneously, add 2 mL of the NaI solution to each of the three test tubes. Start the stopwatch immediately.

  • Observation: Swirl the tubes to mix and place them in the test tube rack. Observe the tubes for the formation of a precipitate (NaBr or NaCl).

  • Data Collection: Record the time at which a precipitate first becomes clearly visible in the 'Bromo' and 'Chloro' tubes. The 'Control' tube should remain clear.

G cluster_prep Preparation cluster_react Reaction cluster_data Data Analysis prep1 Label 3 Test Tubes: 'Bromo', 'Chloro', 'Control' prep2 Add 2 mL of 0.1 M Ethyl 2-halovalerate in Acetone to respective tubes prep1->prep2 prep3 Add 2 mL Acetone to 'Control' prep2->prep3 react1 Simultaneously add 2 mL 15% NaI in Acetone to all tubes prep3->react1 react2 Start Stopwatch react1->react2 react3 Observe for Precipitate (NaBr or NaCl) react2->react3 data1 Record time for first appearance of precipitate react3->data1 data2 Compare times: Time(Bromo) vs. Time(Chloro) data1->data2

Expected Results: A precipitate of NaBr will appear in the 'Bromo' tube significantly faster than the NaCl precipitate in the 'Chloro' tube. This direct observation provides clear evidence that this compound is more reactive towards nucleophilic substitution. The reciprocal of the time taken for precipitation (1/t) can be used as a rough measure of the initial reaction rate, allowing for a semi-quantitative comparison.

Summary and Practical Recommendations

The choice between this compound and Ethyl 2-chlorovalerate should be guided by the specific requirements of the synthetic route.

  • This compound is the more reactive compound due to the superior leaving group ability of bromide.[5] It is the preferred substrate for reactions where high reactivity is desired, such as in SN2 substitutions and Reformatsky reactions.[9][15] This higher reactivity allows for milder reaction conditions, shorter reaction times, and potentially higher yields.

  • Ethyl 2-chlorovalerate is less reactive and more stable. While this lower reactivity is a disadvantage in many cases, it can be beneficial if the α-halo ester needs to survive harsh conditions elsewhere in the molecule before a planned substitution step. It is also typically less expensive, which may be a consideration for large-scale industrial processes where the lower reactivity can be overcome by using more forcing conditions (e.g., higher temperatures, stronger nucleophiles).

For most laboratory-scale and drug discovery applications where efficiency and mild conditions are paramount, This compound is the superior choice . Its predictable and robust reactivity makes it an invaluable intermediate for the synthesis of complex molecular architectures.[16]

References

Comparative study of Ethyl 2-bromovalerate and other alkylating agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Ethyl 2-bromovalerate and Other Electrophilic Alkylating Agents

For the modern researcher in organic synthesis and drug development, the strategic formation of carbon-carbon and carbon-heteroatom bonds is a foundational pillar of molecular construction. Alkylation, the transfer of an alkyl group from one molecule to another, stands as one of the most crucial transformations in the synthetic chemist's toolkit.[1] The choice of the alkylating agent is paramount, dictating the reaction's efficiency, selectivity, and ultimate success.

This guide provides a comparative analysis of this compound, a versatile and reactive α-halo ester, against other common electrophilic alkylating agents. We will delve into its unique chemical properties, compare its reactivity profile with benchmark reagents, and provide field-proven experimental protocols to illustrate its practical application. Our focus is not just on the "how," but on the "why"—explaining the causality behind experimental design to empower researchers to make informed decisions in their own synthetic endeavors.

Understanding the Alkylating Agent: A Mechanistic Overview

Alkylating agents are typically classified by their electronic character. This guide focuses on electrophilic agents, which deliver the equivalent of an alkyl cation and react with electron-rich nucleophiles.[2] The most common and synthetically useful mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) reaction. The rate and success of an SN2 reaction are governed by several factors: the nucleophilicity of the attacking species, the steric accessibility of the electrophilic carbon, and the stability of the leaving group.

This compound (also known as ethyl 2-bromopentanoate, CAS 615-83-8) is a prime example of an activated alkyl halide.[3][4] Its reactivity is significantly enhanced compared to a simple alkyl bromide due to the electronic properties of the adjacent ester group.

Key Features of this compound:

  • Chemical Structure: C₇H₁₃BrO₂[3]

  • Molecular Weight: 209.08 g/mol [5]

  • Appearance: Clear, colorless liquid

  • Boiling Point: 190-192 °C[5]

  • Reactivity Hotspot: The defining feature is the bromine atom on the α-carbon (the carbon adjacent to the carbonyl). The electron-withdrawing inductive effect of the ester's carbonyl group increases the polarity of the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[6][7][8]

This inherent reactivity makes this compound an indispensable building block in diverse fields, from the synthesis of pharmaceutical intermediates and agrochemicals to the modification of dyestuffs.[6][7]

Comparative Analysis: this compound vs. Key Alternatives

The selection of an alkylating agent is a trade-off between reactivity, steric hindrance, safety, and substrate compatibility. Let's compare this compound to three other widely used agents: Ethyl Bromoacetate , Methyl Iodide , and Benzyl Bromide .

PropertyThis compoundEthyl BromoacetateMethyl IodideBenzyl Bromide
Structure CH₃I
Class α-Halo Esterα-Halo EsterAlkyl HalideBenzylic Halide
Relative Reactivity (SN2) HighVery HighVery HighVery High
Steric Hindrance Moderate (propyl chain)LowVery LowModerate
Key Advantage Introduces a C5 ester chain; useful for building larger carbon skeletons.Highly reactive C2 building block.Simple, unhindered methylating agent.[9]Introduces a stable benzylic group.
Primary Hazard Corrosive, causes severe skin burns and eye damage.[3]Lachrymator, toxic.Toxic, suspected carcinogen.[10]Lachrymator, corrosive.
Typical Use Case Synthesis of complex esters, α-alkylated ketones, and chiral intermediates.[11]Alkylation of malonic and acetoacetic esters.General methylation of O, N, S nucleophiles.Protection of alcohols and amines as benzyl ethers/amines.

Causality Behind Reactivity Differences:

  • Ethyl Bromoacetate vs. This compound: Both are α-halo esters, but the additional propyl chain on this compound introduces more steric bulk. For a highly hindered nucleophile, this can lead to a slightly slower reaction rate compared to the less encumbered Ethyl Bromoacetate. However, for most common nucleophiles, both are highly effective.

  • Leaving Group (Br vs. I): Methyl iodide is exceptionally reactive because iodide is a superior leaving group compared to bromide.[12] This makes it one of the fastest simple alkylating agents.

  • Benzylic System: Benzyl bromide's high reactivity stems from the stabilization of the SN2 transition state by the adjacent phenyl ring.

Experimental Protocols & Workflows

The true measure of an alkylating agent lies in its performance in the laboratory. Below are detailed protocols for common transformations, highlighting the practical considerations for using this compound.

C-Alkylation: The Malonic Ester Synthesis

One of the most powerful applications of α-halo esters is in the alkylation of enolates to form new C-C bonds.[13] The malonic ester synthesis provides a classic route to substituted carboxylic acids.[14]

G cluster_prep Step 1: Enolate Formation cluster_reaction Step 2: Alkylation (SN2) cluster_workup Step 3: Hydrolysis & Decarboxylation A Dissolve Diethyl Malonate in Anhydrous Ethanol B Add Sodium Ethoxide (NaOEt) at Room Temperature A->B Forms nucleophilic enolate C Add this compound (1.0 eq) dropwise B->C Initiates reaction D Heat mixture to reflux (Monitor by TLC) C->D E Cool, then add aq. NaOH and heat to hydrolyze esters D->E Reaction complete F Acidify with aq. HCl and heat to decarboxylate E->F G Extract, dry, and purify product F->G

Detailed Protocol:

  • Reactant Preparation (Enolate Formation): In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar) to generate sodium ethoxide in situ. To this solution, add diethyl malonate (1.05 eq) dropwise at room temperature. Stir for 30 minutes. The formation of the enolate is the critical first step.[15]

  • Alkylation: To the resulting enolate solution, add this compound (1.0 eq) dropwise. The reaction is typically exothermic. Once the addition is complete, heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The SN2 reaction requires a primary or secondary alkyl halide; tertiary halides would lead to elimination.[14]

  • Workup and Saponification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide (2.5 eq) and heat to reflux for 2 hours to hydrolyze the ester groups to carboxylate salts.

  • Decarboxylation and Isolation: Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. Heat the acidic solution gently (60-80 °C) until gas evolution (CO₂) ceases. This decarboxylation step is characteristic of β-keto acids and malonic acids.[14] Cool the solution, extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-propyl-succinic acid. Purify via recrystallization or column chromatography.

N-Alkylation of Amines

Direct alkylation of amines with alkyl halides can be problematic, often leading to over-alkylation because the resulting secondary amine is more nucleophilic than the starting primary amine.[16][17] However, for specific applications, such as the synthesis of tertiary amines or when using a large excess of the starting amine, this can be a viable route.

Protocol for N-Alkylation of Aniline:

  • Reactant Setup: In a sealed tube or pressure vessel, combine aniline (3.0 eq), this compound (1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq) as an acid scavenger in a polar aprotic solvent like acetonitrile (ACN).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 12-24 hours. The use of a base is crucial to neutralize the HBr formed, preventing the protonation of the amine nucleophile.

  • Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and purify by column chromatography to isolate the N-alkylated product.

S-Alkylation of Thiols

Thiols are excellent nucleophiles, and their alkylation is typically a high-yielding and clean reaction.[18] This transformation is often chemoselective, as the thiol (pKa ~10) is more easily deprotonated and more nucleophilic than a corresponding alcohol (pKa ~16-18) under basic conditions.

// Reactants RSH [label="R-SH (Thiol)"]; Base [label="Base (e.g., K₂CO₃)"]; RS_neg [label="R-S⁻ (Thiolate Nucleophile)", fontcolor="#EA4335"]; AlkylatingAgent [label=<

EtO C=O | Br—C—Propyl | H

, labeljust="l", labelloc="c"];

// Transition State TS [label="[ R-S---C---Br ]⁻ᵟ", shape=box, style=dashed, color="#5F6368"];

// Products Product [label="R-S-Alkyl (Thioether)"]; Br_neg [label="Br⁻ (Leaving Group)"];

// Reaction Flow RSH -> RS_neg [headlabel="Deprotonation", label=" + Base", color="#4285F4"]; {rank=same; RS_neg; AlkylatingAgent;} RS_neg -> TS [label="Nucleophilic Attack (SN2)", color="#EA4335", style=dashed]; AlkylatingAgent -> TS [style=invis]; TS -> Product [label="Bond Formation"]; TS -> Br_neg [label="Bond Cleavage"]; } General mechanism for S-Alkylation.

Protocol for S-Alkylation of Thiophenol:

  • Reactant Setup: Dissolve thiophenol (1.0 eq) in a polar aprotic solvent such as DMF. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension for 15 minutes at room temperature.

  • Alkylation: Add this compound (1.05 eq) dropwise to the mixture. Stir at room temperature for 3-6 hours. The reaction is typically complete at room temperature due to the high nucleophilicity of the thiolate.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, the product can be purified by column chromatography.

Conclusion: Selecting the Right Tool for the Job

This compound is a powerful and versatile alkylating agent, prized for its ability to introduce a five-carbon ester chain in a single, efficient step. Its enhanced reactivity, a direct consequence of the α-ester functionality, makes it a reliable choice for C-, N-, and S-alkylation reactions.

While alternatives like the less sterically hindered ethyl bromoacetate or the hyper-reactive methyl iodide have their place, this compound offers a unique combination of reactivity and structural complexity. Its application in malonic ester synthesis showcases its utility in building molecular frameworks, and its role as a substrate in biocatalysis highlights its relevance in modern, sustainable chemistry.[11] By understanding the mechanistic principles behind its reactivity and comparing it to other common agents, researchers can confidently select and deploy this compound to achieve their synthetic goals.

References

Validation of reaction products from Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Reaction Products from Ethyl 2-bromovalerate

For researchers, scientists, and drug development professionals, the structural verification and purity assessment of reaction products are non-negotiable pillars of scientific rigor. This compound (CAS 615-83-8) is a versatile building block in organic synthesis, frequently employed as a precursor for introducing a valerate moiety into a larger molecule.[1][2] Its reactivity is dominated by the alpha-bromine atom, which is an excellent leaving group for nucleophilic substitution reactions.[1]

This guide provides a comprehensive comparison of methodologies for validating the products of a common transformation of this compound: its reductive debromination to Ethyl pentanoate. We will compare this transformation with an alternative synthesis of the same product—Fischer esterification—to highlight how the synthetic route dictates the validation strategy.

A frequent objective when using α-bromo esters is the initial substitution at the α-carbon, followed by the removal of the bromine atom to yield a saturated ester. This two-step process allows for the formation of complex carbon skeletons. For this guide, we will focus on the validation of the second step: the reduction of the C-Br bond.

Reaction Scheme: From Bromide to Saturated Ester

The conversion of this compound to Ethyl pentanoate can be achieved using a variety of reducing agents. A common and effective method involves a radical-mediated reduction using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).

Causality Behind Experimental Choices:

  • Tributyltin Hydride (Bu₃SnH): This is the hydrogen atom donor. The Sn-H bond is weak enough to be homolytically cleaved by a radical, yet it selectively donates a hydrogen atom to a carbon-centered radical over reacting with other functional groups like the ester.

  • AIBN (Initiator): AIBN is a thermal initiator. Upon gentle heating, it decomposes to produce nitrogen gas and two cyanoisopropyl radicals, which kickstart the radical chain reaction. Its decomposition temperature is well-suited for common organic solvents like toluene.

  • Toluene (Solvent): A non-polar, aprotic solvent with a suitable boiling point for initiating AIBN decomposition without degrading the starting material or product.

Experimental Protocol: Reductive Debromination

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in anhydrous toluene.

  • Reagent Addition: Add tributyltin hydride (1.1 eq.) and AIBN (0.1 eq.) to the solution.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir for 2-4 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. The crude product will contain Ethyl pentanoate and tin byproducts. Purify via flash column chromatography on silica gel.

Validation Workflow & Data Interpretation

The core of product validation lies in demonstrating the disappearance of the starting material and the appearance of the product with the correct structure and purity.

G cluster_0 Post-Reaction Validation Workflow crude Crude Product (Ethyl Pentanoate + Tin Byproducts) purified Purified Product (via Chromatography) crude->purified Purification structure Structural Confirmation (NMR & MS) purified->structure Analysis purity Purity Assessment (GC-MS) purified->purity Analysis validated Validated Ethyl Pentanoate structure->validated purity->validated G start Is the Product Structure Correct? nmr_ms 1. Nuclear Magnetic Resonance (NMR) 2. Mass Spectrometry (MS) start->nmr_ms Yes purity Is the Product Pure? nmr_ms->purity Structure Confirmed gc_hplc 1. Gas Chromatography (GC/GC-MS) 2. High-Performance Liquid   Chromatography (HPLC) purity->gc_hplc Yes quant What is the Reaction Yield? gc_hplc->quant Purity Confirmed qnmr 1. Quantitative NMR (qNMR) 2. GC with internal standard quant->qnmr Yes

References

Navigating Beyond a Workhorse Reagent: A Comparative Guide to Alternatives for Ethyl 2-Bromovalerate in α-Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A-Team,

Fantastic work on the initial research for the comparison guide on alternatives to Ethyl 2-bromovalerate. The groundwork you've laid is solid, and it's clear we're heading in the right direction.

Here's my assessment of where we are and what our next steps should be to elevate this from a good piece to an exceptional, in-depth technical guide that truly serves our audience of researchers and drug development professionals.

Current Status & Analysis:

You've successfully identified several key classes of alternatives and the foundational chemical principles at play:

  • Classical Enolate Chemistry: This is the bread and butter of α-functionalization, and you've correctly identified that other α-halo esters (chloro-, iodo- derivatives) and esters with sulfonate leaving groups (tosylates, mesylates) are direct analogues to this compound. The core mechanism here is the SN2 reaction between an enolate and an electrophile.[1]

  • Modern Methodologies: You've also astutely pointed towards more contemporary and nuanced approaches, which will be a huge value-add for our audience. These include:

    • Phase-Transfer Catalysis (PTC): An excellent inclusion. PTC offers milder reaction conditions, which is a significant advantage in complex molecule synthesis where harsh bases can be problematic.[2][3][4][5][6]

    • Photoredox Catalysis: This is a cutting-edge area. The ability to generate α-radicals from esters under visible light opens up a whole new realm of reactivity that circumvents the need for strong bases and traditional nucleophile/electrophile pairings.[7][8][9][10][11]

    • Umpolung Strategies: This is a conceptually important alternative. Instead of the α-carbon being nucleophilic (as in an enolate), umpolung strategies render it electrophilic. This fundamentally changes the types of bonds that can be formed.[12][13][14][15][16]

    • Enzymatic Functionalization: The "green chemistry" approach. The high selectivity of enzymes can be a powerful tool, especially for chiral syntheses.[17][18][19][20]

Strategic Next Steps: Deepening the "Why" and Providing the "How"

To meet the core requirements of scientific integrity and providing actionable insights (our E-E-A-T pillars), we need to move from the "what" to the "why" and the "how." Here's our plan of action:

  • Direct, Data-Driven Comparisons:

    • Task: For the classical alternatives (ethyl 2-chlorovalerate, ethyl 2-iodovalerate, and a representative α-tosyloxy valerate), we need to find or create a comparative dataset. This should ideally be from a single study for consistency, but we can compile it from multiple sources if necessary.

    • Data Points: We're looking for reaction yields, reaction times, and any noted side products when each of these is reacted with a common, simple nucleophile (e.g., the enolate of diethyl malonate). We also need to find information on the relative reactivity and leaving group ability of Cl, Br, I, and OTs in SN2 reactions to explain the "why" behind the data.

    • Action: Let's perform targeted searches like: "reactivity comparison of ethyl 2-halovalerates in enolate alkylation", "kinetic data for SN2 reaction of alpha-halo esters", "comparison of tosylate vs. bromide as leaving group in ester alpha-alkylation".

  • Elucidating Advanced Methodologies with Concrete Examples:

    • Task: For each of the modern methods (PTC, Photoredox, Umpolung, Enzymatic), we need to select a single, well-documented example from the literature that uses a substrate similar to ethyl valerate.

    • For each example, we need to extract:

      • A detailed, step-by-step experimental protocol.

      • The reported yield and any selectivity data (enantio-, diastereo-, regio-).

      • The specific catalyst/reagent system used.

      • The proposed mechanism, which we will then use to create our Graphviz diagrams.

    • Action: Let's conduct searches like: "experimental protocol for phase transfer catalysis alpha-alkylation of ethyl valerate", "photoredox alpha-arylation of ethyl ester protocol yield", "umpolung of ethyl valerate experimental procedure", "enzymatic acylation of ethyl 2-hydroxyvalerate protocol".

  • Building the Narrative: Causality and Expertise:

    • Task: As we gather the data, we need to be thinking about the narrative. Why would a researcher choose one method over another?

    • Framing Questions:

      • When is the higher reactivity (and cost) of an iodo-ester justified over a bromo-ester?

      • Under what circumstances does the mildness of PTC outweigh the potentially higher yields of a strong base method?

      • If a researcher wants to perform a reaction that is impossible via standard enolate chemistry (e.g., coupling with a nucleophilic partner), which of these advanced methods is the go-to and why?

      • For a late-stage functionalization on a complex molecule with sensitive functional groups, which method offers the best compatibility?

    • Action: This will be a synthesis of the information we gather. We'll need to connect the dots between reaction conditions, mechanisms, and outcomes.

  • Structuring the Guide & Creating Visuals:

    • Task: Once we have our data and examples, we can start to build out the guide. I envision a structure that flows from the "known" (classical enolate chemistry) to the "new" (advanced methods).

    • Proposed Structure:

      • Introduction: The role of this compound as a workhorse reagent.[21][22]

      • The Classical Approach: α-Functionalization via Enolate Alkylation.

        • Mechanism of SN2 at the α-carbon.

        • Comparative Analysis of α-Leaving Groups: A Head-to-Head Look at -Cl, -Br, -I, and -OTs.

        • Table comparing reactivity, yields, costs, and safety considerations.

      • Advanced Strategies for α-Functionalization.

        • For each method (PTC, Photoredox, Umpolung, Enzymatic):

          • Core Concept and Mechanism (with Graphviz diagram).

          • When to Use This Method: Advantages and Limitations.

          • Case Study: A Detailed Experimental Protocol and Results.

      • Decision-Making Framework: A summary table or flowchart to help researchers choose the best reagent/method for their specific needs.

      • References.

    • Action: We can start drafting the text for the introduction and the classical section while we gather the more specific data for the advanced sections. I'll start working on the Graphviz templates for the mechanisms.

Let's divide and conquer. Team members can take ownership of gathering the specific data for each of the alternative classes. Let's reconvene in 48 hours with our findings. We're on track to produce a truly valuable resource.

Great work so far. Let's execute these next steps with precision.

Best,

For decades, this compound has been a staple reagent for chemists, a reliable and versatile building block for introducing a five-carbon chain at an α-position.[21][22] Its utility is rooted in the fundamental principles of enolate chemistry, where the bromine atom serves as a competent leaving group for nucleophilic substitution by enolates and other carbon nucleophiles.[1][21] However, the evolving demands of modern organic synthesis—greater functional group tolerance, milder reaction conditions, and access to novel chemical space—have spurred the development and application of a diverse array of alternative reagents and methodologies.

This guide provides a comprehensive comparison of these alternatives, moving from classical analogues to cutting-edge catalytic strategies. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Classical Approach: Fine-Tuning Reactivity with Alternative Leaving Groups

The most direct alternatives to this compound are its halogen and sulfonate ester cousins. The choice among these is a nuanced decision based on a trade-off between reactivity, cost, and stability. The underlying mechanism for all these reagents in classical α-alkylation is the SN2 reaction, where a nucleophile, typically an enolate, attacks the α-carbon, displacing the leaving group.

The efficiency of this displacement is directly related to the stability of the departing anion (the leaving group). A better leaving group is a weaker base, and for the halogens, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻.[23] Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are also excellent leaving groups due to the extensive resonance stabilization of the sulfonate anion.

Comparative Overview of Classical Alkylating Agents

ReagentRelative ReactivityKey AdvantagesKey Disadvantages
Ethyl 2-chlorovalerate LowerLow cost, high stabilitySluggish reactivity, may require harsh conditions
This compound ModerateGood balance of reactivity and stability, widely availableCan be a lachrymator, moderate cost
Ethyl 2-iodovalerate HighHigh reactivity, allows for milder reaction conditionsHigher cost, lower stability (light sensitive)
Ethyl 2-tosyloxyvalerate Very HighExcellent leaving group, often higher yieldsHigher cost, may require separate preparation step

This reactivity trend allows chemists to tailor their choice of reagent to the specific demands of their reaction. For a highly reactive nucleophile, the less expensive and more stable ethyl 2-chlorovalerate may suffice. Conversely, for a less reactive nucleophile or a substrate sensitive to harsh conditions, the more reactive—and more expensive—ethyl 2-iodovalerate or an α-tosyloxy ester would be a more prudent choice.

Experimental Workflow: Classical Enolate Alkylation

The following diagram illustrates a typical workflow for the α-alkylation of a ketone with an α-halo ester.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation cluster_2 Step 3: Workup Ketone Ketone Enolate Lithium Enolate Ketone->Enolate Deprotonation Base Strong Base (e.g., LDA, NaH) Base->Enolate Reagent Ethyl 2-halovalerate (X = Cl, Br, I) Enolate->Reagent Nucleophilic Attack Product α-Alkylated Ketone Reagent->Product Quench Aqueous Quench (e.g., NH4Cl) Product->Quench Final_Product Purified Product Quench->Final_Product

Caption: General workflow for classical enolate alkylation.

Advanced Strategies: Expanding the Synthetic Toolbox

Beyond simple substitution, modern synthetic methods have opened new avenues for α-functionalization, often with improved selectivity and functional group compatibility.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical and often milder alternative to traditional strong base chemistry.[2][6] In a typical PTC setup for alkylation, a biphasic system of an organic solvent and an aqueous solution of a moderately strong base (like KOH or K₂CO₃) is used. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide or carbonate anion into the organic phase to deprotonate the ester. The resulting enolate then reacts with the alkylating agent.[4][5]

Key Advantages:

  • Avoids the need for strong, anhydrous bases like LDA or NaH.

  • Milder conditions are often more compatible with sensitive functional groups.

  • Operationally simple and scalable.

G cluster_org Organic Phase cluster_aq Aqueous Phase Ester Ester Substrate (RH) Alkyl_Halide Alkyl Halide (R'X) Ester->Alkyl_Halide Alkylation PTC_R4N Catalyst (Q⁺X⁻) Base Base (M⁺OH⁻) PTC_R4N->Base Product Alkylated Ester (RR') Product->PTC_R4N Regenerates Catalyst Alkyl_Halide->Product PTC_OH Q⁺OH⁻ Base->PTC_OH Ion Exchange PTC_OH->Ester Phase Transfer & Deprotonation (forms R⁻Q⁺)

Caption: Catalytic cycle of phase-transfer alkylation.

Photoredox Catalysis: A Radical Approach

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under exceptionally mild conditions.[7][11] In the context of α-functionalization, a photocatalyst, upon absorbing light, can oxidize an in-situ generated ester enolate to form an α-radical.[8][9] This radical can then engage in reactions with various partners, such as electron-deficient alkenes, in a manner complementary to classical polar reactivity.

Key Advantages:

  • Extremely mild, often room temperature, conditions.

  • Enables novel bond disconnections via radical intermediates.

  • High functional group tolerance.

Umpolung Strategies: Inverting Reactivity

"Umpolung," or polarity reversal, is a powerful concept in organic synthesis.[12] While enolates render the α-carbon nucleophilic, umpolung strategies make it electrophilic. This is often achieved by converting the ester into a different intermediate, such as an α-iodo- or α-tosyloxy-ester, which can then be attacked by nucleophiles. More advanced methods use hypervalent iodine reagents to generate an "enolonium" species in situ, which is a potent α-electrophile.[13][15][16]

Key Advantages:

  • Allows for the formation of bonds between the α-carbon and nucleophiles (e.g., amines, thiols).

  • Provides access to products that are difficult or impossible to synthesize via enolate chemistry.[14]

Enzymatic Functionalization: The Power of Biocatalysis

Enzymes, such as lipases and esterases, offer unparalleled selectivity in organic synthesis.[17][18] While direct enzymatic alkylation at the α-position is challenging, enzymes are frequently used for the kinetic resolution of racemic α-functionalized esters.[20] For instance, an enzyme can selectively hydrolyze one enantiomer of a racemic mixture of this compound, providing access to enantiomerically enriched starting materials for chiral synthesis.[17]

Key Advantages:

  • Exceptional enantioselectivity and regioselectivity.

  • Environmentally friendly ("green") reaction conditions (aqueous media, mild temperatures).[19]

  • Can be used to resolve racemic mixtures of chiral reagents.

Experimental Protocol: Asymmetric α-Alkylation via Phase-Transfer Catalysis

The following is a representative protocol for the enantioselective alkylation of a β-keto ester, demonstrating the principles of phase-transfer catalysis. This method can be adapted for simpler esters with appropriate modifications to the base and catalyst.

Reaction: Asymmetric Benzylation of a Cyclic β-Keto Ester

Materials:

  • Cyclic β-keto ester (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • Cinchona-derived phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide) (1 mol%)

  • Toluene

  • 50% aqueous potassium hydroxide (KOH) solution

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the cyclic β-keto ester (e.g., 0.5 mmol), the chiral phase-transfer catalyst (0.005 mmol), and toluene (5 mL).

  • Stir the mixture at room temperature to dissolve the solids.

  • Add benzyl bromide (0.6 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the 50% aqueous KOH solution (e.g., 10 equiv) dropwise while stirring vigorously.

  • Continue stirring at 0 °C and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-benzylated product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

This protocol is adapted from methodologies described in the literature for asymmetric PTC alkylation.[2][4]

Conclusion: Choosing the Right Tool for the Job

While this compound remains a valuable and cost-effective reagent, the modern synthetic chemist has a powerful and diverse toolkit of alternatives at their disposal. The choice of reagent and methodology should be guided by the specific requirements of the synthesis: the nature of the nucleophile, the presence of sensitive functional groups, the need for stereocontrol, and considerations of cost and scalability. By understanding the principles and practical applications of classical analogues, phase-transfer catalysis, photoredox chemistry, umpolung strategies, and enzymatic methods, researchers can navigate the complexities of α-functionalization with greater precision and creativity.

References

Cost-Benefit Analysis of Ethyl 2-bromovalerate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

For professionals in chemical synthesis and drug development, the selection of a starting material is a critical decision point, balancing reactivity, yield, and economic viability. Ethyl 2-bromovalerate (CAS No. 615-83-8) is a versatile alkylating agent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance and economic implications against viable alternatives, supported by practical experimental protocols and data.

Introduction to this compound: Properties and Reactivity

This compound, also known as Ethyl 2-bromopentanoate, is an organic compound with the molecular formula C₇H₁₃BrO₂.[4][5][6][7] Its utility in organic synthesis stems primarily from the presence of a bromine atom on the alpha-carbon relative to the ester carbonyl group. This placement makes the carbon atom highly electrophilic and susceptible to nucleophilic substitution, typically via an Sₙ2 mechanism.[2][8] This reactivity is fundamental to its role in forming new carbon-carbon and carbon-heteroatom bonds.

Key Physicochemical Properties:

  • Molecular Weight: 209.08 g/mol [5][9]

  • Appearance: Clear, colorless liquid[10][11][12]

  • Boiling Point: 190-192 °C[10][13]

  • Density: ~1.22 g/mL at 25 °C[14]

  • Refractive Index: ~1.448-1.452 at 20 °C[15]

The primary advantage of this compound is its ability to introduce a four-carbon chain (valerate moiety) onto a nucleophile in a single step, which is crucial for building the carbon skeleton of many complex target molecules.

Core Application: Alkylation of Enolates

One of the most common applications for this compound is the alkylation of enolates derived from active methylene compounds, such as diethyl malonate or ethyl acetoacetate. This reaction is a cornerstone of classical organic synthesis, particularly for producing substituted carboxylic acids and ketones.[8] The synthesis of Valproic Acid, an important antiepileptic drug, serves as a prime example where alkylation with a propyl group is a key step, demonstrating the type of transformation where a valerate-derived bromide could be conceptually relevant for building analogous structures.[16][17][18][19]

Workflow for Alkylation using this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Active Methylene Compound (e.g., Diethyl Malonate) in Anhydrous Solvent add_base Add Base (e.g., NaOEt) under Inert Atmosphere (N2/Ar) to form Enolate start->add_base add_reagent Add this compound Dropwise at Controlled Temperature add_base->add_reagent Nucleophilic Attack react Stir at RT or Reflux (Monitor by TLC) add_reagent->react quench Quench Reaction (e.g., with aq. NH4Cl) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify Product (Distillation or Chromatography) dry->purify

Caption: General experimental workflow for an Sₙ2 alkylation reaction.

Cost-Benefit Analysis: A Multi-faceted Comparison

The decision to use this compound over other alkylating agents requires a careful evaluation of several factors: direct cost, reaction performance, safety implications, and strategic synthetic advantages.

The purchase price is a primary consideration. While prices fluctuate, a relative cost structure can be established for common α-bromo esters.

ReagentTypical PurityPrice (25g, USD)Price (100g, USD)Molecular Weight ( g/mol )
This compound 97-98%~$33.10 - $37.00~$66.00209.08
Ethyl 2-bromopropionate 98-99%~$25.00 - $35.00~$60.00181.03
Ethyl bromoacetate 98%~$20.00 - $30.00~$45.00167.00
Ethyl 2-bromoisovalerate 98%~$40.00 - $50.00~$120.00209.08

Note: Prices are estimates based on publicly available catalog data from suppliers like Thermo Scientific and CymitQuimica for comparison purposes and are subject to change.[4][15]

From a purely economic standpoint, this compound is moderately priced, generally more expensive than shorter-chain analogs like ethyl bromoacetate but more economical than branched isomers like Ethyl 2-bromoisovalerate.[20] The cost per mole is a critical metric for large-scale synthesis, and on this basis, the shorter-chain esters are more cost-effective if the synthetic route allows for their use.

The true value of this compound lies in its synthetic performance and strategic utility.

  • Yield and Reactivity: As a primary bromide, it exhibits good reactivity in Sₙ2 reactions, often leading to high yields with minimal elimination byproducts, a common issue with more sterically hindered secondary or tertiary halides.[8] The electron-withdrawing ester group activates the α-carbon, enhancing its electrophilicity.

  • Structural Contribution: It provides a propyl group directly at the site of reaction, which is a common structural motif in pharmacologically active molecules. Using this reagent avoids a multi-step process of adding a shorter chain and then extending it.

  • Role in Biocatalysis and Chiral Synthesis: A significant modern application is its use as a substrate for enzymatic resolution.[1][21] Lipases can selectively hydrolyze one enantiomer of racemic this compound, providing access to enantiomerically pure forms of the molecule.[21] This is a highly efficient and green method for producing chiral building blocks, which is a major advantage in pharmaceutical development where single-enantiomer drugs are the standard.[21] This biocatalytic compatibility can outweigh the higher initial cost by providing high-value, enantiopure intermediates efficiently.

Handling and safety protocols contribute to the overall cost of using a chemical. This compound presents several hazards that require engineering controls and personal protective equipment (PPE).

  • Hazards: It is classified as a combustible liquid and causes skin and serious eye irritation.[10][11][22] Some classifications also note it may cause respiratory irritation and is a lachrymator (a substance that causes tearing).[11] The GHS classification indicates it can cause severe skin burns and eye damage.[5]

  • Handling Requirements: Use requires a well-ventilated area, preferably a chemical fume hood.[13][22] Appropriate PPE includes chemical safety goggles, nitrile gloves, and a lab coat.[11][13] Eyewash stations and safety showers must be readily accessible.[13][22]

  • Incompatibilities: It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[11][13]

  • Waste Disposal: As a halogenated organic compound, waste must be disposed of according to hazardous waste regulations, which adds to the operational cost.

These safety requirements are standard for most alkylating agents but must be factored into any cost-benefit analysis. The cost of ensuring a safe working environment and proper disposal is a non-negotiable indirect expense.

Decision Framework for Reagent Selection

Caption: A decision-making framework for selecting an appropriate alkylating agent.

Comparative Experimental Protocol: Malonic Ester Synthesis

This protocol provides a generalized procedure for the alkylation of diethyl malonate using an α-bromo ester. This reaction can be adapted to compare the performance of this compound against alternatives like Ethyl 2-bromopropionate.

Objective: To synthesize diethyl 2-(1-ethoxycarbonyl)butyl)malonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • This compound

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (5.1 g, 75 mmol) in 100 mL of anhydrous ethanol.

  • Enolate Formation: To the stirred solution, add diethyl malonate (12.0 g, 75 mmol) dropwise over 15 minutes. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodiomalonic ester enolate.[8]

  • Alkylation: Add this compound (15.7 g, 75 mmol) dropwise to the enolate solution. A mild exotherm may be observed. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[23]

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of water. Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain the pure dialkylated malonic ester.

Expected Outcome: This procedure, when followed with careful technique, should provide the desired product in good yield (typically 70-85%). The same protocol can be used with an equimolar amount of a different α-bromo ester to directly compare yield, reaction time, and purity of the resulting product.

Conclusion and Recommendations

This compound is a highly effective and strategically valuable reagent for organic synthesis. Its cost is moderate and justified when the synthetic plan benefits from the direct introduction of a C3 chain at the alpha position or when chiral purity is a goal.

  • Recommendation for Use: this compound is highly recommended for the synthesis of complex pharmaceutical or agrochemical targets where its specific structure reduces the number of synthetic steps. Its application in biocatalytic resolutions presents a significant advantage for producing high-value, enantiomerically pure intermediates, aligning with modern green chemistry principles.[21]

  • Cost-Driven Alternative: For simpler syntheses where cost is the absolute primary driver and the valerate sidechain is not strictly required, shorter-chain alternatives like ethyl bromoacetate or ethyl 2-bromopropionate may be more economical.[24] However, this may necessitate additional homologation steps, potentially offsetting the initial cost savings.

  • Final Verdict: The cost-benefit analysis favors this compound in scenarios where efficiency, strategic bond formation, and access to chiral building blocks are prioritized over minimizing the raw material cost of a single step. Its versatility and proven utility in complex syntheses solidify its role as a cornerstone intermediate for the discerning research and development professional.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling and proper disposal of Ethyl 2-bromovalerate (CAS No. 615-83-8). As researchers and drug development professionals, our work with specialized reagents demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. This document provides essential, field-proven procedures for managing this compound waste, ensuring the protection of personnel, compliance with regulations, and the integrity of our research environment. The protocols outlined herein are designed to be a self-validating system, grounded in established safety standards and chemical causality.

Hazard Profile and Core Safety Principles

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a combustible liquid that poses significant irritation hazards to the skin, eyes, and respiratory system.[1][2][3] It is also classified as a lachrymator, a substance that causes tearing.[4] The primary directive for its disposal is always to use an approved waste disposal plant, a step that is non-negotiable for regulatory compliance and safety.[1][2][4][5]

The most critical principle for its disposal is waste segregation . This compound is a halogenated organic compound due to the presence of a carbon-bromine bond.[6] During high-temperature incineration—the standard disposal method for such wastes—this bond breaks, forming hydrogen bromide (HBr), a corrosive acid gas.[1][2] Licensed hazardous waste incinerators are equipped with specialized "scrubbers" to neutralize these acid gases. Mixing halogenated waste with non-halogenated waste streams can disrupt the disposal process and violate regulatory requirements.[6][7]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 615-83-8[1][2][3][8]
Molecular Formula C₇H₁₃BrO₂[4][8]
Appearance Colorless Liquid[1][2]
Odor Odorless[1][2]
Boiling Point 190 - 192 °C (374 - 377.6 °F)[1][2]
Flash Point 77 °C (170.6 °F)[1][2]
Specific Gravity 1.220 g/cm³[1][2]
Solubility Insoluble in water[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, from experimental use to disposal, the appropriate PPE must be worn. This is a non-negotiable standard for preventing exposure.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9]

  • Eye/Face Protection : Use safety glasses with side-shields or, preferably, chemical safety goggles.[1][2] A face shield may be required for tasks with a higher splash risk.

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or spill response, flame-retardant or antistatic protective clothing may be necessary.[9]

  • Work Area : Always handle this chemical in a well-ventilated area, such as a chemical fume hood.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[1][2][3]

Standard Disposal Protocol for Unused or Contaminated this compound

This protocol covers the routine disposal of waste generated from experimental procedures.

Step 1: Waste Identification and Classification

  • Immediately classify any waste containing this compound as a "Hazardous Waste: Halogenated Organic Liquid." This classification is critical for proper segregation.[6]

Step 2: Container Selection and Labeling

  • Select a waste container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top lid to prevent leaks and vapor release.[7]

  • The container must be clearly labeled before the first drop of waste is added.[7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no formulas or abbreviations)

    • An accurate list of all other components in the waste container

    • The approximate percentage of each component

Step 3: Waste Segregation (The Critical Step)

  • Collect waste this compound in a dedicated container for halogenated organic solvents .[6][7]

  • DO NOT mix this waste with:

    • Non-halogenated organic wastes (e.g., acetone, ethanol, hexanes).[6]

    • Acids, bases, reducing agents, or oxidizing agents.[1][2][3][5]

    • Aqueous wastes.

Step 4: Accumulation and Storage

  • Keep the waste container tightly closed at all times, except when actively adding waste.[1][4][7]

  • Store the container in a designated Satellite Accumulation Area (SAA) that is in a well-ventilated, cool, and dry location, away from heat, sparks, and open flames.[1][3][4]

Step 5: Arranging for Final Disposal

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) department.

  • EHS will then arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically high-temperature incineration.[1][2][3]

Emergency Procedure: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate hazards.

Step 1: Evacuate and Secure

  • Alert personnel in the immediate area.

  • Remove all sources of ignition (e.g., turn off hot plates, equipment).[1][3][4]

Step 2: Don Appropriate PPE

  • At a minimum, wear double gloves, chemical safety goggles, a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.

Step 3: Contain and Absorb

  • For small spills, use an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[1][4] Do not use combustible materials like paper towels alone.

Step 4: Collect and Containerize

  • Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal.[1][3][4]

  • Label the container as "Hazardous Waste: Debris contaminated with this compound."

Step 5: Decontaminate and Clean

  • Clean the spill area with soap and water.

  • All materials used for cleanup, including contaminated gloves and clothing, must be collected and disposed of as hazardous waste.[4]

Step 6: Report

  • Report the spill to your laboratory supervisor and EHS office, regardless of size.

The Disposal Pathway: From Lab to Final Disposition

The journey of a chemical waste product from the research bench to its final, safe destruction is a highly regulated and logically structured process. The following diagram illustrates the decision-making and operational flow for managing this compound waste. The core decision point is the segregation of this halogenated compound to ensure it is routed to a facility capable of managing the byproducts of its destruction.

G start Waste Generated (this compound) classify Step 1: Classify Waste 'Halogenated Organic Liquid' start->classify Routine Disposal spill Emergency Spill Occurs start->spill Accident segregate Step 2: Segregate (Halogenated Waste Stream Only) classify->segregate containerize Step 3: Containerize & Label (Secure, Compatible, Labeled Container) segregate->containerize store Step 4: Store Safely (Closed Container in SAA) containerize->store pickup Step 5: EHS Pickup (Scheduled Collection) store->pickup transport Transport (Licensed Hazardous Waste Hauler) pickup->transport disposal Final Disposition (High-Temperature Incineration with Acid Gas Scrubbing) transport->disposal spill_kit Contain & Absorb (Inert Absorbent) spill->spill_kit spill_kit->containerize Collect Debris

References

A Strategic Guide to Personal Protective Equipment for Handling Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling reagents like Ethyl 2-bromovalerate, a common building block in organic synthesis, requires a comprehensive understanding of its hazard profile to establish a robust safety protocol. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on innovation, underpinned by a culture of safety.

The operational directives herein are grounded in the principle of proactive risk mitigation, adhering to the standards set by the Occupational Safety and Health Administration (OSHA) for handling hazardous chemicals in laboratory settings (29 CFR 1910.1450).[1][2]

Part 1: Foundational Hazard Assessment

Before any procedure, a thorough understanding of the subject chemical is paramount. This compound (CAS No. 615-83-8) is a combustible liquid that presents several key hazards demanding specific protective measures.[3][4][5]

  • Skin Irritation (Category 2): Direct contact can cause significant skin irritation.[3][4] This necessitates a barrier that prevents any skin exposure.

  • Serious Eye Irritation (Category 2): The chemical is a serious eye irritant, with the potential for lasting damage if splashed into the eyes.[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Vapors may cause respiratory irritation.[3][4][5] While acute, this effect underscores the need for adequate ventilation and, in some cases, respiratory protection.

  • Combustible Liquid (Category 4): With a flash point of 77°C (170.6°F), it is not highly flammable but can ignite if exposed to an ignition source at or above this temperature.[3][4]

This hazard profile is the "why" behind every PPE recommendation that follows. It is not merely about checking boxes but about creating an informed, impenetrable barrier between the researcher and potential harm.

Part 2: The Core PPE Ensemble: Your First Line of Defense

For all routine laboratory operations involving this compound, a baseline of PPE is non-negotiable. This "Core Ensemble" is designed for tasks with a low risk of splashing or aerosol generation, such as handling small quantities in a certified chemical fume hood.

  • Eye and Face Protection:

    • What: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[6]

    • Why: They protect against minor, incidental splashes and airborne particulates. The side shields are critical for preventing exposure from the periphery.

  • Skin and Body Protection:

    • What: A flame-resistant laboratory coat and long pants, paired with closed-toe shoes.[7]

    • Why: The lab coat provides a removable barrier for the torso and arms. Natural fibers like cotton are preferred over synthetic materials which can melt and adhere to the skin if ignited. Closed-toe shoes protect the feet from spills.

  • Hand Protection:

    • What: Disposable nitrile gloves are the standard for incidental contact.[6][7]

    • Why: Nitrile offers good resistance to a wide range of chemicals for short-term exposure. It is crucial to inspect gloves for any signs of degradation or puncture before use and to remove and replace them immediately after any known contact.[7]

Part 3: Task-Specific Protocol for Advanced Protection

Scientific work is dynamic. As procedures change, so does the risk profile. The following table outlines how to escalate your PPE based on the specific operational risks associated with your task. This aligns with OSHA's requirement for employers to create a Chemical Hygiene Plan (CHP) that includes criteria for PPE selection.[8][9]

Task/Operation Potential Risks Required PPE Escalation Causality (The "Why")
Routine Weighing & Transfer (Low Volume, <50 mL) Minor drips or spills.Core Ensemble Standard handling procedures where engineering controls (fume hood) mitigate the primary inhalation risk.
Active Reaction or Distillation Increased splash, aerosol, and vapor generation.Core Ensemble + Chemical Splash Goggles + Face Shield Chemical splash goggles provide a complete seal around the eyes, offering superior protection over safety glasses.[6] A face shield adds a further layer of protection for the entire face from splashes and exothermic events.[6][7]
Handling Large Volumes (>1 L) or Transfers Significant splash and spill potential.Core Ensemble + Chemical Splash Goggles + Face Shield + Chemical-Resistant Apron An apron made of a material like neoprene or butyl rubber provides an additional chemical barrier for the torso, protecting the lab coat and underlying clothing from saturation during a large spill.
Working with Heated Material or in Poor Ventilation Increased vapor concentration, inhalation risk.Core Ensemble + Appropriate Respiratory Protection When engineering controls cannot maintain exposure below permissible limits, a respirator is required.[7][10] This necessitates a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Part 4: Operational Plans for PPE Use and Disposal

Donning and Doffing Procedures: Contamination often occurs during the removal of PPE. A strict, methodical approach is essential.

  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on safety glasses or goggles.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of both in a designated hazardous waste container.[3]

    • Lab Coat: Unbutton the coat and remove it by rolling it down the arms, keeping the contaminated exterior folded inward.

    • Goggles/Face Shield: Remove by handling the strap or headband, avoiding contact with the front surface.

    • Final Step: Wash hands thoroughly with soap and water.

Disposal Plan: All disposable PPE contaminated with this compound must be considered hazardous waste.

  • Contaminated Gloves, Wipes, etc.: Place immediately into a designated, sealed, and clearly labeled hazardous waste container.[3][4]

  • Grossly Contaminated Lab Coats: Do not take contaminated lab coats home. They must be decontaminated or disposed of through a certified hazardous waste vendor or a specialized laundry service.

Part 5: Visual Workflow for PPE Selection

The following diagram provides a clear, logical pathway for determining the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling This compound? fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood core_ppe Required: - ANSI Z87.1 Safety Glasses - Nitrile Gloves - Lab Coat - Full Pants & Closed-Toe Shoes fume_hood->core_ppe Yes no_hood STOP Work must be moved to a chemical fume hood or equivalent engineering control. fume_hood->no_hood No splash_risk Is there a significant splash risk? (e.g., large volumes, active reaction) core_ppe->splash_risk goggles_face_shield Upgrade to: - Chemical Splash Goggles - Face Shield - Chemical-Resistant Apron splash_risk->goggles_face_shield Yes inhalation_risk Is there an inhalation risk? (e.g., heating, poor ventilation) splash_risk->inhalation_risk No goggles_face_shield->inhalation_risk respirator Consult EHS: Respiratory Protection Program Required (Fit-testing & training mandatory) inhalation_risk->respirator Yes end_procedure Proceed with Caution inhalation_risk->end_procedure No respirator->end_procedure

Caption: Decision workflow for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.